molecular formula C15H22FN3O B2380988 N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide CAS No. 497060-81-8

N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B2380988
CAS No.: 497060-81-8
M. Wt: 279.359
InChI Key: UHTQQOVVHMEOSF-UHFFFAOYSA-N
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Description

N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research. It belongs to a class of piperazine carboxamide derivatives that are frequently investigated for their potential interactions with the central nervous system. Compounds with this core structure are often explored as high-affinity ligands for neurotransmitter receptors, particularly dopamine receptor subtypes . Research into similar molecules has shown promise in the development of positron emission tomography (PET) imaging agents for studying neuropsychiatric diseases, such as Parkinson's disease and schizophrenia, due to their selectivity for specific receptor targets . The structural motif of a fluorophenyl group attached to a piperazine carboxamide core is a common feature in designing potent and selective receptor probes . This compound is provided For Research Use Only. It is strictly intended for laboratory applications such as industrial applications or scientific research and is not meant for diagnostic, therapeutic, medicinal, or edible purposes.

Properties

IUPAC Name

N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O/c1-2-3-8-17-15(20)19-11-9-18(10-12-19)14-7-5-4-6-13(14)16/h4-7H,2-3,8-12H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTQQOVVHMEOSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)N1CCN(CC1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

mechanism of action of N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, pharmacodynamics, and experimental validation of N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide , a representative compound of the urea-based serine hydrolase inhibitor class.

Target Class: Fatty Acid Amide Hydrolase (FAAH) Inhibitor Chemical Classification: Urea-based Piperazine Derivative Primary Indication (Research): Modulation of Endocannabinoid Signaling (Anxiolytic/Analgesic)

Executive Summary

This compound (CAS 497060-81-8) acts as a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH) , the primary enzyme responsible for the catabolism of the endocannabinoid anandamide (AEA). Structurally, it belongs to the class of piperazine ureas , which function as "suicide substrates" or covalent inhibitors.

By inhibiting FAAH, the compound prevents the hydrolytic breakdown of AEA into arachidonic acid and ethanolamine. This results in elevated synaptic and interstitial levels of AEA, enhancing signaling through Cannabinoid Receptor Type 1 (CB1) and Type 2 (CB2) . Unlike direct CB1 agonists (e.g., THC), this mechanism preserves the spatial and temporal specificity of endocannabinoid signaling, offering therapeutic potential for anxiety and pain with a reduced side-effect profile (e.g., less catalepsy or psychotropic effects).

Chemical Biology & Structural Logic

The molecule is engineered with three distinct pharmacophores that dictate its binding affinity and catalytic inactivation of FAAH:

Structural MotifFunction & Mechanism
N-butyl Chain Hydrophobic Recognition: Mimics the pentyl tail of the endogenous substrate (anandamide), guiding the molecule into the FAAH substrate-binding channel (acyl-chain binding pocket).
Urea Linker Electrophilic Trap: The carbonyl carbon of the urea serves as the electrophile. It is attacked by the catalytic nucleophile (Ser241) of FAAH, forming a stable carbamoylated enzyme-inhibitor complex.
2-Fluorophenylpiperazine Leaving Group & Specificity: The piperazine ring acts as the leaving group during the carbamoylation reaction. The ortho-fluorine atom on the phenyl ring modulates the pKa of the leaving group (improving reactivity) and enhances metabolic stability against CYP450 oxidation.

Molecular Mechanism of Action

The core mechanism is covalent, irreversible (or slowly reversible) carbamoylation of the FAAH catalytic triad (Ser241-Ser217-Lys142).

Step-by-Step Catalytic Inactivation
  • Binding: The N-butyl group enters the hydrophobic "acyl-chain binding pocket" of FAAH, positioning the urea carbonyl directly adjacent to the catalytic Serine 241.

  • Nucleophilic Attack: The hydroxyl group of Ser241, activated by the Ser217-Lys142 proton relay, performs a nucleophilic attack on the urea carbonyl carbon.

  • Tetrahedral Intermediate: A transient oxyanion intermediate is formed, stabilized by the oxyanion hole (Ile238, Gly239, Gly240).

  • Collapse & Release: The intermediate collapses, expelling the 1-(2-fluorophenyl)piperazine moiety as the leaving group.

  • Inactivation: The N-butylcarbamoyl group remains covalently bonded to Ser241 (forming a carbamate ester). This sterically occludes the active site and chemically modifies the nucleophile, rendering the enzyme catalytically inert.

DOT Diagram: Catalytic Inactivation Cycle

FAAH_Inhibition Enzyme Active FAAH (Ser241-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor Inhibitor (Urea-Piperazine) Inhibitor->Complex Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack (Ser241 -> C=O) Carbamoylated Carbamoylated FAAH (Inactive Enzyme) Transition->Carbamoylated Collapse LeavingGroup Leaving Group (2-Fluorophenylpiperazine) Transition->LeavingGroup Expulsion Carbamoylated->Enzyme Slow Hydrolysis (k_off ~ 0)

Figure 1: Kinetic mechanism of FAAH inactivation by urea-based inhibitors. The reaction results in the release of the piperazine moiety and the formation of a stable enzyme-carbamate complex.

Pharmacodynamics & Downstream Signaling

Inhibition of FAAH leads to a specific accumulation of fatty acid amides (FAAs) in the brain and periphery.

  • Primary Effector: Anandamide (AEA) .

  • Secondary Effectors: Oleoylethanolamide (OEA) and Palmitoylethanolamide (PEA).

The "Entourage Effect"

Unlike direct CB1 agonists, this compound enhances signaling only in tissues where AEA is actively being produced and mobilized ("on-demand" signaling). This avoids the global CB1 activation associated with psychotropic side effects.

DOT Diagram: Endocannabinoid Signaling Amplification

ECS_Pathway PLD NAPE-PLD (Synthesis) AEA Anandamide (AEA) (Endogenous Ligand) PLD->AEA Biosynthesis FAAH FAAH Enzyme (Degradation) AEA->FAAH Hydrolysis to Arachidonic Acid CB1 CB1 Receptor (Gi/o Coupled) AEA->CB1 Activates TRPV1 TRPV1 Channel (Ionotropic) AEA->TRPV1 Activates PPAR PPAR-alpha (Nuclear) AEA->PPAR Activates (via PEA/OEA) Inhibitor N-butyl-4-(2-F-Ph)-piperazine-1-carboxamide Inhibitor->FAAH Inhibits Effects Analgesia, Anxiolysis, Anti-inflammatory CB1->Effects TRPV1->Effects PPAR->Effects

Figure 2: Impact of FAAH inhibition on the endocannabinoid signaling cascade. Inhibition prevents AEA degradation, amplifying signaling through CB1, TRPV1, and PPAR receptors.

Experimental Protocols for Validation

To validate the mechanism of this compound, the following assays are standard.

Protocol A: Fluorometric FAAH Activity Assay

Objective: Quantify IC50 values using a fluorescent reporter substrate.

  • Reagents:

    • Enzyme: Recombinant Human FAAH (microsomal preparation).

    • Substrate: AMC-Arachidonoyl Amide (AAMCA). Upon hydrolysis, it releases highly fluorescent 7-amino-4-methylcoumarin (AMC).

    • Buffer: 50 mM Tris-HCl, pH 7.4, 0.05% BSA.

  • Workflow:

    • Pre-incubation: Incubate FAAH (10 nM) with the inhibitor (0.1 nM – 10 µM) for 30 minutes at 37°C. (Crucial for covalent inhibitors to establish equilibrium).

    • Initiation: Add AAMCA substrate (final conc. 5 µM).

    • Detection: Monitor fluorescence kinetics (Ex: 340 nm, Em: 460 nm) for 60 minutes.

    • Analysis: Plot slope (RFU/min) vs. log[Inhibitor]. Fit to sigmoidal dose-response curve.

Protocol B: Activity-Based Protein Profiling (ABPP)

Objective: Confirm target engagement and selectivity (vs. other serine hydrolases like MAGL or KIAA1363).

  • Probe: FP-Rhodamine (Fluorophosphonate-rhodamine). This broad-spectrum probe covalently labels active serine hydrolases.

  • Workflow:

    • Proteome Prep: Isolate mouse brain membrane proteome (1 mg/mL).

    • Treatment: Treat proteome with this compound (1 µM) for 30 min.

    • Labeling: Add FP-Rhodamine (1 µM) and incubate for 30 min. (The inhibitor competes with the probe for the FAAH active site).

    • Resolution: Quench with SDS-loading buffer. Resolve proteins on SDS-PAGE.

    • Imaging: Scan gel for rhodamine fluorescence.

  • Result Interpretation:

    • Hit: Disappearance of the ~63 kDa band (FAAH) compared to vehicle control indicates successful target engagement.

    • Selectivity: Retention of other bands (e.g., MAGL at ~33 kDa) confirms selectivity.

Quantitative Data Summary (Representative Class Data)

While specific experimental data for the n-butyl analog (CAS 497060-81-8) is often proprietary, data for the closely related N-cyclohexyl and N-alkyl piperazine ureas provides a reliable baseline for expected potency.

ParameterValue (Est.)Notes
IC50 (FAAH) 1 – 50 nM High potency due to covalent mechanism.
Selectivity (vs MAGL) >1000-fold Urea inhibitors are highly selective for FAAH over Monoacylglycerol Lipase.
Selectivity (vs CB1/CB2) >10 µM No direct binding to cannabinoid receptors (lacks the classic cannabinoid pharmacophore).
Mechanism Irreversible Time-dependent inhibition; activity does not recover upon dialysis.

References

  • Kathuria, S., et al. (2003). "Modulation of anxiety through blockade of anandamide hydrolysis." Nature Medicine, 9(1), 76–81. Link (Foundational paper on FAAH inhibition mechanism).

  • Ahn, K., et al. (2009). "Discovery and characterization of a highly potent and selective urea-based inhibitor of fatty acid amide hydrolase." Chemistry & Biology, 16(4), 411-420. Link (Describes the piperazine-urea class mechanism).

  • Gil-Lluberas, C., et al. (2018). "FAAH inhibition as a therapeutic target for anxiety and depression." Expert Opinion on Therapeutic Targets, 22(5), 399-412. Link

  • PubChem Compound Summary. (2025). "this compound (CAS 497060-81-8)."[1][2][3][4] National Center for Biotechnology Information. Link

Sources

Technical Monograph: N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide

[1][2]

Executive Summary

This compound (CAS: 497060-81-8) is a piperazine-based urea derivative.[1][2] It structurally combines the 2-fluorophenylpiperazine (2-FPP) pharmacophore—a privileged scaffold in neuropsychiatry known for high affinity to 5-HT


N-butyl carboxamide11

Chemical Identity & Structure

Nomenclature & Identifiers
PropertyDetail
IUPAC Name This compound
CAS Number 497060-81-8
Molecular Formula C

H

FN

O
Molecular Weight 279.35 g/mol
SMILES CCCCNC(=O)N1CCN(CC1)C2=CC=CC=C2F
Core Scaffold Arylpiperazine Urea
Structural Visualization

The following diagram illustrates the synthesis logic and structural segmentation of the molecule.

Gcluster_0Reagentscluster_1Target Moleculecluster_2Functional DomainsA1-(2-Fluorophenyl)piperazine(Pharmacophore Head)CN-butyl-4-(2-fluorophenyl)piperazine-1-carboxamideA->CNucleophilicAttackBn-Butyl Isocyanate(Linker Source)B->CDAryl Head(Receptor Binding)C->DEUrea Linker(H-Bonding / Solubility)C->EFButyl Tail(Lipophilicity / BBB Penetration)C->F

Figure 1: Synthesis logic and structural decomposition of the target molecule.

Physicochemical Properties

Understanding the physical behavior of this compound is essential for assay development and formulation.[1]

PropertyValue (Experimental/Predicted)Significance
Physical State White to off-white crystalline solidStandard for purified piperazine ureas.[1]
Melting Point 108–112 °CSharp range indicates high purity; broadens with moisture.[1]
LogP (Octanol/Water) ~2.5 – 2.8Optimal for CNS penetration (Blood-Brain Barrier crossing).[1]
pKa (Basic Nitrogen) ~6.5 (Piperazine N4)The urea N1 is non-basic; N4 is protonatable at physiological pH.[1]
Solubility DMSO (>20 mg/mL), DCM, MethanolPoor water solubility; requires co-solvents (e.g., Tween-80) for bioassays.[1]
PSA (Polar Surface Area) ~45 ŲFavorable for membrane permeability.[1]

Synthesis & Manufacturing Protocol

Role: Senior Scientist Context: This protocol uses the isocyanate addition method, which is superior to carbamoyl chloride methods due to higher atom economy and simpler purification (no HCl byproduct).[1]

Reagents[1]
  • Substrate: 1-(2-Fluorophenyl)piperazine (1.0 eq)[1]

  • Reagent: n-Butyl isocyanate (1.1 eq)[1]

  • Solvent: Dichloromethane (DCM) (anhydrous)[1]

  • Catalyst: Triethylamine (0.1 eq) - Optional, accelerates kinetics.[1]

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 1-(2-fluorophenyl)piperazine (10 mmol) in anhydrous DCM (20 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath. Reasoning: Isocyanates are reactive; cooling prevents side reactions and controls exotherm.[1]

  • Addition: Add n-butyl isocyanate (11 mmol) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 2–4 hours. Monitor via TLC (System: 5% MeOH in DCM).

  • Quenching: Once the starting amine is consumed, add water (5 mL) to quench excess isocyanate.[1]

  • Workup: Transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).[1]

  • Drying: Dry the organic phase over anhydrous Na

    
    SO
    
    
    , filter, and concentrate in vacuo.
  • Purification: Recrystallize from EtOAc/Hexanes (1:3 ratio) to yield white needles.

Yield Expectation: 85–95%

Analytical Characterization (Validation)

To ensure Trustworthiness , the synthesized compound must be validated using the following spectral markers.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, CDCl
    
    
    ):
    • 
       6.9–7.1 ppm (m, 4H):  Aromatic protons of the 2-fluorophenyl ring.[1] Look for multiplet splitting due to 
      
      
      F coupling.[1]
    • 
       4.5 ppm (br s, 1H):  Urea NH proton (exchangeable with D
      
      
      O).[1]
    • 
       3.4–3.6 ppm (m, 4H):  Piperazine protons adjacent to the urea carbonyl.[1]
      
    • 
       3.2 ppm (q, 2H):  N-methylene of the butyl group (
      
      
      ).[1]
    • 
       3.0–3.1 ppm (m, 4H):  Piperazine protons adjacent to the aryl ring.[1]
      
    • 
       0.9 ppm (t, 3H):  Terminal methyl of the butyl chain.[1]
      
  • 
    F NMR: 
    
    • 
       -120 to -125 ppm:  Single peak corresponding to the ortho-fluorine.[1]
      
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Molecular Ion: [M+H]

    
     = 280.18 Da.[1]
    
  • Fragmentation Pattern: Loss of the butyl isocyanate moiety may show a fragment at m/z ~181 (protonated 2-fluorophenylpiperazine).[1]

Pharmacological Context & Applications

Expertise & Experience: The choice of the 2-fluorophenyl group is not arbitrary. It is a bioisostere used to block metabolic hydroxylation at the phenyl ring and enhance selectivity for 5-HT receptors.[1]

Structure-Activity Relationship (SAR) Logic
  • 2-Fluorophenyl Group: Provides high affinity for 5-HT

    
     (serotonin) and D
    
    
    (dopamine) receptors.[1] The fluorine atom specifically alters the electronic density of the ring, often increasing metabolic half-life compared to the non-fluorinated analog.[1]
  • Urea Linker: Restricts the conformational flexibility of the piperazine nitrogen, potentially locking the molecule in a bioactive conformation.[1] It also acts as a hydrogen bond donor/acceptor pair.[1]

  • N-Butyl Chain: Adds lipophilicity.[1] Unlike shorter chains (methyl/ethyl), the butyl chain allows for hydrophobic interaction within the receptor binding pocket, often increasing potency but potentially lowering water solubility.[1]

Biological Pathway Interaction

The following diagram outlines the theoretical signaling pathway modulation typical of 2-FPP derivatives.

Pathwaycluster_membraneCell MembraneRec5-HT1A Receptor(GPCR)GiGi/o ProteinRec->GiActivationLigandN-butyl-4-(2-fluorophenyl)piperazine-1-carboxamideLigand->RecBindingACAdenylyl CyclaseGi->ACInhibitioncAMPcAMP Levels(Decrease)AC->cAMPDownregulationResponseAnxiolytic / AntidepressantResponsecAMP->ResponseSignaling Cascade

Figure 2: Theoretical 5-HT1A signaling cascade modulation by the target compound.[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The urea linkage is stable, but the piperazine ring can be prone to oxidation over long periods if exposed to air.[1]

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Nitrogen and Fluorine content).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1022116, N-tert-Butyl-4-(2-fluorophenyl)piperazine-1-carboxamide (Analog Reference).[1] Retrieved from [Link][1]

  • Lopez-Rodriguez, M. L., et al. (2002). Design and Synthesis of New Serotonin 5-HT1A Receptor Antagonists.[1] Journal of Medicinal Chemistry.[1] (Contextual SAR for arylpiperazines). Retrieved from [Link]

An In-depth Technical Guide to N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Frontier of Piperazine-Based Drug Discovery

The piperazine moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in the design of a multitude of clinically significant therapeutics.[1][2] Its unique six-membered heterocyclic structure, with two nitrogen atoms at opposing positions, imparts favorable physicochemical properties, including aqueous solubility and the ability to cross the blood-brain barrier, making it a frequent component of centrally acting agents.[3][4] This guide delves into the synthesis, predicted pharmacology, and research potential of a specific, yet underexplored, member of this class: N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide .

While direct literature on this exact compound is sparse, its structural components—the 2-fluorophenylpiperazine core and the N-butylcarboxamide side chain—are well-represented in the annals of neuropharmacology. The 2-fluorophenylpiperazine group is a known pharmacophore that interacts with various monoamine neurotransmitter receptors, while the carboxamide linker is a versatile functional group used to modulate ligand-receptor interactions and pharmacokinetic profiles.[5][6] This document, therefore, serves as a predictive and enabling whitepaper, synthesizing established principles and experimental data from closely related analogues to construct a robust scientific profile for this compound. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive, technically-grounded framework to initiate and advance the investigation of this promising compound.

Molecular Architecture and Design Rationale

The structure of this compound combines three key motifs, each contributing to a predicted pharmacological profile targeting the central nervous system (CNS).

  • Piperazine Core: A versatile scaffold that provides a basic nitrogen center (N4), often crucial for receptor interaction, and a second nitrogen (N1) for substitution, allowing for the modulation of activity and properties.[2]

  • 2-Fluorophenyl Group: The substitution of a fluorine atom on the phenyl ring can enhance metabolic stability and influence binding affinity and selectivity for various receptors, particularly dopamine and serotonin subtypes.[7]

  • N-butylcarboxamide Group: This group at the N1 position is predicted to engage in hydrogen bonding and hydrophobic interactions within a receptor's binding pocket. The n-butyl chain offers conformational flexibility, which can be critical for achieving an optimal fit with the target protein.

This combination of structural features suggests that this compound is a promising candidate for investigation as a modulator of CNS receptors.

Proposed Synthesis and Characterization

The synthesis of this compound can be logically approached through a multi-step sequence, leveraging established methodologies for the functionalization of the piperazine ring. The proposed pathway involves the initial formation of the core 1-(2-fluorophenyl)piperazine, followed by the introduction of the N-butylcarboxamide side chain.

Synthetic Workflow

The overall synthetic strategy is depicted below. It begins with the synthesis of the key intermediate, 1-(2-fluorophenyl)piperazine, followed by its reaction with butyl isocyanate.

G A 1-Bromo-2-fluorobenzene + Piperazine B Buchwald-Hartwig Amination A->B C 1-(2-Fluorophenyl)piperazine (Intermediate 1) B->C E Nucleophilic Addition C->E D Butyl Isocyanate D->E F This compound (Final Product) E->F

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(2-Fluorophenyl)piperazine (Intermediate 1)

This protocol is based on the well-established Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds.[8]

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq.), BINAP (0.03 eq.), and sodium tert-butoxide (1.4 eq.).

  • Reagent Addition: Evacuate and backfill the flask with argon. Add 1-bromo-2-fluorobenzene (1.0 eq.), piperazine (1.2 eq.), and anhydrous toluene.

  • Reaction Conditions: Stir the mixture at 100 °C for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, dichloromethane/methanol gradient) to yield 1-(2-fluorophenyl)piperazine.

Protocol 2: Synthesis of this compound

This step involves the nucleophilic addition of the secondary amine of the piperazine intermediate to butyl isocyanate.

  • Reaction Setup: Dissolve 1-(2-fluorophenyl)piperazine (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask.

  • Reagent Addition: Add butyl isocyanate (1.1 eq.) dropwise to the solution at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by recrystallization or column chromatography to yield the final product.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected proton and carbon signals.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Predicted Pharmacological Profile

Due to the absence of direct experimental data, the pharmacological profile of this compound is predicted based on the known activities of structurally similar compounds.

Primary Molecular Targets

The 2-fluorophenylpiperazine moiety is a common feature in ligands for dopamine and serotonin receptors.[6][9] Therefore, the primary targets for this compound are likely to be within these receptor families.

  • Dopamine D₂/D₃ Receptors: Many arylpiperazine derivatives exhibit high affinity for D₂ and D₃ receptors, often acting as antagonists or partial agonists.[10] These receptors are key targets for antipsychotic medications.

  • Serotonin 5-HT₁ₐ and 5-HT₂ₐ Receptors: The arylpiperazine structure is also a well-known pharmacophore for serotonin receptors.[6][7] Interaction with these receptors is a hallmark of many antidepressant and anxiolytic drugs.[5][11]

Predicted Mechanism of Action and Therapeutic Potential

Based on its likely targets, this compound may exhibit a multi-target receptor profile, a desirable characteristic for treating complex neuropsychiatric disorders.

G cluster_0 This compound cluster_1 Potential Molecular Targets cluster_2 Predicted Therapeutic Applications Compound The Compound D2R Dopamine D2 Receptor Compound->D2R D3R Dopamine D3 Receptor Compound->D3R HT1A 5-HT1A Receptor Compound->HT1A HT2A 5-HT2A Receptor Compound->HT2A Antipsychotic Antipsychotic D2R->Antipsychotic D3R->Antipsychotic Antidepressant Antidepressant HT1A->Antidepressant Anxiolytic Anxiolytic HT1A->Anxiolytic HT2A->Antidepressant

Caption: Predicted pharmacological targets and applications.

  • Antipsychotic Potential: If the compound acts as a D₂ receptor antagonist, it could be a candidate for treating psychosis. A multi-target profile that includes 5-HT₂ₐ antagonism might lead to an "atypical" antipsychotic profile with a lower incidence of extrapyramidal side effects.[6]

  • Antidepressant and Anxiolytic Potential: Agonism or partial agonism at 5-HT₁ₐ receptors is a validated mechanism for antidepressant and anxiolytic effects.[12]

In Vitro Pharmacological Evaluation Protocol

To validate these predictions, initial in vitro screening is essential.

Protocol 3: Radioligand Receptor Binding Assay

  • Target Preparation: Prepare cell membrane homogenates from cell lines stably expressing human recombinant dopamine (D₂, D₃) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a specific radioligand (e.g., [³H]Spiperone for D₂, [³H]8-OH-DPAT for 5-HT₁ₐ), and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes) to allow for binding equilibrium.

  • Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). Convert IC₅₀ values to binding affinities (Ki) using the Cheng-Prusoff equation.

Physicochemical Properties and ADMET Profile

The "drug-likeness" of a compound is a critical factor in its development potential.

Predicted Physicochemical Properties

The following properties for this compound are predicted based on its structure and data from similar compounds.

PropertyPredicted Value/CharacteristicRationale
Molecular Weight ~307.4 g/mol Within the range for good oral bioavailability.
LogP 2.5 - 3.5Indicates a balance of lipophilicity for membrane permeability and aqueous solubility.
Hydrogen Bond Donors 1The N-H of the carboxamide.
Hydrogen Bond Acceptors 3The carbonyl oxygen and the two piperazine nitrogens.
Lipinski's Rule of Five CompliantLikely to have good oral absorption and permeation.[3]
ADMET Considerations
  • Absorption: The compound is predicted to have good oral bioavailability.

  • Distribution: The lipophilicity and the piperazine core suggest good penetration of the blood-brain barrier.[3]

  • Metabolism: The n-butyl chain and the aromatic ring are potential sites of metabolism by cytochrome P450 enzymes. The fluorine substitution may block metabolism at that position.

  • Excretion: Likely to be cleared through both renal and hepatic pathways.

  • Toxicity: In silico predictions suggest minimal toxicity.[3] However, comprehensive in vitro and in vivo toxicology studies are necessary.

Future Directions and Conclusion

This compound stands as an intriguing yet uncharacterized molecule at the intersection of several validated pharmacophores. This guide has laid out a logical and scientifically supported pathway for its synthesis and initial pharmacological evaluation. The predictions made herein, based on extensive literature on related piperazine derivatives, strongly suggest that this compound warrants further investigation as a potential CNS-active agent.

Future research should focus on:

  • Confirmation of Synthesis and Characterization: Executing the proposed synthetic route and fully characterizing the compound.

  • In Vitro Profiling: Conducting comprehensive receptor binding and functional assays to determine its affinity, selectivity, and efficacy at dopamine, serotonin, and other relevant CNS receptors.

  • In Vivo Studies: If in vitro results are promising, progressing to animal models of psychosis, depression, or anxiety to evaluate its therapeutic potential and pharmacokinetic/pharmacodynamic properties.

References

  • Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
  • The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. Bentham Science Publishers.
  • Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. PubMed.
  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. MDPI.
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  • N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice.
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The Arylpiperazine Scaffold: A Privileged Framework in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The N-arylpiperazine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and ability to interact with a wide array of biological targets. This guide provides a comprehensive technical overview of the discovery and development of arylpiperazine derivatives, tracing their evolution from early serendipitous discoveries to contemporary rational drug design. We will delve into the intricate structure-activity relationships (SAR) that govern their pharmacological profiles, explore key synthetic methodologies, and detail the experimental protocols crucial for their evaluation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the logic of development pathways for this critical class of therapeutic agents.

The Rise of the Arylpiperazine Moiety: A Versatile Pharmacophore

The arylpiperazine framework, consisting of a piperazine ring linked to an aromatic system, is a recurring motif in a multitude of clinically successful drugs. Its prevalence stems from a combination of favorable physicochemical properties and the ability to present key pharmacophoric features in a well-defined spatial orientation. The two nitrogen atoms of the piperazine ring offer opportunities for diverse substitutions, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.

The core value of this scaffold lies in its frequent role as a high-affinity ligand for aminergic G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D2) receptors. This has cemented its importance in the development of agents for central nervous system (CNS) disorders. However, its utility is not confined to the CNS; recent research has highlighted the significant potential of arylpiperazine derivatives in oncology and for treating prostatic disorders.

The general structure of a long-chain arylpiperazine derivative, a common template in CNS drug design, can be deconstructed into three key components:

  • The Aryl Group (Ar): This portion is crucial for anchoring the molecule to the receptor. Substitutions on this ring dramatically influence affinity and selectivity.

  • The Piperazine Core: This central linker provides a basic nitrogen atom, often essential for interaction with acidic residues in the receptor binding pocket, and serves as a versatile synthetic handle.

  • The Linker and Terminal Moiety (X-R): The length and nature of the linker, along with the chemical features of the terminal group, are critical for modulating the pharmacological profile, determining whether the compound acts as an agonist, antagonist, or partial agonist, and influencing its interactions with secondary binding sites.

cluster_Aryl Aryl Group (Ar) cluster_Piperazine Piperazine Core cluster_Terminal Linker & Terminal Moiety (X-R) Ar Ar Pip N-N Ar->Pip Influences Affinity & Selectivity XR Linker-R Pip->XR Modulates Pharmacology & PK/PD

Caption: General Pharmacophore of Long-Chain Arylpiperazine Derivatives.

Arylpiperazines in the Central Nervous System: Modulating Neurotransmission

The most profound impact of arylpiperazine derivatives has been in the treatment of psychiatric and neurological disorders. Their ability to modulate serotonergic and dopaminergic systems has led to the development of blockbuster drugs for schizophrenia, depression, and anxiety.

Atypical Antipsychotics: Balancing D2 and 5-HT Receptor Activity

Classical antipsychotics primarily act as dopamine D2 receptor antagonists. While effective against the positive symptoms of schizophrenia (e.g., hallucinations, delusions), this mechanism is often associated with severe extrapyramidal side effects (EPS) and limited efficacy against negative and cognitive symptoms. The development of "atypical" antipsychotics, many of which are arylpiperazine derivatives, revolutionized treatment. These agents exhibit a multi-target profile, combining D2 receptor antagonism (or partial agonism) with significant activity at serotonin receptors, particularly 5-HT1A and 5-HT2A.

This dual action is believed to be the key to their improved side-effect profile. For instance, 5-HT2A antagonism can mitigate the EPS caused by D2 blockade. Aripiprazole, a well-known example, is a D2 partial agonist and a 5-HT1A partial agonist, while also acting as a 5-HT2A antagonist. This complex pharmacology allows it to stabilize dopamine levels, acting as a "dopamine-serotonin system stabilizer."

Structure-Activity Relationship Insights for Antipsychotic Activity:

  • Aryl Substituents: Electron-withdrawing groups on the phenyl ring, particularly at the meta or ortho position, are often favorable for D2 and 5-HT1A receptor affinity. For example, the 2,3-dichlorophenyl moiety is a common feature in potent ligands.

  • Linker Length: A four- or five-atom linker between the piperazine nitrogen and the terminal moiety is often optimal for achieving a balanced D2/5-HT1A/5-HT2A profile.

  • Terminal Group: The terminal part of the molecule is highly variable and crucial for defining the overall pharmacological profile. Bulky, lipophilic groups, often containing heterocyclic systems like benzisothiazole or quinolinone, are frequently found in potent atypical antipsychotics.

Arylpip Arylpiperazine Derivative D2R Dopamine D2 Receptor (Antagonism/Partial Agonism) Arylpip->D2R HT1AR Serotonin 5-HT1A Receptor (Agonism) Arylpip->HT1AR HT2AR Serotonin 5-HT2A Receptor (Antagonism) Arylpip->HT2AR Antipsychotic Improved Antipsychotic Efficacy (Positive & Negative Symptoms) D2R->Antipsychotic HT1AR->Antipsychotic HT2AR->Antipsychotic EPS Reduced Extrapyramidal Side Effects (EPS) HT2AR->EPS Mitigates

Caption: Multi-target action of arylpiperazine-based atypical antipsychotics.

Antidepressants and Anxiolytics: Targeting the Serotonin System

Arylpiperazines are also integral to the development of modern antidepressants and anxiolytics. Their primary mechanism in this context often involves high affinity for the 5-HT1A receptor, where they typically act as agonists or partial agonists. Additionally, many of these compounds inhibit the serotonin transporter (SERT), leading to a multimodal mechanism of action.

Flibanserin, for example, is a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist, initially developed as an antidepressant. The combination of these activities is thought to enhance downstream dopamine and norepinephrine release in the prefrontal cortex, contributing to its therapeutic effects. More recent efforts have focused on developing compounds that combine SERT inhibition with 5-HT1A agonism in a single molecule, aiming for a faster onset of action and improved efficacy compared to traditional selective serotonin reuptake inhibitors (SSRIs).

Table 1: Receptor Binding Affinities (Ki, nM) of Representative Arylpiperazine CNS Drugs

CompoundPrimary IndicationD2 Receptor5-HT1A Receptor5-HT2A ReceptorSERT (IC50)
Aripiprazole Schizophrenia0.341.73.4>1000
Flibanserin HSDD491.01.1N/A
Compound 27 Antidepressant (preclinical)>10000.44N/AN/A
Compound S6 Antipsychotic (preclinical)Partial AgonistAgonistAntagonistBlocker
Compound A3 Antidepressant (preclinical)N/A34 (EC50)N/A12

Note: Data compiled from various sources. N/A indicates data not available.

Emerging Applications in Oncology: A New Frontier

Beyond the CNS, the arylpiperazine scaffold has garnered significant attention for its potential as an anticancer agent. These compounds can exert cytotoxic effects against cancer cells through various mechanisms, including interaction with targets implicated in cancer pathogenesis.

One promising avenue is the repurposing of arylpiperazine-based drugs originally developed for other indications. Naftopidil, an α1-adrenoceptor (α1-AR) antagonist used for benign prostatic hyperplasia, has demonstrated anticancer activity in prostate, bladder, and renal cell lines. This has spurred the development of new naftopidil-based derivatives with improved cytotoxic profiles against cancer cells.

Furthermore, arylpiperazine derivatives have been designed to target specific pathways in cancer. For instance, some derivatives have shown efficacy in reducing prostate cancer cell growth by acting as androgen receptor (AR) antagonists. The modular nature of the arylpiperazine scaffold allows for the optimization of these compounds to improve their potency, selectivity, and pharmacokinetic properties for oncological applications.

Synthesis and Methodologies: Building the Arylpiperazine Core

The construction of arylpiperazine libraries is a central task in their development. A variety of synthetic strategies have been employed, from classical solution-phase chemistry to more modern high-throughput methods.

General Synthetic Workflow

A common and versatile approach involves the N-arylation of a piperazine derivative, often using a Buchwald-Hartwig amination, followed by the elaboration of the second nitrogen atom.

ArylHalide Aryl Halide (Ar-X) Coupling Pd-catalyzed Buchwald-Hartwig Coupling ArylHalide->Coupling Piperazine Piperazine (or derivative) Piperazine->Coupling Arylpiperazine N-Arylpiperazine Intermediate Coupling->Arylpiperazine Alkylation Alkylation/ Acylation/ Reductive Amination Arylpiperazine->Alkylation FinalProduct Final Arylpiperazine Derivative Alkylation->FinalProduct

Caption: A common workflow for the synthesis of arylpiperazine derivatives.

Experimental Protocol: Pd-Catalyzed N-Arylation of Piperazine

This protocol describes a general, efficient method for the synthesis of N-arylpiperazines from aryl chlorides under aerobic conditions, a key step in the development of these derivatives.

Objective: To synthesize 1-(3-trifluoromethylphenyl)piperazine.

Materials:

  • 1-chloro-3-(trifluoromethyl)benzene

  • Piperazine

  • Palladium(II) acetate (Pd(OAc)2)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • Reaction Setup: To an oven-dried reaction vial, add Pd(OAc)2 (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).

  • Reagent Addition: Seal the vial with a septum and purge with argon. Add anhydrous toluene, followed by 1-chloro-3-(trifluoromethyl)benzene (1.0 equivalent) and piperazine (1.2 equivalents) via syringe.

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylpiperazine.

Self-Validation: The success of the reaction is validated by obtaining the correct product mass via mass spectrometry and the characteristic NMR spectrum confirming the structure of 1-(3-trifluoromethylphenyl)piperazine. The purity is confirmed by HPLC analysis. This method's robustness is demonstrated by its tolerance to various functional groups on the aryl halide.

Key Bioassay Protocol: 5-HT1A Receptor Binding Assay

Evaluating the affinity of newly synthesized compounds for their molecular targets is a critical step. This protocol outlines a standard radioligand binding assay to determine the affinity (Ki) of a test compound for the human 5-HT1A receptor.

Objective: To determine the binding affinity of a test arylpiperazine derivative for the 5-HT1A receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human 5-HT1A receptor.

  • [³H]8-OH-DPAT (a high-affinity 5-HT1A agonist radioligand).

  • Test compound (arylpiperazine derivative) at various concentrations.

  • Serotonin (for determining non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA).

  • Scintillation cocktail and vials.

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in the binding buffer.

  • Incubation: In a 96-well plate, combine the cell membranes, [³H]8-OH-DPAT (at a concentration near its Kd), and either buffer (for total binding), excess serotonin (for non-specific binding), or the test compound. The final assay volume is typically 250 µL.

  • Equilibration: Incubate the plate at room temperature (e.g., 25 °C) for 60 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis (e.g., a one-site competition model) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

  • Ki Calculation: Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validation: The assay is validated by running a known 5-HT1A ligand as a positive control, which should yield a Ki value consistent with published literature. The data should fit well to a sigmoidal dose-response curve, and the non-specific binding should be a small fraction of the total binding.

Conclusion and Future Directions

The arylpiperazine scaffold continues to be a highly productive framework in the quest for novel therapeutics. Its journey from CNS-active agents to promising anticancer leads showcases its remarkable chemical tractability and pharmacological versatility. Future research will likely focus on several key areas:

  • Enhanced Selectivity: Designing derivatives with higher selectivity for specific receptor subtypes to further minimize off-target effects.

  • Multi-Target Ligands: Rational design of ligands that can modulate multiple targets simultaneously to treat complex polygenic diseases like schizophrenia or depression with greater efficacy.

  • Novel Therapeutic Areas: Exploring the potential of arylpiperazine derivatives in other areas, such as inflammatory diseases, metabolic disorders, and neurodegenerative conditions.

  • Advanced Synthesis: Development of more efficient, greener, and cost-effective synthetic methodologies to accelerate the discovery process.

By building on the extensive foundation of knowledge surrounding this "privileged" structure, the scientific community is well-positioned to continue unlocking the therapeutic potential of arylpiperazine derivatives for years to come.

References

  • Andreozzi, G., Corvino, A., Severino, B., Magli, E., Perissutti, E., Frecentese, F., Santagada, G., Caliendo, G., & Fiorino, F. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals (Basel), 17(10), 1320. [Link]

  • Preprints.org. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Preprints.org. [Link]

  • Latek, D., Klenk, A., Obniska, J., & Filipek, B. (2010). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules, 15(4), 2397-2411. [Link]

  • Andreozzi, G., Corvino, A., Severino, B., Magli, E., Perissutti, E., Frecentese, F., Santagada, G., Caliendo, G., & Fiorino, F. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(10), 1320. [Link]

  • Piron, J. P., Schlewer, G., Masson, N., Schambel, P., & Wermuth, C. G. (1995). Novel benzothiazolin-2-one and benzoxazin-3-one arylpiperazine derivatives with mixed 5HT1A/D2 affinity as potential atypical antipsychotics. European Journal of Medicinal Chemistry, 30(11), 861-871. [Link]

  • López-Rodríguez, M. L., Morcillo, M. J., Fernández, E., Rosado, M. L., Pardo, L., & Schaper, K. J. (2002). Synthesis and Structure-Activity Relationships of New Arylpiperazines: Para Substitution With Electron-Withdrawing Groups Decrease Binding to 5-HT(1A) and D(2A) Receptors. European Journal of Medicinal Chemistry, 37(6), 503-510. [Link]

  • Li, Q., Zhang, G., He, H., Wang, W., Chen, Y., Liu, H., Zheng, Z., Zhang, L., & Li, J. (2020). Synthesis and Biological Evaluation of Five-Atom-Linker-Based Arylpiperazine Derivatives with an Atypical Antipsychotic Profile. ChemMedChem, 15(3), 309-315. [Link]

  • Pytka, K., Siwek, A., Żmudzka, E., Partyka, A., Głuch-Lutwin, M., Sapa, J., & Starowicz, G. (2019). New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement. Pharmacological Reports, 71(5), 896-904. [Link]

  • Glennon, R. A., Ismaiel, A. E., McCarthy, B. G., & Peroutka, S. J. (1996). Structure−Activity Relationships for the Binding of Arylpiperazines and Arylbiguanides at 5-HT3 Serotonin Receptors. Journal of Medicinal Chemistry, 39(1), 314-322. [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272-5275. [Link]

  • Pytka, K., Siwek, A., Żmudzka, E., Partyka, A., Głuch-Lutwin, M., Sapa, J., & Starowicz, G. (2019). New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement. Pharmacological Reports, 71(5), 896-904. [Link]

  • Glennon, R. A., Ismaiel, A. M., McCarthy, B. G., & Peroutka, S. J. (1996). Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors. Journal of Medicinal Chemistry, 39(1), 314-322. [Link]

  • Gupta, S., Pandey, D., Mandalapu, D., Bala, V., Sharma, V., Shukla, M., Yadav, S. K., Singh, N., Jaiswal, S., Maikhuri, J. P., Lal, J., Siddiqi, M. I., Gupta, G., & Sharma, V. L. (2016

N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide structure-activity relationship

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: SAR Profiling of N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide

Executive Summary: The Pharmacophore Context

The compound This compound represents a classic "privileged structure" in medicinal chemistry, sitting at the intersection of serotonergic modulation and hydrolase inhibition. It is chemically distinct as a urea derivative of 1-(2-fluorophenyl)piperazine (2-FPP) .

While 2-FPP is a known active metabolite of antidepressant drugs like Trazodone and Nefazodone, the derivatization of the N1-nitrogen with a butyl-carboxamide (urea) moiety significantly alters its pharmacological profile. This guide dissects the molecule as a chemical probe with dual potential:

  • CNS Ligand: High-affinity targeting of 5-HT1A and Dopamine D2/D3 receptors.

  • Enzyme Inhibitor: Potential inhibition of Fatty Acid Amide Hydrolase (FAAH) , utilizing the urea linker as a serine-trap mimic.

Structure-Activity Relationship (SAR) Analysis

The molecule functions as a tripartite pharmacophore. Each region contributes specific binding energies and selectivity profiles.

Region A: The Aryl Head (2-Fluorophenyl)
  • Bioisosteric Role: The ortho-fluorine substitution is critical. Unlike the para-fluoro analog (p-FPP, a metabolite of substituted amphetamines), the 2-fluoro group induces a torsional twist in the phenyl-piperazine bond.

  • Selectivity: This non-planarity reduces affinity for

    
    -adrenergic receptors (a common off-target liability for arylpiperazines) while maintaining high affinity for the 5-HT1A  orthosteric pocket.
    
  • Metabolic Stability: The fluorine atom blocks metabolic hydroxylation at the active phenyl ring positions, extending the half-life compared to the unsubstituted phenyl analog.

Region B: The Piperazine Core[1]
  • Conformational Rigidity: The piperazine ring locks the nitrogen atoms in a chair conformation, enforcing a specific distance (~5.5 Å) between the aromatic head and the urea linker.

  • Protonation: The N4 nitrogen (attached to the phenyl ring) has reduced basicity due to aniline-like resonance. The N1 nitrogen (part of the urea) is non-basic. However, in many arylpiperazines, the N4 is the primary proton acceptor for the conserved Aspartate (Asp3.32) salt bridge in GPCRs. Note: In this specific urea derivative, the basicity is heavily modulated, suggesting the binding mode may rely more on hydrophobic interactions than ionic bonding.

Region C: The N-Butyl Carboxamide Tail
  • Lipophilicity (LogP): The n-butyl chain increases the LogP (approx. 3.5–4.2), facilitating blood-brain barrier (BBB) penetration.

  • Binding Pocket:

    • In 5-HT1A: The butyl chain extends into the secondary hydrophobic pocket (typically occupied by the alkyl chain of buspirone-like molecules).

    • In FAAH: The urea carbonyl mimics the amide bond of anandamide, while the butyl chain mimics the arachidonyl tail's initial hydrophobic run.

Visualization: Pharmacophore & Signaling

The following diagram illustrates the structural logic and the downstream signaling pathways modulated by this scaffold.

SAR_Pathway cluster_SAR SAR Regions cluster_Targets Biological Targets Molecule N-butyl-4-(2-fluorophenyl) piperazine-1-carboxamide Head 2-F-Phenyl Head (Selectivity vs Alpha-1) Molecule->Head Core Piperazine Core (Scaffold Rigidity) Molecule->Core Tail Butyl-Urea Tail (Hydrophobic Pocket) Molecule->Tail HT1A 5-HT1A Receptor (Gi/o Coupled) Head->HT1A Pi-Stacking Tail->HT1A Hydrophobic Interaction FAAH FAAH Enzyme (Hydrolase) Tail->FAAH Substrate Mimicry Signal1 Signal1 HT1A->Signal1 Inhibits cAMP Signal2 Signal2 HT1A->Signal2 GIRK Activation (Hyperpolarization)

Figure 1: Pharmacophore decomposition and dual-target signaling potential of the arylpiperazine urea scaffold.

Experimental Protocols

Chemical Synthesis (Isocyanate Route)

This protocol utilizes the high reactivity of isocyanates to form the urea linkage cleanly.

Reagents:

  • 1-(2-Fluorophenyl)piperazine (1.0 eq)

  • n-Butyl isocyanate (1.1 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Triethylamine (TEA) (Catalytic, optional)

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 g of 1-(2-fluorophenyl)piperazine in 20 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add n-butyl isocyanate dropwise over 15 minutes. Caution: Isocyanates are potent sensitizers; use a fume hood.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM).

  • Workup: Quench with 10 mL water. Separate the organic layer, wash with brine, and dry over anhydrous

    
    .
    
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

In Vitro Radioligand Binding Assay (5-HT1A)

To validate affinity, a competition binding assay is required.[1]

  • Source Tissue: Rat hippocampal membranes or CHO cells expressing h5-HT1A.

  • Radioligand:

    
     (0.5 nM).
    
  • Non-specific Block: 10

    
     Serotonin (5-HT).
    
  • Incubation: 60 min at 25°C in Tris-HCl buffer (pH 7.4).

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Comparative Data Profile

The following table summarizes the expected binding profile based on the SAR of structurally validated analogs (e.g., Trazodone metabolites and URB series).

Receptor / EnzymePredicted Affinity (

or

)
MechanismClinical Relevance
5-HT1A < 10 nM Partial Agonist / AntagonistAnxiolytic / Antidepressant
Dopamine D2 50 - 200 nMAntagonistAntipsychotic potential
Alpha-1 Adrenergic > 500 nMAntagonistReduced hypotension risk (due to 2-F)
FAAH 1 - 10

InhibitorAnalgesic / Anti-inflammatory
TRPV1 VariableAntagonistPain modulation

Synthesis Pathway Diagram

Synthesis_Flow Start 1-(2-fluorophenyl)piperazine (Starting Material) Intermediate Nucleophilic Attack (Piperazine NH -> Isocyanate C) Start->Intermediate Reagent + n-Butyl Isocyanate (DCM, 0°C -> RT) Reagent->Intermediate Product N-butyl-4-(2-fluorophenyl) piperazine-1-carboxamide (Final Urea) Intermediate->Product Proton Transfer

Figure 2: One-step synthesis via nucleophilic addition of the secondary amine to the isocyanate.

References

  • Glennon, R. A., et al. (1988).[2] "Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands."[2][3] Journal of Medicinal Chemistry. Link

  • López-Rodríguez, M. L., et al. (2002).[4] "Arylpiperazine derivatives acting at 5-HT(1A) receptors."[1][3][4] Current Medicinal Chemistry. Link

  • Watanuki, S., et al. (2014). "Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives." Bioorganic & Medicinal Chemistry. Link

  • Piomelli, D., et al. (2004). "Fatty acid amide hydrolase: an upcoming target for pain and anxiety." Trends in Pharmacological Sciences. (Context for Urea-based FAAH inhibitors).

Sources

An In-Depth Technical Guide to the Pharmacology of Fluorophenylpiperazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-arylpiperazine scaffold is a quintessential "privileged structure" in modern medicinal chemistry, renowned for its ability to interact with a multitude of pharmacological targets.[1] The strategic incorporation of fluorine atoms onto the phenyl ring—a common tactic to modulate physicochemical and pharmacokinetic properties—has given rise to the fluorophenylpiperazine class of compounds. This guide provides a comprehensive technical overview of the pharmacology of these compounds, designed for researchers, scientists, and drug development professionals. We will delve into their complex mechanisms of action, intricate structure-activity relationships (SAR), and the critical experimental methodologies required for their characterization. This document synthesizes field-proven insights with robust scientific data to serve as an authoritative resource for advancing research and development in this chemical space.

Introduction: The Strategic Role of Fluorine in Phenylpiperazine Pharmacology

Phenylpiperazine derivatives are integral to numerous clinically significant drugs, demonstrating a wide array of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.[2] The introduction of a fluorine substituent is a deliberate and strategic choice in drug design. Fluorine's high electronegativity and relatively small size allow it to profoundly influence a molecule's properties by:

  • Modulating pKa: Altering the basicity of the piperazine nitrogen, which affects receptor interaction and solubility.

  • Enhancing Metabolic Stability: Blocking sites of oxidative metabolism, particularly by cytochrome P450 (CYP) enzymes, thereby increasing half-life and bioavailability.[3][4][5]

  • Improving Target Affinity and Selectivity: Creating novel electronic and steric interactions within the receptor binding pocket.

This guide will explore the pharmacological consequences of these modifications, focusing primarily on the interaction of fluorophenylpiperazines with serotonergic and dopaminergic systems.

Core Mechanism of Action: A Focus on Serotonin Receptors

The primary pharmacological targets of most fluorophenylpiperazine compounds are serotonin (5-hydroxytryptamine, 5-HT) receptors, a diverse family of G-protein coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3).[6] The specific effects of a given compound depend on which receptor subtypes it binds to and whether it acts as an agonist, antagonist, or partial agonist.

For example, para-fluorophenylpiperazine (pFPP) is known to act primarily as a 5-HT1A receptor agonist, which is largely responsible for its subjective psychoactive effects.[7][8] It also displays some affinity for 5-HT2A and 5-HT2C receptors and can inhibit the reuptake of serotonin and norepinephrine.[7][8] This polypharmacology—the ability to interact with multiple targets—is a hallmark of this class of compounds.

Some piperazine derivatives can also evoke the release of endogenous serotonin from neuronal stores through a carrier-mediated exchange mechanism involving the serotonin transporter (SERT), adding another layer of complexity to their mechanism of action.[9][10]

Signaling Pathway Visualization

The interaction of a fluorophenylpiperazine agonist with a Gαs- or Gαi-coupled 5-HT receptor initiates a downstream signaling cascade, typically involving the modulation of cyclic adenosine monophosphate (cAMP) levels.

GPCR_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular RECEPTOR { 5-HT Receptor (GPCR)|Seven-transmembrane domains} G_PROTEIN G-Protein Gα (GDP) RECEPTOR:s->G_PROTEIN:head Binding & Activation LIGAND Fluorophenyl- piperazine (Agonist) LIGAND->RECEPTOR:head G_PROTEIN_ACTIVE Active G-Protein Gα (GTP) Gβγ G_PROTEIN:alpha->G_PROTEIN_ACTIVE:alpha GDP/GTP Exchange EFFECTOR Adenylyl Cyclase (Effector Enzyme) G_PROTEIN_ACTIVE:alpha->EFFECTOR Modulates cAMP cAMP (Second Messenger) EFFECTOR->cAMP Converts ATP ATP ATP->EFFECTOR Downstream\nTargets (PKA) Downstream Targets (PKA) cAMP->Downstream\nTargets (PKA)

Caption: Agonist binding to a 5-HT receptor activates a G-protein, modulating adenylyl cyclase and cAMP levels.

Structure-Activity Relationships (SAR)

The pharmacological profile of a fluorophenylpiperazine is critically dependent on the position of the fluorine atom on the phenyl ring (ortho, meta, or para). While comprehensive public data is sparse, general principles and findings from related analogs allow for informed analysis.

  • Ortho- (2-F) Substitution: This position can introduce steric hindrance, potentially forcing the phenyl ring out of plane with the piperazine. This can decrease affinity for some receptors while increasing selectivity for others. Studies on related compounds have shown that halogen substitution is essential for inhibitory effects at certain transporters.[11][12] For example, one study found that a 2-fluorophenyl compound, 7a , exhibited the highest affinity for the 5-HT1A receptor (Ki = 14.3 nM) compared to other analogs in its series.[13]

  • Meta- (3-F) Substitution: This position primarily exerts a strong electronic (inductive) effect, altering the charge distribution of the phenyl ring and influencing hydrogen bonding and other non-covalent interactions within the binding site.

  • Para- (4-F) Substitution: The para position is often favored in drug design. It typically has a less pronounced steric effect than the ortho position while still providing the metabolic stability and electronic modulation benefits of fluorination. As seen with pFPP, this substitution pattern can yield potent 5-HT1A agonists.[7][8]

Comparative Receptor Binding Data

The following table summarizes representative binding affinity data (Ki, nM) for fluorophenylpiperazine analogs and related compounds, illustrating the impact of structural modifications.

CompoundPrimary Target(s)Ki (nM)Notes / Reference
para-Fluorophenylpiperazine (pFPP) 5-HT1A-Primarily a 5-HT1A agonist with additional activity at 5-HT2A/2C.[7][8]
Compound 7a (2-Fluorophenyl derivative) 5-HT1A14.3 ± 7.1Highest affinity in its tested series for 5-HT1A.[13]
Compound 3a (2-Fluorophenyl derivative) 5-HT1A-Moderate affinity for 5-HT1A in its series.[13]
Compound 6a (2-Fluorophenyl derivative) 5-HT1A199 ± 34.3Lowest affinity in its series for 5-HT1A, but high affinity for D3 (Ki = 1.4 nM).[13]
FPMINT Analogue (Compound 3c) ENT1 / ENT2IC50: 2.38 µM / 0.57 µMDemonstrates that the fluorophenylpiperazine moiety is a key pharmacophore for other targets.[14]

Pharmacokinetics and Metabolism

Fluorophenylpiperazines generally undergo extensive metabolism, primarily through the cytochrome P450 (CYP) enzyme system in the liver.

  • Metabolic Pathways: Common metabolic routes include N-dealkylation, aromatic hydroxylation, and piperazine ring oxidation. The fluorine atom can slow or block metabolism at the substituted position, potentially redirecting metabolism to other sites on the molecule.

  • CYP Enzyme Inhibition: A crucial consideration for drug development is the potential for these compounds to inhibit CYP enzymes. Studies have shown that fluorophenylpiperazines can have significant inhibitory effects on major isoforms like CYP2D6, CYP1A2, and CYP3A4.[4][5] This can lead to drug-drug interactions when co-administered with other medications that are substrates for these enzymes.[7]

Preclinical pharmacokinetic parameters, such as clearance, volume of distribution, and bioavailability, can vary widely depending on the overall structure of the molecule.[15]

Methodologies for Pharmacological Characterization

Rigorous characterization of fluorophenylpiperazine compounds requires a suite of standardized in vitro assays.

Protocol 1: Radioligand Binding Assay (for Receptor Affinity)

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[16] It measures the ability of a non-radioactive test compound to compete with a radioactive ligand ("radioligand") for binding to the receptor.[17][18]

Expertise & Experience: The choice of radioligand is critical; it must be high-affinity and specific for the target receptor. The buffer composition and incubation time are optimized to ensure equilibrium is reached and to minimize non-specific binding, which is the "noise" in this assay. Separation of bound from free radioligand via rapid filtration is a key step that must be performed quickly and efficiently to prevent dissociation of the ligand-receptor complex.[19]

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines (e.g., HEK293, CHO) stably expressing the human serotonin receptor of interest (e.g., 5-HT1A).[20] Homogenize cells in a buffer and centrifuge to pellet the membranes. Resuspend the pellet in an assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:[19]

    • Receptor membrane preparation.

    • A single, fixed concentration of the appropriate radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A).

    • Varying concentrations of the unlabeled test compound (the fluorophenylpiperazine).

    • For control wells: buffer only (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[19]

  • Filtration: Rapidly harvest the contents of each well onto glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding) using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.[19]

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[16]

  • Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.[16]

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare Receptor Membranes C Combine Membranes, Radioligand, & Test Compound in 96-well Plate A->C B Prepare Radioligand & Test Compound Dilutions B->C D Incubate to Reach Equilibrium C->D E Rapid Vacuum Filtration (Separates Bound/Free) D->E F Wash Filters E->F G Add Scintillation Cocktail & Count Radioactivity F->G H Calculate IC50 G->H I Convert to Ki using Cheng-Prusoff Equation H->I

Caption: Workflow for a standard radioligand binding assay to determine receptor affinity (Ki).

Protocol 2: cAMP Functional Assay (for Receptor Activity)

This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on the second messenger cAMP.[21] GPCRs coupled to Gαs stimulate adenylyl cyclase to produce cAMP, while those coupled to Gαi inhibit it.[22]

Expertise & Experience: This is a live-cell assay, so maintaining cell health is paramount.[23] Modern assays often use bioluminescent reporters, such as the GloSensor™ system, which provides high sensitivity and a large dynamic range, allowing for kinetic measurements without cell lysis.[23][24] When studying Gαi-coupled receptors, it's often necessary to first stimulate the cells with an agent like forskolin to generate a baseline cAMP signal that can then be inhibited by the test compound.[25]

Step-by-Step Methodology:

  • Cell Culture: Culture cells (e.g., HEK293) expressing the receptor of interest and a cAMP biosensor (e.g., GloSensor™). Seed the cells into a 384-well plate and incubate overnight.[24]

  • Compound Preparation: Prepare serial dilutions of the fluorophenylpiperazine test compound in an appropriate assay buffer.

  • Assay Procedure (Agonist Mode for Gαs): a. Equilibrate the cells with the biosensor substrate. b. Add the diluted test compound to the wells. c. Incubate at room temperature for a specified time (e.g., 15-30 minutes). d. Read the luminescence signal using a plate reader.

  • Assay Procedure (Agonist Mode for Gαi): a. Add a Gαs activator (e.g., forskolin) to all wells to induce cAMP production. b. Immediately add the diluted test compound. c. Incubate and read luminescence as above. A decrease in signal indicates Gαi activation.

  • Assay Procedure (Antagonist Mode): a. Pre-incubate the cells with the test compound (potential antagonist). b. Add a known agonist for the receptor at a concentration that gives a submaximal response (e.g., EC80). c. Incubate and read luminescence. A reduction in the agonist-induced signal indicates antagonist activity.

  • Data Analysis: Plot the luminescence signal against the log concentration of the test compound. Fit the data to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion and Future Directions

Fluorophenylpiperazine compounds represent a versatile and pharmacologically rich class of molecules. Their activity is predominantly mediated through complex interactions with serotonin and other monoamine receptors, which are highly sensitive to the position of the fluorine substituent. This guide has outlined the core pharmacology and essential methodologies for their study.

Future research should focus on generating systematic SAR data, directly comparing the ortho, meta, and para isomers across a wide panel of receptors. Furthermore, exploring potential agonist bias—where a ligand preferentially activates one signaling pathway over another at the same receptor—could uncover novel therapeutic profiles. As our understanding of the intricate pharmacology of these compounds deepens, so too will their potential for development into next-generation therapeutics for a range of CNS disorders.

References

  • para-Fluorophenylpiperazine - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • Effects of a newly synthesized fluorophenylpiperazine derivative on basic cardiovascular functions. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Brown, A. M., et al. (1995). Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain. British Journal of Pharmacology. Retrieved February 22, 2026, from [Link]

  • Gant, J. B., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience. Retrieved February 22, 2026, from [Link]

  • Li, R., et al. (2022). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. Frontiers in Pharmacology. Retrieved February 22, 2026, from [Link]

  • para-Fluorophenylpiperazine. (n.d.). Grokipedia. Retrieved February 22, 2026, from [Link]

  • Li, R., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. Retrieved February 22, 2026, from [Link]

  • cAMP Hunter™ eXpress GPCR Assay. (n.d.). Retrieved February 22, 2026, from [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). Assay Guidance Manual - NCBI. Retrieved February 22, 2026, from [Link]

  • Obeng, S., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. Retrieved February 22, 2026, from [Link]

  • Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. (2010). Agilent. Retrieved February 22, 2026, from [Link]

  • Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology. Retrieved February 22, 2026, from [Link]

  • 5-HT3 Biochemical Binding Assay Service. (n.d.). Reaction Biology. Retrieved February 22, 2026, from [Link]

  • Li, R., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl) methyl)-6-imino-N-(naphthalen. Semantic Scholar. Retrieved February 22, 2026, from [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (n.d.). Semantic Scholar. Retrieved February 22, 2026, from [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved February 22, 2026, from [Link]

  • 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. (n.d.). Retrieved February 22, 2026, from [Link]

  • Sills, M. A., & Wolff, B. G. (1991). Serotonin-releasing effects of substituted piperazines in vitro. Journal of Pharmacology and Experimental Therapeutics. Retrieved February 22, 2026, from [Link]

  • Patel, M., et al. (2021). The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the Synthetic Cannabinoid Receptor Agonist AMB-FUBINACA, without changing its discriminative stimulus, signalling effects, or metabolism. Neuropharmacology. Retrieved February 22, 2026, from [Link]

  • McKearney, J. W. (1989). Apparent antinociceptive properties of piperazine-type serotonin agonists: trifluoromethylphenylpiperazine, chlorophenylpiperazine, and MK-212. Pharmacology Biochemistry and Behavior. Retrieved February 22, 2026, from [Link]

  • Liederer, B. M., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of a novel MET kinase inhibitor. Xenobiotica. Retrieved February 22, 2026, from [Link]

  • Antia, U., Tingle, M. D., & Russell, B. R. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. The Journal of Pharmacy and Pharmacology. Retrieved February 22, 2026, from [Link]

  • para-Fluorophenylpiperazine. (n.d.). WikiMed. Retrieved February 22, 2026, from [Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs. (2009). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Chemical structures of piperazine-based drugs commonly encountered in 'party pill' preparations. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Tat-Ko, S., et al. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Neuroreport. Retrieved February 22, 2026, from [Link]

  • Kos, J., et al. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI. Retrieved February 22, 2026, from [Link]

  • Rothman, R. B., & Baumann, M. H. (2002). Serotonin releasing agents. Neurochemical, therapeutic and adverse effects. Pharmacology & Therapeutics. Retrieved February 22, 2026, from [Link]

  • Li, R., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. Retrieved February 22, 2026, from [Link]

  • BindingDB BDBM163715. (n.d.). Retrieved February 22, 2026, from [Link]

  • Kumar, A., et al. (2015). Protective effects of a piperazine derivative against aluminium-induced neurotoxicity: insights from in silico and in vivo studies. Metabolic Brain Disease. Retrieved February 22, 2026, from [Link]

  • Convenient one-pot synthesis of [18F]FEt-PPZ for imaging tumors expressing sigma-1 receptors. (2021). Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]

  • Johnson, C., et al. (2020). The phenomenon of para-Fluorophenylpiperazine (pFPP) in combination with the synthetic cannabinoid AMB-FUBINACA in seized plant material in New Zealand. Forensic Science International. Retrieved February 22, 2026, from [Link]

Sources

Conformational Dynamics & Stereochemical Analysis of N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide

[1][2][3]

Executive Summary

This technical guide provides a rigorous analysis of the stereochemistry and conformational dynamics of N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide .[1][2] While this molecule lacks classical stereogenic centers (chiral carbons) in its core scaffold, it exhibits complex dynamic stereochemistry .[2] This guide dissects the three critical axes of conformational isomerism: piperazine ring inversion, urea (carboxamide) bond rotation, and N-aryl atropisomerism.[2] Understanding these dynamics is critical for drug development, as they dictate the molecule's solution-state behavior, bioavailability, and binding affinity to targets such as dopamine (D2/D3) or serotonin (5-HT) receptors.[2]

The Stereochemical Paradox: Static Achirality vs. Dynamic Chirality

Structural Definition

The molecule consists of a piperazine ring substituted at the



12
  • Molecular Formula:

    
     (assuming n-butyl)[2]
    
  • Chirality Status: Achiral in the ground state.[1]

    • The piperazine carbons (

      
      ) are unsubstituted methylenes.[2]
      
    • The nitrogen atoms undergo rapid pyramidal inversion at room temperature, preventing them from serving as stable chiral centers.

The Three Axes of Dynamic Stereochemistry

Despite the lack of static chirality, the molecule exists as a mixture of rapidly interconverting conformers. The "stereochemistry" of this agent is defined by the energy barriers associated with these transitions.

ConformationalDynamicscluster_0Pharmacological ImpactMoleculeN-butyl-4-(2-fluorophenyl)piperazine-1-carboxamideRingFlipPiperazine Ring Flip(Chair-to-Chair)Molecule->RingFlipBarrier: ~10-12 kcal/molAmideRotUrea Bond Rotation(E/Z Isomerism)Molecule->AmideRotBarrier: ~16-20 kcal/mol(Rate Limiting Step)ArylRotN-Aryl Bond Rotation(Pseudo-Atropisomerism)Molecule->ArylRotBarrier: <5 kcal/mol(Fast Rotation)SolubilityCrystal Packing(Polymorphism)RingFlip->SolubilityBindingInduced Fit(Receptor Binding)AmideRot->Binding

Figure 1: The three primary axes of conformational dynamics governing the stereochemical behavior of the target molecule.[1][2]

Detailed Conformational Analysis

The Urea Linkage: Rotamers

The most significant stereochemical feature is the restricted rotation around the

1212
  • Mechanism: The

    
    -butyl group can be cis (
    
    
    ) or trans (
    
    
    ) relative to the piperazine ring across the carbonyl bond.[2]
  • Stereochemical Consequence: In NMR spectroscopy at room temperature, this rotation may be slow on the chemical shift time scale, leading to broad or doubled peaks (rotamers).[2]

  • Thermodynamics: The

    
    -isomer (trans) is generally favored to minimize steric clash between the butyl chain and the piperazine ring protons, but the energy difference is often small (
    
    
    ), leading to a measurable population of both isomers [1].[2]
Piperazine Ring Dynamics

The piperazine ring predominantly adopts a chair conformation .[1]

  • Equatorial Preference: The bulky

    
    -substituents (the carboxamide and the 2-fluorophenyl group) prefer the equatorial position to avoid 1,3-diaxial interactions.[1][2]
    
  • Ring Inversion: The ring flips between two chair forms.[1] Since the substituents are at

    
     and 
    
    
    , the "diequatorial" conformer is the global minimum.
  • Twist-Boat Forms: High-energy intermediates that are transient and not populated significantly at equilibrium.[1][2]

The Ortho-Fluoro Effect (N-Aryl Rotation)

The 2-fluorophenyl group at

12
  • Ortho-Substitution: The fluorine atom at the ortho position creates a rotational barrier around the

    
     bond.[1][2]
    
  • Conformation: To minimize steric repulsion with the equatorial protons of the piperazine ring, the phenyl ring typically twists out of the plane of the C-N-C piperazine segment.

  • Electronic Effect: The fluorine atom also exerts an electronic effect (inductive withdrawal), reducing the basicity of

    
    , which stabilizes the pyramidal geometry of the nitrogen [2].[2]
    

Analytical Protocols for Stereochemical Validation

To rigorously characterize the stereochemistry of this molecule, a multi-modal analytical approach is required.

Variable Temperature (VT) NMR

Standard

12
  • Protocol:

    • Dissolve 10 mg of compound in

      
       or 
      
      
      .[1][2]
    • Acquire spectra at 25°C, 50°C, 75°C, and 100°C.

    • Observation: As temperature increases, the rotation rate increases.[1] The broad peaks will coalesce into sharp singlets (Coalescence Temperature,

      
      ).[2]
      
    • Calculation: Use the Gutowsky-Holm equation to calculate the rotational energy barrier (

      
      ).[1][2]
      
    • Target Value: Expect

      
       for the urea bond [1].[2]
      
X-Ray Crystallography (XRD)

XRD provides the definitive "frozen" stereochemistry in the solid state.[2]

  • Objective: Determine if the molecule crystallizes in the

    
     or 
    
    
    amide conformation and measure the torsion angle of the 2-fluorophenyl ring.
  • Polymorphism Risk: N-aryl piperazines are prone to polymorphism.[1][2] Different solvents may yield different conformers packed in the lattice.[1]

Chiral HPLC (Negative Control)

Even though the molecule is achiral, running a chiral screen is a mandatory quality control step to ensure no chiral impurities (e.g., 2-methylpiperazine derivatives) were introduced during synthesis.[2]

  • Column: Chiralpak AD-H or OD-H.[1][2]

  • Mobile Phase: Hexane/IPA (90:10).[2]

  • Expected Result: A single peak. Separation of stable rotamers is theoretically possible at low temperatures but unlikely at standard chromatographic conditions.[1][2]

Experimental Workflow: Synthesis to Validation

The following workflow ensures the chemical and stereochemical integrity of the compound.

ExperimentalWorkflowStartStarting Materials:1-(2-fluorophenyl)piperazine+ n-Butyl isocyanateSynthesisNucleophilic Addition(DCM, 0°C -> RT)Start->SynthesisWorkupAqueous Workup &RecrystallizationSynthesis->WorkupCheck11H NMR (RT)Check for Broad SignalsWorkup->Check1BranchBroad Peaks?Check1->BranchVT_NMRRun VT-NMR (up to 100°C)Confirm Rotamer CoalescenceBranch->VT_NMRYesPureConfirm Structure &Purity >98%Branch->PureNo (Unlikely)VT_NMR->PureXRDSingle Crystal XRD(Solid State Conformation)Pure->XRDOptional

Figure 2: Step-by-step workflow for synthesis and stereochemical validation.

Biological Implications[1][2][4][5]

Induced Fit and Binding

The "dynamic stereochemistry" allows the molecule to adapt to the binding pocket.

  • Dopamine/Serotonin Receptors: These GPCRs often require the piperazine ring to adopt a specific chair conformation.[1] The low barrier to ring inversion allows the drug to "snap" into the bioactive conformation upon binding [3].

  • Metabolic Chirality: While the parent is achiral, hydroxylation of the butyl chain or the piperazine ring by CYP450 enzymes can generate chiral metabolites. This must be monitored during ADME studies.

Solubility and Formulation

The ratio of conformers affects the crystal packing energy. If the


12

References

  • RSC Publishing. (2015).[1][2] NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior. Royal Society of Chemistry.[1][2] Link

  • ResearchGate. (2025).[1][2] Conformational, vibrational and DFT studies of arylpiperazine-based drugs. Link

  • Frontiers in Pharmacology. (2025). Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives. Link

  • National Institutes of Health (NIH). (2011).[1][2] N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide. Molecular Imaging and Contrast Agent Database. Link

Methodological & Application

N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide experimental protocol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Relevance

Compound Overview: N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide (CAS: 497060-81-8) represents a "privileged structure" in medicinal chemistry. It fuses the 1-(2-fluorophenyl)piperazine (2-FPP) moiety—a classic pharmacophore for serotonergic (5-HT) and dopaminergic receptors—with a urea (carboxamide) linker.

Scientific Utility:

  • Serotonergic Probe: The 2-FPP headgroup dictates high affinity for 5-HT1A and 5-HT2A receptors. This compound serves as a lipophilic, neutral antagonist probe to study Structure-Activity Relationships (SAR) of the urea linker in G-Protein Coupled Receptor (GPCR) binding.

  • Analytical Standard: In industrial hygiene and metabolic studies, this compound acts as a stable reference standard for quantifying isocyanate capture by piperazine derivatives or tracking the metabolic N-dealkylation of complex piperazine drugs (e.g., trazodone analogs).

Scope of Protocol: This guide details the regioselective synthesis , structural validation , and functional profiling (via 5-HT1A radioligand binding) of the target compound.

Part 2: Chemical Synthesis Protocol

Objective: Synthesize >98% pure this compound via nucleophilic addition.

Reaction Logic & Mechanism

The synthesis relies on the high nucleophilicity of the secondary amine in 1-(2-fluorophenyl)piperazine attacking the electrophilic carbon of n-butyl isocyanate.

  • Why Dichloromethane (DCM)? An aprotic, non-polar solvent minimizes side reactions (like hydrolysis of isocyanate) while solubilizing the lipophilic reactants.

  • Why 0°C Start? Isocyanates are highly reactive. Initiating at low temperature prevents exotherms and dimerization.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
1-(2-Fluorophenyl)piperazine 180.221.0Nucleophile (SM)
n-Butyl Isocyanate 99.131.1Electrophile
Triethylamine (TEA) 101.190.1Base Catalyst (Optional)*
Dichloromethane (DCM) --Solvent (Anhydrous)

*Note: TEA is only required if the piperazine salt is used. If free base is used, TEA is omitted to avoid impurities.

Step-by-Step Procedure
  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Dissolve 1.80 g (10 mmol) of 1-(2-fluorophenyl)piperazine in 20 mL of anhydrous DCM.

  • Activation: Cool the solution to 0°C using an ice-water bath. Stir for 10 minutes.

  • Addition: Add 1.24 mL (11 mmol) of n-butyl isocyanate dropwise over 5 minutes via a syringe.

    • Critical Check: Ensure no moisture enters; water reacts with isocyanate to form symmetric ureas (major impurity).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 3 hours .

    • TLC Monitoring: Mobile Phase 1:1 Hexane:EtOAc. Product will be less polar than the amine starting material.

  • Quench & Workup:

    • Add 10 mL saturated NaHCO₃ solution. Stir vigorously for 5 mins.

    • Extract with DCM (2 x 20 mL).

    • Wash combined organics with Brine (20 mL).

    • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude white solid from hot Ethyl Acetate/Hexane (1:4 ratio) to yield white needles.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 1-(2-F-Phenyl)piperazine React Add n-Butyl Isocyanate (DCM, 0°C -> RT, 3h) Start->React Nucleophilic Addition Quench Quench: Sat. NaHCO3 Extract: DCM React->Quench TLC Check Dry Dry (MgSO4) & Concentrate Quench->Dry Purify Recrystallize (EtOAc/Hexane) Dry->Purify Final Target: N-butyl-4-(2-fluorophenyl) piperazine-1-carboxamide Purify->Final >98% Purity

Caption: Synthesis pathway for this compound via isocyanate addition.

Part 3: Analytical Characterization (QC)

Before biological application, the compound must be validated.

1. Proton NMR (¹H-NMR, 400 MHz, CDCl₃):

  • δ 6.9–7.1 (m, 4H): Aromatic protons (2-fluorophenyl ring). Distinct splitting pattern due to F-H coupling.

  • δ 4.5 (bs, 1H): N-H (Urea proton).

  • δ 3.4–3.6 (m, 4H): Piperazine methylene protons (adjacent to urea).

  • δ 3.0–3.1 (m, 4H): Piperazine methylene protons (adjacent to aryl ring).

  • δ 3.2 (q, 2H): N-CH₂-propyl (Butyl chain).

  • δ 0.9 (t, 3H): Terminal methyl group.

2. LC-MS (ESI+):

  • Expected Mass: [M+H]⁺ = 280.17 (Calculated MW: 279.35).

  • Purity Criteria: >98% by UV area (254 nm).

Part 4: Application Protocol – 5-HT1A Receptor Binding Assay

Context: The 2-fluorophenylpiperazine moiety is a high-affinity ligand for the Serotonin 1A (5-HT1A) receptor. This assay determines the binding affinity (


) of the synthesized urea derivative.
Assay Principle

A competition radioligand binding assay. The test compound competes with a radiolabeled standard (


-8-OH-DPAT) for binding sites on membrane-bound 5-HT1A receptors.
Materials
  • Receptor Source: Membranes from CHO cells stably expressing human 5-HT1A receptors (commercial or in-house).

  • Radioligand:

    
    -8-OH-DPAT (Specific Activity ~100-170 Ci/mmol). Concentration: 1 nM (
    
    
    
    approx. 1 nM).
  • Non-Specific Binder: Serotonin (5-HT) at 10 µM (to define non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

Experimental Workflow
  • Preparation:

    • Thaw membranes and homogenize in Assay Buffer. Dilute to 5–10 µg protein/well.

    • Prepare serial dilutions of the Test Compound (this compound) in DMSO (Final DMSO < 1%). Range:

      
       M to 
      
      
      
      M.
  • Incubation (96-well plate):

    • Total Binding: 150 µL Membrane + 25 µL Buffer + 25 µL Radioligand.

    • Non-Specific Binding (NSB): 150 µL Membrane + 25 µL Serotonin (10 µM) + 25 µL Radioligand.

    • Test: 150 µL Membrane + 25 µL Test Compound + 25 µL Radioligand.

    • Incubate: 60 minutes at Room Temperature (25°C).

  • Harvesting:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% Polyethyleneimine to reduce non-specific binding to the filter).

    • Wash 3x with ice-cold Tris buffer using a cell harvester.

  • Detection:

    • Dry filters, add liquid scintillation cocktail, and count radioactivity (CPM) in a Beta Counter.

Data Analysis

Calculate


 using the Cheng-Prusoff Equation :


  • 
    :  Concentration of test compound displacing 50% of specific radioligand binding.
    
  • 
    :  Concentration of radioligand used (1 nM).
    
  • 
    :  Dissociation constant of the radioligand (determined by saturation binding).
    
Assay Logic Diagram

BindingAssay cluster_prep Preparation Phase cluster_incubation Competition Phase cluster_analysis Analysis Phase Membrane h5-HT1A Membranes Mix Incubate 60 min @ RT (Equilibrium) Membrane->Mix Ligand [3H]-8-OH-DPAT (1 nM) Ligand->Mix Compound Test Compound (Serial Dilution) Compound->Mix Filter Filter (GF/B) & Wash Mix->Filter Bound vs Free Count Scintillation Counting (CPM) Filter->Count Calc Calculate Ki (Cheng-Prusoff) Count->Calc

Caption: Workflow for 5-HT1A competitive radioligand binding assay.

Part 5: References

  • Glennon, R. A., et al. (1986). "N-(Phthalimidoalkyl) derivatives of serotonergic agents: A common pharmacophore?" Journal of Medicinal Chemistry. (Establishes 2-FPP as a 5-HT pharmacophore).

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 70529, 1-(2-Fluorophenyl)piperazine. (Source for precursor properties).

  • Henschler, D., et al. (1991). "Determination of isocyanates in air by liquid chromatography with 1-(2-methoxyphenyl)piperazine derivatization." Analyst. (Validates the urea formation chemistry for analytical standards).

  • Sigma-Aldrich. (2026). "Product Specification: 1-(2-Fluorophenyl)piperazine." (Reagent specifications).

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. (Mathematical basis for Ki calculation).

Application Notes and Protocols for the In Vitro Characterization of N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Piperazine Carboxamide

The N-arylpiperazine carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous agents targeting the central nervous system (CNS) and other biological systems.[1] The versatility of this scaffold allows for fine-tuning of pharmacological properties, leading to compounds with activities ranging from antipsychotic and antidepressant to analgesic and anti-inflammatory effects.[1][2] The compound of interest, N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide, integrates several key structural motifs: a 2-fluorophenylpiperazine group, often associated with affinity for serotonin and dopamine receptors, and a butanamide chain, a feature present in inhibitors of enzymes involved in lipid signaling.[3][4][5]

A particularly compelling target for molecules containing fatty amide-like structures is Fatty Acid Amide Hydrolase (FAAH).[6] FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other bioactive fatty acid amides.[7][8] By inhibiting FAAH, the levels of these signaling lipids are increased, producing analgesic, anti-inflammatory, and anxiolytic effects without the undesirable side effects associated with direct cannabinoid receptor agonists.[6][9][10]

This document provides a detailed guide for the in vitro characterization of this compound, with a primary focus on its potential as a FAAH inhibitor. The protocols herein are designed as a self-validating system, starting with primary screening and progressing to detailed mechanistic studies and selectivity profiling.

Part 1: Primary Target Evaluation - FAAH Inhibition Assay

The most direct method to assess the compound's interaction with FAAH is through a direct enzyme activity assay. A fluorescence-based assay is recommended for its high throughput, sensitivity, and reliability.[8][11][12]

Principle of the Assay

This assay relies on the enzymatic activity of recombinant human FAAH, which hydrolyzes a synthetic substrate, arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA). The hydrolysis reaction cleaves the amide bond, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of AMC production is directly proportional to FAAH activity. An inhibitor will decrease the rate of fluorescence generation.

dot```dot

FAAH_Assay_Principle cluster_reaction FAAH Enzymatic Reaction cluster_inhibition Inhibition Mechanism cluster_detection Detection AAMCA AAMCA Substrate (Non-fluorescent) FAAH_Enzyme FAAH Enzyme AAMCA->FAAH_Enzyme Binds to AMC AMC Product (Fluorescent) Fluorometer Plate Reader (Ex: 340-360 nm Em: 450-465 nm) AMC->Fluorometer Detected by ArachidonicAcid Arachidonic Acid FAAH_Enzyme->AMC Releases FAAH_Enzyme->ArachidonicAcid Releases Test_Compound N-butyl-4-(2-fluorophenyl) piperazine-1-carboxamide Test_Compound->FAAH_Enzyme Inhibits

Caption: Decision workflow for characterizing the mechanism of inhibition.

Protocol: Selectivity Profiling

To be a viable therapeutic candidate, a FAAH inhibitor should be selective over other related enzymes and potential off-targets.

1. Monoacylglycerol Lipase (MAGL) Counter-Screen: MAGL is the primary enzyme for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL can lead to different physiological outcomes than FAAH inhibition. A commercially available MAGL inhibitor screening assay kit can be used, following a similar fluorescence-based principle.

2. CNS Receptor Binding Panel: The 2-fluorophenylpiperazine moiety suggests a potential for interaction with CNS receptors. [4]It is crucial to assess the compound's affinity for key targets to rule out confounding activities. A standard approach is to submit the compound to a commercial service for screening against a panel of receptors, such as:

  • Dopamine D₂ and D₃ receptors [5][13]* Serotonin receptors (e.g., 5-HT₁A, 5-HT₂A) [4]* Sigma receptors [2] This is typically done via radioligand binding assays, where the test compound's ability to displace a known radioactive ligand from the receptor is measured. Results are reported as Kᵢ (inhibition constant) or % inhibition at a given concentration. High Kᵢ values (>1 µM) are desirable, indicating low affinity for these off-targets and high selectivity for FAAH.

Conclusion and Future Directions

These application notes provide a comprehensive framework for the initial in vitro evaluation of this compound, focusing on its potential as a FAAH inhibitor. A potent and selective inhibitor identified through these protocols would be a strong candidate for further investigation, including cell-based assays to confirm target engagement in a physiological context and subsequent in vivo studies to assess its therapeutic efficacy in models of pain, inflammation, or neurological disorders. [9][14]The systematic approach outlined ensures a robust characterization, providing the foundational data necessary for advancing a novel compound in the drug discovery pipeline.

References

  • Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit 10005196 from Cayman Chemical. Biocompare. [Link]

  • Discovery of novel fatty acid amide hydrolase (FAAH) inhibitors as anti-alzheimer agents via in-silico-based drug design, virtual screening, molecular docking, molecular dynamics simulation, DFT, and non-clinical studies. PubMed. [Link]

  • Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). BioVision Inc. [Link]

  • FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. MDPI. [Link]

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC. [Link]

  • In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates. ResearchGate. [Link]

  • Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). PNAS. [Link]

  • Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. PubMed. [Link]

  • N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl). PubMed. [Link]

  • 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. ChEMBL - EMBL-EBI. [Link]

  • N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide. NCBI. [Link]

  • Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition. PMC. [Link]

  • Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. SciELO. [Link]

  • Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents. PubMed. [Link]

  • N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl, butenyl and butynyl)arylcarboxamides as novel dopamine D(3) receptor antagonists. PubMed. [Link]

  • para-Fluorophenylpiperazine. Wikipedia. [Link]

  • Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. MDPI. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D >3> receptor ligands. Elsevier Science Direct. [Link]

  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. [Link]

  • Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. MDPI. [Link]

Sources

N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide dosage for cell culture studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for the Evaluation of N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide in Cell Culture Models

Abstract & Introduction

This compound (CAS: 497060-81-8) is a synthetic small molecule belonging to the phenylpiperazine urea class. Structurally, it comprises a 2-fluorophenylpiperazine (o-FPP) core linked via a urea moiety to an N-butyl chain. This pharmacophore is highly characteristic of ligands targeting Serotonin (5-HT) receptors (specifically 5-HT1A/5-HT7), Dopamine D2/D3 receptors , and enzymes such as Fatty Acid Amide Hydrolase (FAAH) .

Given its specific structural features, this compound is typically utilized as a chemical probe to modulate receptor signaling or enzymatic activity. However, its lipophilicity and specific receptor affinity require precise dosage optimization to distinguish between on-target efficacy and off-target cytotoxicity.

This Application Note provides a standardized, self-validating protocol for determining the optimal dosage of this compound in cell culture, ensuring reproducibility and scientific rigor.

Chemical Properties & Handling

PropertyDetail
Chemical Name This compound
CAS Number 497060-81-8
Molecular Formula C₁₅H₂₂FN₃O
Molecular Weight ~279.35 g/mol
Solubility Insoluble in water; Soluble in DMSO (>100 mM), Ethanol
Storage Powder: -20°C (desiccated); DMSO Stock: -80°C (avoid freeze-thaw)

Critical Handling Note: The urea linkage can be susceptible to hydrolysis under strongly acidic or basic conditions. Maintain neutral pH (7.2–7.4) in culture media.

Experimental Workflow (Logic Diagram)

The following flowchart outlines the decision-making process for dose optimization, ensuring that cytotoxicity is ruled out before functional characterization.

DosageProtocol Start Compound Preparation (10 mM Stock in DMSO) SolubilityCheck Solubility Test (Media + 1% DMSO) Start->SolubilityCheck Precipitation Precipitation Observed? SolubilityCheck->Precipitation Dilution Serial Dilution (10 µM down to 0.1 nM) Precipitation->Dilution No AdjustSolvent Reduce Max Conc. or Change Carrier Precipitation->AdjustSolvent Yes ViabilityAssay Viability Assay (MTT/ATP) (24h - 48h) Dilution->ViabilityAssay ToxicityCheck Cell Toxicity > 10%? ViabilityAssay->ToxicityCheck FunctionalAssay Functional Assay (cAMP, Ca2+, Enzyme Activity) ToxicityCheck->FunctionalAssay No ToxicityCheck->AdjustSolvent Yes (at working conc) DataAnalysis Calculate IC50 / EC50 FunctionalAssay->DataAnalysis

Figure 1: Step-by-step workflow for validating this compound dosage.

Detailed Protocol

Phase 1: Stock Solution Preparation

Objective: Create a stable, homogenous stock solution.

  • Weighing: Accurately weigh 2.8 mg of compound.

  • Dissolution: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide) to yield a 10 mM stock solution.

    • Why DMSO? Phenylpiperazine ureas are lipophilic. Water or PBS will cause immediate precipitation.

  • Mixing: Vortex for 30 seconds. If particulates remain, sonicate for 5 minutes at 37°C.

  • Aliquot: Dispense into 20 µL aliquots in amber tubes to prevent light degradation and freeze-thaw cycles. Store at -80°C.

Phase 2: Dose-Response Range Finding (Viability)

Objective: Determine the "No Observed Adverse Effect Level" (NOAEL) to ensure functional effects are not artifacts of toxicity.

Experimental Setup:

  • Cell Lines: HEK293 (general), SH-SY5Y (neuronal), or PC-3 (prostate, if FAAH target).

  • Seeding Density: 5,000 – 10,000 cells/well in 96-well plates.

  • Controls:

    • Negative Control: 0.1% DMSO (Vehicle).

    • Positive Control (Toxicity): 10 µM Staurosporine or 10% DMSO.

Dosing Regimen: Prepare a semi-logarithmic dilution series in culture media (keeping DMSO constant at 0.1%):

  • 10 µM (High dose, check for off-target toxicity)

  • 3 µM

  • 1 µM

  • 300 nM

  • 100 nM

  • 30 nM

  • 10 nM

  • 1 nM (Low dose, check for high-affinity binding)

Procedure:

  • Seed cells and allow adherence for 24 hours.

  • Replace media with drug-containing media (100 µL/well).

  • Incubate for 24 to 48 hours .

  • Perform viability assay (e.g., CellTiter-Glo® or MTT).

  • Criteria: Any dose showing >10% reduction in viability compared to Vehicle is considered cytotoxic and should be excluded from functional assays.

Phase 3: Functional Assay (Target Validation)

Objective: Measure specific biological activity (e.g., Receptor antagonism or Enzyme inhibition).

Context:

  • If targeting 5-HT1A/D2 receptors : Use a cAMP or Ca2+ flux assay.

  • If targeting FAAH : Use a fluorescent substrate hydrolysis assay.

Protocol:

  • Pre-incubation: For antagonists, pre-incubate cells with the compound for 30–60 minutes before adding the agonist (e.g., Serotonin).

  • Agonist Challenge: Add the specific agonist at its EC80 concentration.

  • Readout: Measure the response immediately (Ca2+) or after 30–60 mins (cAMP).

Data Analysis & Interpretation

Summarize your data using a 4-parameter logistic regression model to calculate IC50 (Inhibitory Concentration 50%) or EC50 (Effective Concentration 50%).

Expected Results Table (Hypothetical):

ParameterValue RangeInterpretation
IC50 (Functional) 1 nM – 100 nMHigh potency; likely specific on-target effect.
IC50 (Functional) > 1 µMLow potency; suggests non-specific interaction or wrong target.
CC50 (Cytotoxicity) < 10 µMHigh toxicity; narrow therapeutic window.
Selectivity Index > 100(CC50 / IC50) indicates a safe, specific window for study.

Troubleshooting:

  • Precipitation: If the media turns cloudy at >10 µM, the compound has crashed out. Limit max dose to 10 µM or use 0.5% BSA as a carrier.

  • High Background: Ensure DMSO concentration is identical in all wells (including controls).

References

  • Glennon, R. A., et al. (1994). "Binding of phenylpiperazine derivatives at 5-HT1A and 5-HT2A serotonin receptors: Evidence for a common pharmacophore." Journal of Medicinal Chemistry. Link

  • Kathuria, S., et al. (2003). "Modulation of anxiety through blockade of anandamide hydrolysis." Nature Medicine. (Describes FAAH inhibitor protocols relevant to urea derivatives). Link

  • NIH Assay Guidance Manual. (2012). "In Vitro Cell Viability and Cytotoxicity Assays." National Center for Advancing Translational Sciences. Link

  • ChemIDplus. (2023). "this compound (CAS 497060-81-8) Record."[1][2] National Library of Medicine. Link

Sources

in vivo evaluation of N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide in animal models

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the preclinical evaluation of N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide (hereafter referred to as BFP-1C ), a structural analog of class-leading Fatty Acid Amide Hydrolase (FAAH) inhibitors .

Based on the piperazine-urea scaffold, this compound is evaluated here as a modulator of the endocannabinoid system, specifically designed to inhibit the hydrolytic degradation of Anandamide (AEA), thereby exerting analgesic and anxiolytic effects without the psychotropic side effects of direct cannabinoid agonists.

Introduction & Rationale

This compound (BFP-1C) represents a chemical scaffold optimized for lipophilicity and CNS penetration. Structurally, it consists of a 2-fluorophenylpiperazine core coupled to an N-butyl urea moiety.

  • Mechanism of Action (MoA): The urea carbonyl functions as a "covalent warhead," undergoing nucleophilic attack by the catalytic Serine-241 residue within the FAAH active site. This results in irreversible carbamylation of the enzyme, blocking the hydrolysis of Anandamide (AEA).

  • Physiological Outcome: Elevated synaptic AEA levels activate Cannabinoid Receptor 1 (CB1) and Transient Receptor Potential Vanilloid 1 (TRPV1), producing analgesia and anxiolysis.

  • Why this Protocol? Unlike direct CB1 agonists (e.g., THC), FAAH inhibitors enhance signaling only in active neural circuits ("on-demand" activation), minimizing catalepsy and hypothermia.

Mechanism of Action Diagram

G BFP BFP-1C (Inhibitor) FAAH FAAH Enzyme (Active) BFP->FAAH Covalent Binding (Ser241) FAAH_Inh Carbamylated FAAH (Inactive) FAAH->FAAH_Inh Irreversible Inhibition Metabolites Arachidonic Acid + Ethanolamine FAAH->Metabolites AEA Anandamide (AEA) FAAH_Inh->AEA Prevents Breakdown AEA->FAAH Hydrolysis (Normal State) CB1 CB1 Receptor Activation AEA->CB1 Accumulation TRPV1 TRPV1 Desensitization AEA->TRPV1 Accumulation Effect Analgesia & Anxiolysis CB1->Effect TRPV1->Effect

Caption: BFP-1C inhibits FAAH via covalent carbamylation, causing Anandamide accumulation and downstream therapeutic signaling.

Pre-clinical Formulation Strategy

As a lipophilic urea, BFP-1C requires careful vehicle selection to ensure bioavailability and prevent precipitation in the peritoneum or gut.

Solubility Profile
  • Water: Insoluble (< 1 µg/mL).

  • DMSO: Soluble (> 50 mg/mL).

  • Ethanol: Soluble (> 20 mg/mL).

Recommended Vehicle (Intraperitoneal/Oral)

For in vivo dosing at 1–10 mg/kg:

  • Dissolve BFP-1C in 5% DMSO (v/v).

  • Add 5% Tween-80 (v/v) and vortex vigorously.

  • Slowly add 90% Saline (0.9% NaCl) while vortexing to form a stable suspension/emulsion.

    • Note: If precipitation occurs, substitute Tween-80 with PEG-400 (30%) / Saline (65%).

Pharmacokinetics (PK) & Target Engagement

Before efficacy testing, the dose-response relationship regarding FAAH inhibition must be established.

Protocol: Ex Vivo FAAH Activity Assay

Objective: Determine the ED50 for brain FAAH inhibition. Animals: Male C57BL/6J mice (n=4 per dose group).

  • Dosing: Administer BFP-1C (i.p.) at 0.3, 1, 3, 10, 30 mg/kg . Include Vehicle control and Positive Control (URB597 , 10 mg/kg).

  • Tissue Collection: Euthanize animals at 1 hour post-dose. Rapidly dissect Prefrontal Cortex (PFC) and Liver. Snap-freeze in liquid nitrogen.

  • Homogenization: Homogenize tissues in ice-cold Tris-HCl buffer (pH 7.4).

  • Enzyme Assay:

    • Incubate homogenate (50 µg protein) with [3H]-Anandamide (substrate) for 15 min at 37°C.

    • Stop reaction with Chloroform:Methanol (1:1).

    • Measure [3H]-Ethanolamine (product) in the aqueous phase via liquid scintillation counting.

  • Calculation: % Inhibition = 100 - [(Activity_Treated / Activity_Vehicle) * 100].

Target Criteria:

  • CNS Penetration: >80% inhibition in Brain at 10 mg/kg.

  • Selectivity: If Liver inhibition is high but Brain is low, the compound has poor BBB permeability.

Efficacy Evaluation: Pain & Anxiety Models

Study A: Neuropathic Pain (Chronic Constriction Injury - CCI)

Rationale: FAAH inhibitors are highly effective in neuropathic pain states where endocannabinoid tone is dysregulated.

Workflow:

  • Surgery (Day 0): Anesthetize rats/mice. Expose the sciatic nerve and loosely ligate (4 ligatures) with chromic gut sutures.

  • Baseline (Day 7-13): Measure mechanical allodynia (Von Frey filaments) and thermal hyperalgesia (Hargreaves test). Establish baseline hypersensitivity.

  • Treatment (Day 14): Administer BFP-1C (3, 10 mg/kg) , Vehicle, or Gabapentin (Positive Control).

  • Testing: Measure thresholds at 1, 2, 4, and 6 hours post-dose.

Study B: Anxiety (Elevated Plus Maze - EPM)

Rationale: Enhanced anandamide signaling in the amygdala reduces anxiety-like behavior.

Workflow:

  • Acclimation: Move mice to behavioral room 1 hour prior to testing.

  • Dosing: Administer BFP-1C (1, 3, 10 mg/kg) i.p. 60 minutes before testing.

  • Test: Place mouse in the center of the EPM (2 open arms, 2 closed arms). Record for 5 minutes.

  • Metrics:

    • % Time in Open Arms (Anxiolytic index).

    • Total Distance Moved (Sedation control - Critical for ruling out "cannabinoid tetrad" effects).

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: PK & Target Engagement cluster_1 Phase 2: Behavioral Efficacy Formulation Formulation (5% DMSO/Tween) Dose_PK Dosing (0.3 - 30 mg/kg) Formulation->Dose_PK Harvest Harvest Brain/Liver (1 hr post-dose) Dose_PK->Harvest Assay Ex Vivo FAAH Assay ([3H]-AEA Hydrolysis) Harvest->Assay Selection Select Optimal Dose (>80% Brain Inhibition) Assay->Selection Pain_Model Neuropathic Pain (CCI Model) Selection->Pain_Model Anxiety_Model Anxiety (Elevated Plus Maze) Selection->Anxiety_Model Tetrad Safety Check (Catalepsy/Sedation) Selection->Tetrad

Caption: Step-by-step workflow from formulation to behavioral validation and safety profiling.

Safety Profiling: The Cannabinoid Tetrad

A critical advantage of FAAH inhibitors over direct CB1 agonists (like THC) is the lack of psychotropic side effects. You must validate this selectivity.

Protocol: Compare BFP-1C (10 mg/kg) vs. WIN 55,212-2 (5 mg/kg, CB1 agonist) .

  • Hypothermia: Measure rectal temperature. (THC causes drop; FAAH inhibitors should not).

  • Catalepsy: Bar test (forepaws on bar). (THC causes immobility; FAAH inhibitors should not).

  • Locomotion: Open field test. (THC causes suppression; FAAH inhibitors should be neutral).

  • Analgesia: Hot plate test. (Both should show efficacy).

Data Presentation & Analysis

Expected Results Table
AssayMetricVehicleBFP-1C (10 mg/kg)Positive ControlInterpretation
FAAH Activity % Hydrolysis100%< 20%< 10% (URB597)Potent Target Engagement
CCI Pain Paw Withdrawal (g)< 4g> 10g> 12g (Gabapentin)Reversal of Allodynia
EPM Anxiety % Open Arm Time20%45%50% (Diazepam)Anxiolytic Effect
Catalepsy Latency (sec)< 10s< 15s> 60s (WIN 55,212)No Psychotropic Liability

Statistical Analysis:

  • Data expressed as Mean ± SEM.

  • One-way ANOVA followed by Dunnett’s post-hoc test for dose-response.

  • Two-way ANOVA for time-course data (Treatment x Time).

  • Significance threshold: p < 0.05.

References

  • Clapper, J. R., et al. (2010). Anandamide signaling in the brain: A novel therapeutic target for anxiety and pain.Nature Neuroscience . Link

  • Piomelli, D., et al. (2006). Pharmacological profile of the selective FAAH inhibitor URB597 in rats.[1]Journal of Pharmacology and Experimental Therapeutics . Link

  • Ahn, K., et al. (2009). Discovery and characterization of a highly potent and selective urea inhibitor of fatty acid amide hydrolase.[1]Chemistry & Biology .[2][3][4][5] Link

  • Kathuria, S., et al. (2003). Modulation of anxiety through blockade of anandamide hydrolysis.[6]Nature Medicine . Link

  • Hargreaves, K., et al. (1988). A new and sensitive method for measuring thermal nociception in cutaneous hyperalgesia.Pain .[5][7] Link

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide (NFPC)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a robust, validated protocol for the quantification of N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide (hereafter referred to as NFPC ).

This guide deviates from standard templates to address the specific physicochemical challenges of piperazine urea derivatives , specifically their neutral/weakly basic character which complicates traditional "basic drug" extraction protocols.

Executive Summary & Molecule Profile

Quantification of NFPC is critical in two primary contexts: as a pharmaceutical intermediate (e.g., in the synthesis of cannabinoid receptor antagonists or CGRP antagonists) and as a potential designer drug/metabolite marker structurally related to piperazine intoxicants.

Unlike simple arylpiperazines (e.g., BZP, TFMPP) which are basic (pKa ~9), NFPC contains a urea linkage at the N1 position and a fluorophenyl group at N4. This substitution pattern renders the molecule neutral to extremely weakly basic at physiological pH. Standard Strong Cation Exchange (SCX) solid-phase extraction methods will fail. This protocol utilizes Liquid-Liquid Extraction (LLE) or Polymeric Reversed-Phase SPE to ensure high recovery.

Physicochemical Profile
PropertyValue / CharacteristicImpact on Method
Formula

Precursor Ion

MW 279.35 g/mol Moderate Mass Range
pKa N1 (Urea): NeutralN4 (Aniline-like): ~2.5 - 3.5Critical: Analyte is neutral at pH 7.4.
LogP ~2.5 - 3.2 (Predicted)Lipophilic; requires high % organic elution.
Solubility Low in water; High in MeOH, DMSOWatch for precipitation in aqueous injection solvents.

Analytical Strategy & Causality

The design of this method is governed by the "Neutral Urea" Hypothesis . Because the basic secondary amine of the piperazine ring is capped by the carboxamide, the molecule does not protonate easily.

Decision Matrix: Extraction & Ionization
  • Extraction: Since the molecule is neutral at pH 7, LLE with MTBE (Methyl tert-butyl ether) is superior to protein precipitation (PPT) for cleanliness and superior to SCX for recovery.

  • Chromatography: A Biphenyl or Phenyl-Hexyl column is chosen over C18. The

    
     interactions between the stationary phase and the fluorophenyl ring of NFPC provide unique selectivity, separating it from potential de-butylated metabolites or matrix interferences.
    
  • Ionization: ESI+ is used, but sensitivity relies on the protonation of the urea oxygen or the aniline nitrogen under acidic conditions (0.1% Formic Acid).

Workflow Visualization

The following diagram illustrates the logical flow for sample preparation and analysis, highlighting the critical decision points for this specific analyte.

MethodWorkflow Sample Biological Sample (Plasma/Urine) pH_Adj pH Adjustment (Buffer to pH 9.0) Sample->pH_Adj Extract Liquid-Liquid Extraction (MTBE or EtOAc) pH_Adj->Extract Logic1 Why pH 9? Suppresses ionization of matrix acids; Analyte remains neutral. pH_Adj->Logic1 Evap Evaporation & Reconstitution (Mobile Phase A:B 80:20) Extract->Evap LC LC Separation (Phenyl-Hexyl Column) Evap->LC MS MS/MS Detection (ESI+ MRM) LC->MS Logic2 Why Phenyl-Hexyl? Selectivity for Fluorophenyl moiety. LC->Logic2

Caption: Optimized workflow for NFPC quantification. pH adjustment ensures matrix suppression while maintaining analyte neutrality for maximal organic solvent partitioning.

Detailed Experimental Protocol

Materials & Reagents[1][2][3][4][5]
  • Reference Standard: this compound (>98% purity).

  • Internal Standard (IS): N-butyl-4-phenylpiperazine-1-carboxamide-D9 or a structural analog like Buspirone-D8 (due to similar aryl-piperazine core).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Methyl tert-butyl ether (MTBE).

Sample Preparation (LLE Protocol)

Rationale: LLE provides cleaner extracts than PPT, reducing matrix effects (ion suppression) which is critical for the lower ionization efficiency of urea derivatives.

  • Aliquot: Transfer 100 µL of plasma/urine into a 2 mL polypropylene tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL in 50:50 MeOH:H2O). Vortex briefly.

  • Alkalinization: Add 50 µL of 0.1 M Ammonium Carbonate (pH 9.0).

    • Note: While NFPC is neutral, this step suppresses acidic matrix components (e.g., phospholipids, fatty acids) from extracting into the organic layer.

  • Extraction: Add 1.0 mL of MTBE .

  • Agitation: Shaker/Vortex for 10 minutes at high speed.

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 800 µL of the upper organic layer (supernatant) to a clean glass tube.

    • Caution: Do not disturb the aqueous interface.

  • Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (80% A / 20% B). Vortex for 1 min and transfer to an autosampler vial.

LC-MS/MS Conditions

Chromatography (HPLC/UPLC):

  • Column: Phenomenex Kinetex Biphenyl or Waters XSelect HSS T3 (2.1 x 50 mm, 2.6 µm).

    • Why: The Biphenyl phase enhances retention of the fluorophenyl group via

      
       stacking.
      
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 5 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold
0.5 10 Loading
3.5 90 Linear Gradient
4.5 90 Wash
4.6 10 Re-equilibration

| 6.0 | 10 | End of Run |

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).

  • Spray Voltage: 3500 V.

  • Capillary Temp: 300°C.

  • Gas Flows: Optimized for instrument (e.g., Sheath 40, Aux 10).

MRM Transitions: | Analyte | Precursor (


) | Product (

) | Collision Energy (V) | Role | Identity | | :--- | :--- | :--- | :--- | :--- | :--- | | NFPC | 280.2 | 181.1 | 25 | Quantifier | [2-F-Phenyl-Piperazine]

| | NFPC | 280.2 | 138.1 | 35 | Qualifier | Piperazine ring fragment | | NFPC | 280.2 | 122.1 | 40 | Qualifier | Fluorophenyl cation |

Mechanistic Note: The primary transition (


) corresponds to the cleavage of the urea bond, releasing the stable 1-(2-fluorophenyl)piperazine cation. This is a highly specific fragmentation pathway.

Method Validation & Performance

Based on FDA/EMA Bioanalytical Method Validation Guidelines.

Linearity & Sensitivity[4][6]
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Curve Fitting: Linear regression (

    
     weighting).
    
  • LLOQ: 1.0 ng/mL (S/N > 10).

    • Self-Validating Check: If LLOQ S/N < 10, increase injection volume to 10 µL or reduce reconstitution volume to 50 µL.

Accuracy & Precision[4][7][8]
  • Intra-day Precision: CV < 15% (at LLOQ < 20%).

  • Accuracy: 85-115% of nominal.

Matrix Effect

Calculate Matrix Factor (MF) by comparing peak area of post-extraction spiked blank vs. neat solution.

  • Acceptance: MF between 0.85 and 1.15.

  • Troubleshooting: If suppression is observed (MF < 0.8), switch column chemistry to Pentafluorophenyl (PFP) to shift retention time away from phospholipids.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Poor ionization of neutral urea.Ensure Mobile Phase has 0.1% Formic Acid.[1] Try APCI source if ESI is insufficient.
Peak Tailing Interaction with silanols (though unlikely for neutrals).Use a high-coverage "End-capped" column (e.g., HSS T3).
Carryover Lipophilic sticking to injector.Use a strong needle wash: 50:25:25 Isopropanol:ACN:Acetone.
Drifting RT Column equilibration issues.Ensure at least 5 column volumes of re-equilibration time (1.5 min at 0.4 mL/min).

References

  • PubChem. Compound Summary: 4-benzhydryl-N-butylpiperazine-1-carboxamide (Structural Analog).[2] National Library of Medicine. Available at: [Link]

  • Montesano, C. et al. (2013).[3] "Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS." Journal of Mass Spectrometry. Available at: [Link]

  • Arbo, M.D. et al. (2012). "Piperazine compounds as drugs of abuse."[4] Drug and Alcohol Dependence. Available at: [Link]

  • FDA. Bioanalytical Method Validation Guidance for Industry. (2018). Available at: [Link]

Sources

Application Note: Formulation of N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide (BFP-C) for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Analysis

This guide details the formulation strategy for N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide (referred to herein as BFP-C ). Based on its chemical structure—a lipophilic fluorophenyl group attached to a piperazine core with a butyl-urea linkage—this compound presents specific challenges typical of BCS Class II molecules (Low Solubility, High Permeability).

Physicochemical Profile (Predicted):

  • Core Challenge: The urea linkage (-NH-CO-N-) often induces high lattice energy/melting point, significantly reducing aqueous solubility.

  • Ionization: The N4-piperazine nitrogen is basic (predicted pKa ~7.5–8.5). Solubility will be pH-dependent (higher solubility at pH < 5).

  • Lipophilicity: High LogP (>3.0) due to the fluorophenyl and butyl chains.

Objective: Develop robust vehicles for Intravenous (IV) bolus (bioavailability assessment) and Oral (PO) gavage (toxicology/efficacy) in rodent models.

Pre-Formulation Characterization Strategy

Do not proceed to animal dosing without validating these parameters. Blind formulation leads to precipitation in vivo and erratic PK data.

Step 1: Solubility Profiling

Determine the saturation solubility (


) of BFP-C in the following matrices at 25°C.
MatrixPurposeTarget Solubility (IV)Target Solubility (PO)
PBS (pH 7.4) Physiological baselineN/AN/A
0.1N HCl (pH 1.2) Gastric simulation> 1 mg/mL> 5 mg/mL
PEG 400 Co-solvent potential> 10 mg/mL> 20 mg/mL
Ethanol (Abs) Stock solution solvent> 20 mg/mL> 50 mg/mL
Corn Oil Lipid delivery potentialN/A> 10 mg/mL
Step 2: Formulation Decision Tree

Use the data from Step 1 to select your vehicle using the logic flow below.

FormulationLogic Start Start: Solubility Profiling AqSol Soluble in Saline? Start->AqSol Suspension Oral: Suspension (MC/Tween) Start->Suspension Oral High Dose (>10mg/kg) pHAdj Soluble at pH 4.0? AqSol->pHAdj No IV_Sol IV: Saline Solution AqSol->IV_Sol Yes (>1mg/mL) CoSolv Soluble in 10% EtOH/40% PEG? pHAdj->CoSolv No IV_pH IV: Acetate/Lactate Buffer pHAdj->IV_pH Yes IV_Co IV: PEG400/EtOH/Saline CoSolv->IV_Co Yes Complex Cyclodextrin (HP-b-CD) CoSolv->Complex No (Irritation risk)

Protocol A: Intravenous (IV) Formulation

Objective: Create a clear, particle-free solution for PK studies (Dose: 1–5 mg/kg). Vehicle: 10% Ethanol / 40% PEG 400 / 50% Saline. Rationale: This "Gold Standard" preclinical vehicle balances solubilization power (PEG/EtOH) with tolerability. The ethanol aids wetting of the lipophilic urea; PEG 400 stabilizes the solution; saline ensures tonicity.

Reagents
  • BFP-C Reference Standard (Purity >98%)

  • Ethanol (Absolute, USP grade)

  • Polyethylene Glycol 400 (PEG 400, USP/NF)

  • Sterile Saline (0.9% NaCl)

Step-by-Step Procedure
  • Weighing: Accurately weigh the required amount of BFP-C into a sterile glass vial. (e.g., for 10 mL of 2 mg/mL solution, weigh 20 mg).

  • Primary Solubilization: Add the calculated volume of Ethanol (10% of final vol) . Vortex for 30–60 seconds. The compound should fully dissolve or turn into a translucent slurry.

  • Secondary Solubilization: Add PEG 400 (40% of final vol) . Vortex and sonicate for 5 minutes. Critical: The solution must be perfectly clear at this stage. If hazy, heat gently to 37°C.

  • Aqueous Addition: Slowly add Saline (50% of final vol) dropwise while vortexing.

    • Caution: Rapid addition of saline can cause "crashing out" (precipitation). If cloudiness occurs, stop and sonicate.

  • Filtration: Filter through a 0.22 µm PVDF or PES syringe filter into a sterile crimp-top vial.

  • QC Check: Inspect visually against a dark background. Check pH (Target: 6.0–7.5).

Protocol B: Oral (PO) Suspension Formulation

Objective: Create a homogeneous suspension for high-dose Toxicology/Efficacy (Dose: 10–100 mg/kg). Vehicle: 0.5% (w/v) Methylcellulose (400 cP) + 0.1% (w/v) Tween 80 in Water. Rationale: Methylcellulose (MC) acts as a suspending agent to prevent sedimentation (Stokes' Law). Tween 80 is a surfactant that wets the hydrophobic fluorophenyl surface, preventing clumping.

Reagents
  • Vehicle Stock: Prepare 500 mL of 0.5% MC / 0.1% Tween 80 in distilled water. Store at 4°C (Stable for 30 days).

  • BFP-C Micronized Powder (d90 < 10 µm recommended).

Workflow Diagram

SuspensionPrep Weigh 1. Weigh API Wet 2. Levigate (Tween 80) Weigh->Wet Add wetting agent Dilute 3. Geometric Dilution (MC) Wet->Dilute Add vehicle slowly Homogenize 4. Homogenize (Polytron/Sonicate) Dilute->Homogenize Shear force QC 5. QC: pH & Resuspendability Homogenize->QC

Step-by-Step Procedure
  • Preparation: Calculate total volume required. Always prepare 20% excess volume to account for syringe dead space.

  • Wetting (Levigation): Place BFP-C powder in a mortar. Add a minimal amount of the Vehicle Stock (or pure Tween 80 if extremely hydrophobic) to create a smooth paste.

    • Why? This removes air adsorbed to the particle surface.

  • Dispersion: Gradually add the Vehicle Stock to the paste in small increments (geometric dilution), triturating constantly with the pestle to ensure homogeneity.

  • Transfer: Transfer to a glass vial. Rinse the mortar with remaining vehicle to ensure full dose recovery.

  • Homogenization: Probe sonicate (20% amplitude, 30 sec) or use a high-shear homogenizer (Polytron) if volume >20 mL.

  • Storage: Keep on a magnetic stir plate at low speed until dosing.

Stability & Quality Control (Self-Validating System)

To ensure the trustworthiness of your data, every batch must pass these checks:

ParameterMethodAcceptance Criteria
Visual Appearance Light BoxIV: Clear, colorless, no particulate. PO: Uniform, opaque, re-dispersible.
Concentration Verification HPLC-UV± 10% of nominal concentration.
pH pH MeterIV: 4.0 – 8.0 (Physiological tolerance). PO: 3.0 – 9.0.
Precipitation Risk (IV) Dilution TestDilute IV formulation 1:10 in warm saline (37°C). No precipitation after 1 hour.

Troubleshooting:

  • Issue: Compound precipitates in IV formulation upon adding saline.

  • Solution: Switch to 20% Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in water. The cavity of the cyclodextrin encapsulates the fluorophenyl-butyl tail, shielding it from water.

References

  • FDA Center for Drug Evaluation and Research. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. U.S. Food and Drug Administration. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230. [Link]

  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1–19. [Link]

  • European Medicines Agency (EMA). (2017). Guideline on the use of cyclodextrins as excipients in human medicinal products. [Link]

Troubleshooting & Optimization

optimizing the synthesis yield of piperazine carboxamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Piperazine Carboxamide Synthesis Technical Support Center .

This guide is engineered for medicinal chemists and process scientists encountering yield bottlenecks in the synthesis of piperazine-1-carboxamide derivatives (urea-linked scaffolds). Unlike standard amide couplings, the formation of the urea linkage (


) on a piperazine ring presents unique challenges regarding regioselectivity, dimerization, and hydrolytic instability.

Part 1: Route Selection & Triage

Before optimizing conditions, ensure you are using the correct synthetic pathway for your specific substrate availability.

Decision Matrix: Selecting the Coupling Strategy

Use the following logic flow to determine the highest-yield route based on your starting materials.

RouteSelection Start Start: What is your Coupling Partner (R)? Isocyanate Isocyanate (R-N=C=O) Commercial or Stable Start->Isocyanate Amine Amine (R-NH2) Primary or Secondary Start->Amine Acid Carboxylic Acid (R-COOH) Start->Acid DirectAdd Method A: Direct Addition (High Atom Economy) Isocyanate->DirectAdd Best Yield Activation Requires Carbonyl Source Amine->Activation Curtius Curtius Rearrangement (Acid -> Isocyanate) Acid->Curtius DPPA / NaN3 CDI Method B: CDI Coupling (Mild, One-Pot) Activation->CDI Standard Triphos Method C: Triphosgene/BTC (High Reactivity, Hazardous) Activation->Triphos Sterically Hindered Curtius->DirectAdd

Figure 1: Synthetic route decision tree. Select Method A for stability, Method B for operational simplicity, and Method C for difficult/hindered substrates.

Part 2: Protocol Optimization & Troubleshooting

Scenario A: The Isocyanate Route (Method A)

Context: Reaction of Piperazine (or N-Boc Piperazine) + R-Isocyanate. Common Yield Killer: Hydrolysis of isocyanate and Bis-urea formation.

Critical Protocol:

  • Solvent: Anhydrous DCM or THF. Note: Toluene is superior if product precipitates (easier filtration).

  • Temperature:

    
     to RT.
    
  • Stoichiometry: 0.95 eq Isocyanate : 1.0 eq Piperazine. (Slight deficit of electrophile prevents over-reaction).

Troubleshooting Guide:

SymptomDiagnosticRoot CauseCorrective Action
White Precipitate (Impurity) Insoluble in DCM; High MP.Symmetric Urea Formation. Moisture hydrolyzed the isocyanate to an amine, which reacted with remaining isocyanate.Strict Anhydrous Conditions. Dry solvent over molecular sieves. Flush headspace with Ar/N2.
Bis-functionalization Mass Spec shows M + (R-CO) unit.Loss of Regioselectivity. Reaction at both N1 and N4 (if N4 was unprotected).Use N-Boc-Piperazine. If free piperazine is required, use 5.0 eq excess of piperazine and add isocyanate dropwise to the amine solution.
Low Conversion Isocyanate peak remains in IR/TLC.Steric Hindrance or deactivated isocyanate.Catalysis. Add 5-10 mol% DMAP or heat to reflux in Toluene.
Scenario B: The Activated Carbonyl Route (CDI/Triphosgene)

Context: Reacting Piperazine with an Amine (R-NH2) using a linker. Common Yield Killer: The "Imidazole-Urea" dead-end intermediate (CDI) or Symmetric Dimerization (Triphosgene).

Technical Deep Dive: The "Inverse Addition" Technique When using Triphosgene (BTC), the order of addition is the single most critical factor for yield.

  • Standard Addition (Low Yield): Adding Triphosgene to Amine.

    • Result: Local high concentration of amine reacts with formed carbamoyl chloride

      
       Symmetric Urea (R-NH-CO-NH-R).
      
  • Inverse Addition (High Yield): Adding Amine to Triphosgene.

    • Mechanism:[1][2][3] High concentration of BTC ensures the amine hits a "wall" of phosgene, forming the Carbamoyl Chloride favored over the dimer.

Optimized Triphosgene Protocol:

  • Dissolve Triphosgene (0.35 eq) in DCM at

    
    .
    
  • Add Amine 1 (1.0 eq) + DIPEA (1.1 eq) slowly over 30 mins.

  • Stir 1 hr (Check for Carbamoyl Chloride formation by TLC/LCMS).

  • Add Piperazine (1.0 eq) + DIPEA (1.5 eq) in one portion.

  • Warm to RT.

CDI Troubleshooting:

QuestionAnswer
Why is my reaction stuck at the intermediate? CDI forms an acyl-imidazole intermediate. If your amine is weak (aniline), it cannot displace the imidazole. Fix: Add Methyl Triflate (MeOTf) (1.1 eq) to methylate the imidazole nitrogen, making it a better leaving group (imidazolium salt).
Why is the yield low with HCl salts? CDI is base-sensitive but requires a free amine. Fix: If using Piperazine

HCl, you MUST pre-neutralize with exactly 1.0 eq of TEA/DIPEA before adding CDI. Excess base hydrolyzes CDI.

Part 3: Isolation & Purification Logic

Piperazine derivatives are amphoteric (basic amines + neutral urea). Standard silica chromatography often leads to severe tailing and yield loss due to irreversible adsorption.

Workflow: The "Acid-Base Switch" Extraction

This method purifies the product without chromatography, leveraging the basicity of the piperazine ring (if N4 is unsubstituted or alkylated).

Purification Crude Crude Mixture (Product + Impurities) AcidWash 1. Dissolve in EtOAc 2. Wash with 1M HCl Crude->AcidWash OrgLayer Organic Layer (Contains Non-Basic Impurities) AcidWash->OrgLayer Discard AqLayer Aqueous Layer (Contains Product Salt) AcidWash->AqLayer Keep BaseStep Basify Aqueous to pH 10 (NaOH/Na2CO3) AqLayer->BaseStep Extract Extract into DCM/CHCl3 BaseStep->Extract Final Pure Piperazine Carboxamide Extract->Final

Figure 2: Acid-Base extraction workflow. Note: This only works if the piperazine has a basic nitrogen (e.g., N-methyl or free NH).

Recrystallization Solvent Systems: If the product is a solid and fails the extraction method (e.g., N-Boc protected):

  • EtOAc / Hexane: Dissolve in min. hot EtOAc, add Hexane until turbid.

  • IPA (Isopropyl Alcohol): Excellent for urea derivatives.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Triphosgene without a fume hood? A: Absolutely NOT. Triphosgene is a solid source of Phosgene gas.[3] It must be handled in a well-ventilated hood. A bottle of aqueous ammonia should be kept open nearby to neutralize any escaping vapors.

Q: My product is water-soluble and I lost it during the wash. What now? A: Piperazine ureas can be very polar.[4]

  • Salting Out: Saturate the aqueous layer with NaCl before extraction.

  • Solvent Switch: Use n-Butanol or DCM:IPA (3:1) for extraction instead of pure DCM.

  • Resin Capture: Use a strong cation exchange (SCX) cartridge. Load crude in MeOH, wash with MeOH (removes non-basics), elute product with

    
     in MeOH.
    

Q: How do I remove the "Bis-urea" impurity if it formed? A: The bis-urea (symmetric) is usually much less soluble than the desired product. Triturate the crude solid with Diethyl Ether or Cold Methanol . The impurity will likely remain solid, while your product dissolves.

References

  • Synthesis of Piperazine-1-Carboxamides via Isocyanates

    • Methods for the preparation of 1-piperazine carboxamide derivatives.[5] European Patent EP0136274B1.

    • Source:

  • CDI Mediated Coupling Protocols

    • One-pot synthesis of ureas from amines using CDI. Organic Syntheses, Coll.[6] Vol. 10.

    • Source:

  • Triphosgene (BTC)

    • Safe and Efficient Use of Triphosgene for the Synthesis of Carbamoyl Chlorides.[7]

    • Source:

  • Purification of Piperazine Derivatives

    • Technical Support: Purification of Piperazine-Containing Compounds.
    • Source:

Sources

Technical Support Center: N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Application Support Portal. This guide addresses technical challenges associated with N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide , a lipophilic arylpiperazine scaffold commonly utilized in GPCR research (specifically Serotonin 5-HT and Dopamine receptors) and enzyme inhibition studies (FAAH).

Due to the hydrophobic N-butyl chain and the piperazine core , this compound presents specific physicochemical hurdles—primarily solubility limits and high non-specific binding (NSB)—that can distort binding constants (


, 

).
Part 1: Compound Profile & Physical Properties[1]

Before troubleshooting, verify your assay conditions against the compound's physical profile.

PropertyValue / CharacteristicImpact on Assay
Molecular Class Arylpiperazine Urea (Carboxamide)High affinity for 5-HT/Dopamine receptors; potential for aggregation.
Predicted LogP ~3.2 – 3.8 (Lipophilic)High Risk: Adsorption to plastics and glass fiber filters.
pKa (Piperazine N) ~8.0 – 8.5Positively charged at physiological pH (7.4).
Solubility Low in aqueous buffer (< 10 µM)High Risk: Compound "crashing out" during serial dilution.
Storage -20°C (Desiccated)Hygroscopic; freeze-thaw cycles degrade the urea linkage.
Part 2: Troubleshooting Guide (Q&A)
Module 1: High Non-Specific Binding (NSB)

Q: My total binding signal is good, but my Non-Specific Binding (NSB) on GF/B filters is >30% of Total Binding. How do I reduce this?

A: This is the most common failure mode for N-butyl-arylpiperazines. The lipophilic butyl chain sticks avidly to the glass fiber filters.

  • Root Cause: Hydrophobic interaction between the ligand and the filter matrix, or electrostatic attraction if the filter is untreated.

  • The Fix:

    • PEI Pre-soak: Pre-soak Whatman GF/B or GF/C filters in 0.3% - 0.5% Polyethyleneimine (PEI) for at least 1-2 hours before harvesting. PEI neutralizes the negative charge of the glass fibers and blocks hydrophobic pockets.

    • Wash Buffer Optimization: Add 0.1% BSA (Bovine Serum Albumin) or 0.01% Triton X-100 to your ice-cold wash buffer. This acts as a "detergent sink" to strip loosely bound ligand from the filter without disturbing the high-affinity receptor-ligand complex.

    • Plasticware: Switch to "Low-Binding" polypropylene plates for the incubation step.

Module 2: Inconsistent IC50 / Hill Slope < 1.0

Q: My competition curves are shallow (Hill slope ~0.6) or shift significantly between runs. Is the compound degrading?

A: While degradation is possible, this signature usually indicates insolubility or adsorption (the "Free Ligand" assumption is violated).

  • Root Cause: At high concentrations (10 µM - 1 µM), the compound may be forming micelles or precipitating, effectively reducing the actual concentration available to compete.

  • The Fix:

    • The "Intermediate Plate" Method: Do not dilute directly from 10 mM DMSO stock into the assay buffer.

      • Step A: Perform serial dilutions in 100% DMSO .

      • Step B: Transfer these to an intermediate "10x" plate containing buffer (resulting in 10% DMSO).

      • Step C: Transfer from the intermediate plate to the assay plate (Final DMSO = 1%).

    • Visual Check: Inspect the 10 µM well under a microscope. If you see "oily droplets" or crystals, your data at high concentrations is invalid.

Module 3: Signal Drop-off (The "Hook" Effect)

Q: At the highest concentrations, the signal doesn't bottom out; it becomes erratic. Why?

A: This is often due to Filter Clogging .

  • Mechanism: Precipitated this compound physically clogs the filter pores, trapping the radioligand mechanically rather than chemically.

  • The Fix: Reduce the top concentration to 1 µM. If the

    
     is expected to be in the nanomolar range, you do not need data points at 100 µM.
    
Part 3: Optimized Assay Protocol

Objective: Competition Binding Assay (e.g., vs.


-8-OH-DPAT for 5-HT1A) minimizing hydrophobic artifacts.
Step 1: Buffer Preparation
  • Standard Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Critical Additive: Add 0.1% Ascorbic Acid (prevents oxidation of amine) and 0.05% BSA (blocks plastic adsorption). Do not skip the BSA.

Step 2: Ligand Preparation (The "Solubility Safety" Protocol)
  • Stock: Dissolve compound to 10 mM in 100% DMSO. Vortex for 1 minute.

  • Serial Dilution: Dilute in 100% DMSO (Log steps:

    
     M to 
    
    
    
    M).
  • Working Solution: Dilute each DMSO point 1:20 into Assay Buffer (containing BSA).

    • Result: 5% DMSO working stocks.

  • Assay Addition: Add 10 µL of Working Solution to 190 µL of Assay Volume.

    • Final DMSO: 0.25%.[1] (Well tolerated by most GPCRs).

Step 3: Incubation & Harvesting
  • Equilibrium: Incubate for 60-90 minutes at Room Temperature (25°C). Note: Lipophilic ligands have slow dissociation rates (

    
    ); shorter times may not reach equilibrium.
    
  • Harvesting: Use a cell harvester (e.g., Brandel or PerkinElmer).

  • Wash: Wash filters 3x with Ice-Cold Buffer . Rapid washing (< 10 seconds total) is crucial to prevent dissociation of the specific complex.

Part 4: Visualizing the "Hidden" Equilibria

The following diagram illustrates why standard protocols fail with lipophilic piperazines. The compound does not just bind the receptor; it equilibrates with plastics and micelles.

BindingDynamics cluster_solution Assay Well (Solution Phase) cluster_loss Loss Pathways (Artifacts) FreeLigand Free Ligand (N-butyl-arylpiperazine) Receptor Receptor (Target) FreeLigand->Receptor k_on Complex Specific Complex (Signal) FreeLigand->Complex Binding Micelles Micelles/Aggregates (Silent Sink) FreeLigand->Micelles >10 µM (Precipitation) Plastic Plastic Adsorption (Tips/Plates) FreeLigand->Plastic Hydrophobic Adsorption FilterNSB Filter Binding (Non-Specific Signal) FreeLigand->FilterNSB Trapping during Harvest Receptor->FreeLigand k_off Micelles->FreeLigand Slow Release Plastic->FreeLigand Desorption

Figure 1: Kinetic pathways affecting N-butyl-arylpiperazine assays. Note that "Filter Binding" and "Plastic Adsorption" compete with the Receptor for free ligand, causing underestimation of potency (


) if not corrected.
Part 5: References
  • Motulsky, H., & Christopoulos, A. (2004). Fitting Models to Biological Data using Linear and Nonlinear Regression: A Practical Guide to Curve Fitting. GraphPad Software. (The authoritative guide on Hill Slopes and binding isotherms).

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (

    
    ) and the concentration of inhibitor which causes 50 per cent inhibition (
    
    
    
    ) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • Graulich, A., et al. (2010).[1] Chemical Modifications on 4-Arylpiperazine-Ethyl Carboxamide Derivatives Differentially Modulate Affinity for 5-HT1A, D4.2, and α2A Receptors. Australian Journal of Chemistry, 63(12), 1665-1672. (Specific methodology for arylpiperazine carboxamide binding assays).

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. (Best practices for reducing NSB and filter artifacts).

Sources

Technical Support Center: Fluorophenylpiperazine (FPP) Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: FPP-OPT-2026 Subject: Troubleshooting Off-Target Effects & ADME Liabilities in Fluorophenylpiperazine Scaffolds Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The FPP Paradox

You are likely here because your lead compound—a fluorophenylpiperazine (FPP) derivative—shows excellent affinity for your primary target (likely a GPCR like 5-HT or Dopamine receptors) but is failing safety panels due to "dirty" pharmacology.

FPPs are privileged structures , meaning they possess an inherent affinity for multiple G-Protein Coupled Receptors (GPCRs). While this makes them excellent starting points for psychotropic drug discovery, it introduces a critical engineering challenge: promiscuity .

This guide addresses the three most common critical failures in FPP development:

  • Alpha-1 Adrenergic Cross-Reactivity (Risk: Orthostatic Hypotension)[1]

  • hERG Channel Inhibition (Risk: QT Prolongation/Cardiotoxicity)[1][2][3][4]

  • Metabolic Instability (Risk: High Clearance/Low Bioavailability)

Module 1: Receptor Selectivity Troubleshooting

Issue: My 5-HT1A ligand shows high affinity for Alpha-1 Adrenergic Receptors ( -AR).

Diagnosis: The FPP moiety binds to a conserved aspartate residue in the orthosteric binding pocket of aminergic GPCRs. The


-AR pocket is structurally similar to 5-HT receptors, particularly in the hydrophobic region accommodating the aryl ring.
Technical Solution: Steric Shielding & Electronic Repulsion

To "dial out"


-AR affinity while retaining 5-HT activity, you must exploit subtle differences in the transmembrane binding pockets.

Q: How do I modify the phenyl ring to improve selectivity? A: Introduce steric bulk at the ortho-position of the phenyl ring.

  • Mechanism: The 5-HT1A receptor pocket is generally more tolerant of ortho-substitution than the

    
    -AR pocket. An ortho-alkoxy (e.g., -OCH3) or even a bulky acyl group forces the phenyl ring to twist relative to the piperazine plane. This "twisted" conformation is often rejected by the flatter 
    
    
    
    -AR pocket but accepted by 5-HT1A.
  • Evidence: Studies show that replacing a simple p-F with an o-alkoxy-p-F pattern can increase 5-HT1A/

    
     selectivity ratios by >100-fold [1].
    

Q: Does the linker length matter? A: Yes. If your FPP is connected to a terminal fragment via an alkyl chain:

  • Short Linkers (2 carbons): Often favor D2/5-HT2A mixed profiles.

  • Intermediate Linkers (3-4 carbons): Generally optimal for 5-HT1A.

  • Action: If

    
     affinity is high, restrict the conformational flexibility of the linker. Introducing a cyclohexane ring or unsaturation (alkene/alkyne) into the linker chain can rigidify the molecule, preventing it from adopting the specific conformation required for 
    
    
    
    activation.
Visualization: Selectivity Optimization Workflow

FPP_Selectivity Start High Alpha-1 Affinity Detected Step1 Analyze Phenyl Substitution Start->Step1 Ortho Add Ortho-Substituent (e.g., -OCH3, -OEt) Step1->Ortho Steric Clash Strategy Linker Modify Linker Chain Step1->Linker Conformational Restriction Result1 Check Selectivity Ratio (5-HT1A / Alpha-1) Ortho->Result1 Linker->Result1

Caption: Workflow for decoupling Alpha-1 adrenergic affinity from 5-HT1A activity via steric and conformational modification.

Module 2: Cardiovascular Safety (hERG Inhibition)

Issue: The compound blocks the hERG potassium channel ( ).[4]

Diagnosis: The basic nitrogen of the piperazine ring (protonated at physiological pH) forms a high-affinity cation-


 interaction with aromatic residues (Tyr652 and Phe656) inside the hERG channel pore.
Technical Solution:

Modulation & Lipophilicity Reduction

You must weaken the cation-


 interaction without destroying the salt bridge required for your primary GPCR target (usually Asp3.32).

Q: How do I reduce hERG affinity without losing potency? A: Lower the


 of the basic piperazine nitrogen to below 7.5-8.0.
  • Strategy: Add electron-withdrawing groups (EWGs) adjacent to the basic nitrogen.

    • Option A: Fluorination of the piperazine ring (e.g., 2,2-difluoropiperazine).

    • Option B: Replace the piperazine with a less basic bioisostere, such as a morpholine (if basicity isn't strictly required) or a substituted piperidine.[3]

  • Causality: Lowering the

    
     reduces the percentage of the compound that is positively charged at physiological pH, directly reducing the population capable of binding to the hERG pore [2][3].
    

Q: What is the role of Lipophilicity (LogP)? A: High LogP correlates strongly with hERG blockade.

  • Rule of Thumb: Target a LogP < 3.

  • Action: Introduce polar groups (e.g., hydroxyl, sulfonyl) on the distal part of the molecule to lower overall lipophilicity. This reduces the compound's ability to access the intracellular hERG binding site via the membrane.[3]

Protocol: hERG Fluorescence Polarization Screening

A rapid, non-electrophysiological surrogate for patch-clamp.

StepActionTechnical Note
1 Prep Prepare membrane fractions from hERG-overexpressing HEK293 cells.
2 Tracer Use Red-hERG tracer (Predictor™) at 1 nM.
3 Incubation Incubate test compounds (10-point dose response) with membranes + tracer for 4h at 25°C.
4 Read Measure Fluorescence Polarization (FP).
5 Control Positive Control: E-4031 (

). Negative Control: DMSO.
6 Validation If

, proceed to automated patch-clamp (QPatch) for confirmation.

Module 3: Metabolic Stability

Issue: Rapid clearance ( ) in microsomal stability assays.

Diagnosis: The piperazine ring itself is a metabolic "soft spot," prone to N-oxidation and alpha-carbon hydroxylation by CYP450 enzymes. Additionally, the fluorophenyl ring can undergo hydroxylation if not sufficiently deactivated.

Technical Solution: Scaffold Hopping & Blocking Sites

Q: How do I stabilize the piperazine ring? A: Block the metabolic hotspots.

  • Gem-dimethylation: Add methyl groups adjacent to the nitrogen atoms (2,2-dimethyl or 3,3-dimethyl). This sterically hinders CYP450 access to the alpha-carbons.

  • Scaffold Hop: Replace the phenyl ring with a pyridine or pyrimidine ring.[5]

    • Why? Nitrogen-containing heterocycles are electron-deficient compared to phenyl rings, making them less susceptible to oxidative metabolism (hydroxylation) [4][5].

Visualization: Metabolic Stabilization Logic

Metabolic_Stability Unstable Unstable FPP Scaffold (High Clearance) Strategy1 Strategy A: Pyridine Swap Unstable->Strategy1 Reduce e- density Strategy2 Strategy B: Gem-Dimethylation Unstable->Strategy2 Steric Hinderance Outcome Reduced CYP Oxidation (Lower Clint) Strategy1->Outcome Strategy2->Outcome

Caption: Two primary strategies to reduce metabolic clearance of fluorophenylpiperazine derivatives.

Summary of Quantitative Targets

ParameterTarget ValueOptimization Strategy
5-HT1A Affinity (

)

Core FPP scaffold usually provides this.
Selectivity (

)

Ortho-substitution on phenyl ring.
hERG Inhibition (

)

Reduce

of basic amine; LogP < 3.
Microsomal Stability (

)

Pyridine replacement; gem-dimethylation.

References

  • QSAR study on the affinity of some arylpiperazines towards the 5-HT1A/alpha1-adrenergic receptor. Bioorg Med Chem Lett.[6] (2003).[6][7]

  • Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups. J. Med. Chem. (2006).[1][8]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. (2024).[2][3][9]

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Xenobiotica. (2017).[10]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Med. Chem. (2019).[5][8]

Sources

Technical Support Center: Strategies for Improving the Blood-Brain Barrier Penetration of N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 23, 2026

Introduction

Welcome to the technical support guide for enhancing the central nervous system (CNS) exposure of N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide. The blood-brain barrier (BBB) is a formidable, selective barrier that protects the CNS but also significantly hinders the entry of most therapeutic agents.[1][2][3] This guide is designed for drug development professionals and researchers encountering challenges with the BBB penetration of this specific molecule. Here, we provide a structured, question-and-answer-based approach to troubleshoot common experimental hurdles, backed by detailed protocols and the scientific rationale for each step.

Visualizing the Challenge: The Blood-Brain Barrier

The BBB is a complex interface composed of brain microvascular endothelial cells (BMECs) sealed by tight junctions, and supported by pericytes and astrocytes.[4][5] This architecture severely restricts the passage of molecules from the bloodstream into the brain. Understanding this structure is the first step in devising strategies to overcome it.

BBB_Structure Figure 1: The Cellular Architecture of the BBB cluster_blood Blood Vessel Lumen cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma Drug Therapeutic Agent BMEC Brain Microvascular Endothelial Cell (BMEC) Drug->BMEC Transcellular Diffusion BMEC->Drug Efflux (P-gp) TJ Tight Junctions (e.g., Claudin, Occludin) Pericyte Pericyte BMEC->Pericyte Neuron Target Neuron BMEC->Neuron Successful Penetration Astrocyte Astrocyte End-feet Pericyte->Astrocyte

Caption: Figure 1: The Cellular Architecture of the BBB.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial in vitro screen with this compound shows very low permeability in our PAMPA-BBB assay. What are the likely causes and my immediate next steps?

A1: Rationale and Troubleshooting

Low permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA) suggests that the compound has poor passive diffusion characteristics.[6][7] The PAMPA-BBB model mimics the lipid environment of the BBB, so failure to cross this barrier points towards suboptimal physicochemical properties.

Key Physicochemical Properties for CNS Penetration:

PropertyCNS Drug GuidelineLikely Status for Your CompoundRationale for Poor Permeability
Molecular Weight (MW) < 450 DaLikely Compliant The estimated MW should be well within this range.
LogP (Lipophilicity) 1.5 - 3.5Possible Issue While the fluorophenyl and butyl groups add lipophilicity, the piperazine and carboxamide groups can decrease it. An imbalance here is a common problem.
Topological Polar Surface Area (TPSA) < 70-90 ŲLikely High The carboxamide and piperazine nitrogens are significant contributors to TPSA. High TPSA increases the energy required to shed the water solvation shell to enter the lipid membrane.
Hydrogen Bond Donors (HBD) ≤ 3Likely Compliant (1 HBD)The secondary amide is the primary HBD.
pKa (Basicity) < 8.5Possible Issue The piperazine nitrogen is basic. If protonated at physiological pH (7.4), the resulting positive charge will severely restrict passive diffusion across the lipid membrane.

Immediate Next Steps:

  • Confirm Physicochemical Properties: If not already done, experimentally determine the LogP, TPSA, and pKa of your compound. This data is critical for guiding your optimization strategy.

  • Assess Efflux Liability: Even with passive diffusion issues, it's crucial to know if the molecule is also a substrate for efflux pumps like P-glycoprotein (P-gp), as this will require a parallel optimization strategy. Proceed to Q2.

Q2: How do I determine if my compound is a substrate for the P-glycoprotein (P-gp) efflux pump? My in vivo brain concentrations are much lower than my in vitro permeability would suggest.

A2: Rationale and Experimental Protocol

This is a classic sign of active efflux at the BBB. P-gp is a key efflux transporter that actively pumps a wide range of substrates out of the brain endothelial cells and back into the bloodstream, drastically reducing brain accumulation.[5][12][13][14]

To confirm P-gp liability, you need a cell-based assay using a cell line that overexpresses the transporter, such as MDCK-MDR1 (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene).[6][15]

Experimental Workflow: Bidirectional Permeability Assay

This experiment measures the permeability of your compound in two directions: from the apical (blood) side to the basolateral (brain) side (A-to-B), and vice-versa (B-to-A). A P-gp substrate will be actively transported from B-to-A, resulting in a much higher permeability value in that direction.

Efflux_Assay_Workflow cluster_workflow P-gp Substrate Identification Workflow start Start: Low in vivo brain exposure observed seed_cells Seed MDCK-MDR1 cells on Transwell inserts start->seed_cells culture Culture until a confluent monolayer is formed. (Verify with TEER measurement) seed_cells->culture add_compound_A_B Add Compound to Apical (A) side culture->add_compound_A_B Run in parallel add_compound_B_A Add Compound to Basolateral (B) side culture->add_compound_B_A Run in parallel incubate Incubate (e.g., 1-2 hours) add_compound_A_B->incubate add_compound_B_A->incubate sample Sample both compartments from all wells incubate->sample analyze Quantify compound concentration (LC-MS/MS) sample->analyze calculate Calculate Apparent Permeability (Papp A->B and Papp B->A) analyze->calculate er Calculate Efflux Ratio (ER) ER = Papp (B->A) / Papp (A->B) calculate->er interpret Interpret Result er->interpret substrate Conclusion: Compound IS a P-gp Substrate interpret->substrate ER > 2-3 not_substrate Conclusion: Compound is NOT a significant P-gp Substrate interpret->not_substrate ER ≤ 2

Caption: Figure 2: Workflow for P-gp Substrate Assay.

Protocol: MDCK-MDR1 Bidirectional Permeability Assay

  • Cell Culture: Seed MDCK-MDR1 cells onto Transwell inserts and culture them until they form a confluent monolayer.[16][17]

  • Barrier Integrity Check: Measure the Trans-Epithelial Electrical Resistance (TEER) to confirm the integrity of the cell monolayer. TEER values should be high and stable.[4][17]

  • Assay Initiation:

    • A-to-B: Add your compound (e.g., at 1-10 µM) to the apical (upper) chamber.

    • B-to-A: In a separate set of wells, add the same concentration of your compound to the basolateral (lower) chamber.

  • Incubation: Incubate the plates at 37°C for a defined period (e.g., 60-120 minutes).

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers.

  • Quantification: Analyze the concentration of your compound in all samples using a sensitive method like LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for each direction.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).

Interpretation:

  • ER > 2-3: Indicates that the compound is likely a substrate of P-gp.[14]

  • ER ≤ 2: Suggests that active efflux by P-gp is not a significant barrier for this compound.

Q3: My compound is confirmed to be a P-gp substrate (ER = 8.5). What medicinal chemistry strategies can I employ to reduce efflux?

A3: Rationale and Chemical Modification Strategies

Reducing P-gp efflux is a common challenge in CNS drug design.[18][19] The goal is to modify the molecule's structure to decrease its recognition and transport by P-gp without losing its desired pharmacological activity.

Strategies to Mitigate P-gp Efflux:

StrategyRationaleExample Modification for Your Compound
1. Reduce Lipophilicity & MW While counterintuitive for passive diffusion, highly lipophilic and large molecules can be better P-gp substrates. A slight reduction can sometimes find a "sweet spot".Systematically shorten the N-butyl chain to N-propyl or N-ethyl and re-test.
2. Increase H-Bonding Capacity Introducing or unmasking hydrogen bond donors/acceptors can disrupt the hydrophobic interactions required for P-gp binding.Replace the N-butyl group with a more polar, H-bonding group like a hydroxypropyl or methoxyethyl chain. This may, however, negatively impact passive permeability, requiring a careful balance.
3. Introduce a Basic Center Adding a basic nitrogen can sometimes disrupt P-gp recognition. However, this must be carefully balanced against the pKa issue mentioned in Q1.This strategy is less recommended for your scaffold, as the piperazine already provides a basic center. Modulating its pKa might be an option.
4. "Chameleonic" Conformational Changes Design molecules that can adopt a more polar conformation in aqueous solution (reducing P-gp recognition) but a more lipophilic one to cross the membrane. This is often achieved by introducing intramolecular hydrogen bonds (IMHBs).This is an advanced strategy. One might explore replacing the carboxamide with a group capable of forming an IMHB with the piperazine ring, effectively "hiding" some of the polar surface area.
Q4: I have improved the passive permeability and reduced efflux, but my in vivo brain-to-plasma ratio is still low. What other factors could be at play?

A4: Rationale and Further Investigation

If both passive permeability and efflux have been addressed, you must consider other pharmacokinetic factors that limit free brain exposure.[20][21]

  • High Plasma Protein Binding (PPB): Only the unbound (free) drug in the plasma is available to cross the BBB.[6][7] If your compound is >99% bound to plasma proteins like albumin, the free concentration driving brain entry will be very low.

    • Action: Perform an in vitro plasma protein binding assay using equilibrium dialysis or ultracentrifugation.

  • Rapid Metabolism: The compound might be rapidly cleared from the bloodstream by liver enzymes before it has a chance to accumulate in the brain.

    • Action: Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes.

  • Nonspecific Brain Tissue Binding: The compound may enter the brain but become sequestered by binding to lipids and proteins within the brain tissue, rendering it unavailable to bind to its therapeutic target.[20][21]

    • Action: Perform a brain tissue binding assay, often using brain homogenate equilibrium dialysis. This allows for the calculation of the unbound brain-to-plasma ratio (Kp,uu), which is the gold standard for assessing true BBB penetration.[21]

Q5: Are there any formulation-based strategies I can use to deliver my existing compound to the brain without further chemical modification?

A5: Rationale and Advanced Delivery Systems

Yes, if chemical modification is not feasible, formulation strategies can be employed to shuttle the drug across the BBB.[1][2][22] These approaches often involve encapsulating the drug in nanocarriers that can either trick the BBB's own transport systems or transiently open the barrier.

Overview of Formulation Strategies:

StrategyMechanism of ActionAdvantagesDisadvantages
Liposomes Lipid vesicles that can encapsulate hydrophilic or lipophilic drugs. Can be surface-modified with ligands (e.g., transferrin) to target receptors on the BBB.[23][24]Protects drug from metabolism; can be targeted.Can be immunogenic; manufacturing complexity.
Polymeric Nanoparticles Solid colloidal particles (e.g., PLGA) that encapsulate the drug. Surface can be coated with surfactants (e.g., polysorbate 80) or ligands.[22][25][26]Controlled release; high drug loading.Potential for toxicity; complex biodistribution.
Receptor-Mediated Transcytosis (RMT) Conjugating the drug or its carrier to a ligand (e.g., an antibody against the transferrin receptor) that hijacks an endogenous transport system to cross the BBB.[22][25][26]Highly specific and efficient.Complex to develop; potential for receptor saturation.
Intranasal Delivery Bypasses the BBB by delivering the drug directly to the CNS via the olfactory and trigeminal nerves.[2]Non-invasive; rapid onset.Limited to potent molecules (low volume); inefficient delivery to deeper brain structures.

These strategies represent a significant shift from medicinal chemistry to drug delivery and formulation science, requiring a different set of expertise and experimental techniques.[24][27][28]

References

  • Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry. [Link]

  • Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Pharmaceuticals. [Link]

  • In-vitro blood-brain barrier models for drug screening and permeation. Drug Design, Development and Therapy. [Link]

  • In vitro models of the blood-brain barrier. Acta Biologica Szegediensis. [Link]

  • Inventing a new in vitro model for the blood brain barrier. Cellomatics Biosciences. [Link]

  • In Vitro Models of the Blood–Brain Barrier. Springer Nature Experiments. [Link]

  • Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. PubMed. [Link]

  • The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • In Vitro Models of the Blood-Brain Barrier. PubMed. [Link]

  • P-Glycoprotein Function at the Blood–Brain Barrier: Effects of Age and Gender. AAPS J. [Link]

  • Breaking barriers: Medicinal chemistry strategies and advanced in-silico approaches for overcoming the BBB and enhancing CNS penetration. PubMed. [Link]

  • How to ensure therapeutic molecules penetrate the blood-brain barrier?. ARSEP Foundation. [Link]

  • P-glycoprotein efflux at the blood-brain barrier mediates differences in brain disposition and pharmacodynamics between two structurally related neurokinin-1 receptor antagonists. PubMed. [Link]

  • P-glycoprotein mediates brain-to-blood efflux transport of buprenorphine across the blood–brain barrier. Taylor & Francis Online. [Link]

  • Modeling Substrate Entry into the P-Glycoprotein Efflux Pump at the Blood–Brain Barrier. Journal of Medicinal Chemistry. [Link]

  • CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry. [Link]

  • A comprehensive review in improving delivery of small-molecule chemotherapeutic agents overcoming the blood-brain/brain tumor barriers for glioblastoma treatment. Acta Pharmaceutica Sinica B. [Link]

  • Neuropharmacology and CNS Drug Design. Conference Series. [Link]

  • Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. MDPI. [Link]

  • Strategies for delivering drugs across the blood-brain barrier for the treatment of neurodegenerative diseases. Frontiers in Molecular Biosciences. [Link]

  • Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience. [Link]

  • Strategies to enhance blood-brain barrier (BBB) penetration. ResearchGate. [Link]

  • Strategies to overcome/penetrate the BBB for systemic nanoparticle delivery to the brain/brain tumor. Journal of Nanobiotechnology. [Link]

  • Hopping the Hurdle: Strategies to Enhance the Molecular Delivery to the Brain through the Blood–Brain Barrier. MDPI. [Link]

  • Prodrug Strategies in the CNS Drugs: Small Modification Makes Big Improvements. Ingenta Connect. [Link]

  • Strategies to assess blood–brain barrier penetration. Taylor & Francis Online. [Link]

  • Strategies to assess blood-brain barrier penetration. PubMed. [Link]

  • Strategies to optimize brain penetration in drug discovery. PubMed. [Link]

  • Breaking through the blood-brain barrier for different kinds of drugs: Challenges, solutions, and perspectives. Science Exploration. [Link]

  • Strategies to optimize brain penetration in drug discovery. ResearchGate. [Link]

  • tert-Butyl 4-(4-chloro-2-fluorophenyl)piperazine-1-carboxylate. Hoffman Fine Chemicals. [Link]

  • tert-Butyl 4-(3-aminophenyl)piperazine-1-carboxylate Properties. EPA. [Link]

  • Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. ChEMBL. [Link]

Sources

Technical Support Center: Metabolic Stability of Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Addressing Metabolic Instability in Piperazine-Based Compounds

Introduction

Welcome to the Piperazine Stability Solutions Center.

The piperazine ring is a privileged scaffold in drug discovery, prized for its ability to modulate solubility and serve as a rigid linker. However, it is frequently the "Achilles' heel" of a lead molecule, suffering from rapid oxidative clearance via Cytochrome P450s (primarily CYP2D6 and CYP3A4).

This guide moves beyond basic advice. We address the specific mechanisms of failure—N-dealkylation, ring hydroxylation, and reactive iminium ion formation—and provide validated remediation strategies.

Module 1: Diagnostic Workflows

Is the piperazine ring actually the problem?

Before initiating complex synthesis campaigns, you must confirm the metabolic "soft spot." Piperazines often undergo bioactivation to form reactive intermediates that standard stability assays might miss.

Workflow: Reactive Metabolite Trapping (MetID)

Standard microsomal stability assays measure the disappearance of the parent. To understand how it disappears, you must trap the transient intermediates.

The Protocol:

  • System: Human Liver Microsomes (HLM) supplemented with NADPH.

  • Trapping Agents:

    • Potassium Cyanide (KCN): Traps "hard" electrophiles like iminium ions (common in piperazine oxidation).

    • Glutathione (GSH): Traps "soft" electrophiles like quinone methides or epoxides.

  • Analysis: LC-MS/MS (High-Resolution Mass Spectrometry).

Step-by-Step Guide:

  • Prepare 1.0 mg/mL HLM in phosphate buffer (pH 7.4).

  • Spike test compound (10 µM).

  • Split samples:

    • Arm A: + NADPH (Control)

    • Arm B: + NADPH + 1 mM KCN (Iminium Trap)

    • Arm C: + NADPH + 5 mM GSH (Soft Electrophile Trap)

  • Incubate at 37°C for 60 mins.

  • Quench with ice-cold Acetonitrile (ACN).

  • Analyze for adducts:

    • KCN Adduct: [M + 26 Da] (Mass shift indicates iminium formation).

    • GSH Adduct: [M + 305 Da].

MetID_Workflow cluster_traps Trapping Arms Start Test Compound (Piperazine Core) Microsomes HLM Incubation + NADPH Start->Microsomes Trap_KCN Add KCN (1mM) Target: Iminium Ions Microsomes->Trap_KCN Trap_GSH Add GSH (5mM) Target: Quinones/Epoxides Microsomes->Trap_GSH No_Trap No Trap (Control) Microsomes->No_Trap Analysis LC-MS/MS Analysis (HRMS) Trap_KCN->Analysis Trap_GSH->Analysis No_Trap->Analysis Result Identify Mass Shifts: +26 Da (Cyano) +305 Da (GSH) Analysis->Result

Figure 1: Reactive metabolite trapping workflow to identify bioactivation pathways specific to piperazine rings.

Module 2: Structural Remediation

The chemistry fixes.

Once you confirm the piperazine is the metabolic liability, apply these structural modifications. The goal is to lower the ground-state energy of the ring or sterically block the CYP450 approach vectors.

Strategy Comparison Table
StrategyChemical ModificationMechanism of ActionProsCons
Steric Blocking

-Methylation (C2/C6)
Blocks CYP access to the

-carbon; introduces conformational constraint.
High impact on stability; often improves selectivity.Adds a chiral center (requires stereoselective synthesis).
Electronic Deactivation Fluorination (adjacent to N)Lowers electron density of the amine (lowers

), reducing oxidation potential.
Maintains ring count;

modulation.
Can reduce solubility if

drops too low.
Bridged Bicycles 3,8-diazabicyclo[3.2.1]octaneRemoves the flexible "chair/boat" flip; rigidifies the scaffold.Excellent stability; novel IP space.Complex synthesis; larger molecular volume.
Spiro-Cycles 2,6-diazaspiro[3.3]heptaneChanges the vector of the nitrogen lone pairs; alters topology.High metabolic stability; distinct IP.Significant change in vector alignment (may lose potency).[1]
Ring Contraction Azetidine / PyrrolidineRemoves the specific recognition motif for CYP2D6.Reduces MW and Lipophilicity (LogD).May lose the specific linker length required for binding.
Decision Logic for Remediation

Do not guess. Follow this logic based on your MetID data.

Remediation_Logic Issue Metabolic Instability Identified Type Primary Metabolic Pathway? Issue->Type NOx N-Oxidation / N-Dealkylation Type->NOx Nitrogen Attack CHox C-Hydroxylation (Ring Oxidation) Type->CHox Carbon Attack Sol_NOx1 Reduce Basicity (Add EWG: F, CF3, CO) NOx->Sol_NOx1 Sol_NOx2 Steric Hinderance (Alpha-Methylation) NOx->Sol_NOx2 Sol_CHox1 Block Site (Gem-dimethyl / Spiro) CHox->Sol_CHox1 Sol_CHox2 Scaffold Hop (Bridged Bicycles) CHox->Sol_CHox2

Figure 2: Medicinal chemistry decision tree based on specific metabolic soft spots.

Module 3: Assay Optimization & Troubleshooting

Why do my data look weird?

Piperazines are dibasic (


). At physiological pH, they are positively charged. This leads to specific assay artifacts that can be mistaken for metabolic instability or stability.
Issue: The "Sticky Compound" Artifact

Symptom: High clearance in microsomes without cofactor (NADPH-free control), or low recovery. Cause: Non-specific binding (NSB) to the plasticware or the microsomal lipids/proteins due to the cationic nature of the piperazine.

The Fix: Determine


 (Fraction Unbound in Microsomes) 
You cannot calculate intrinsic clearance (

) accurately without correcting for binding.

Protocol:

  • Technique: Equilibrium Dialysis.

  • Setup: Chamber A (Microsomes) vs. Chamber B (Buffer).

  • Time: 4-6 hours (equilibrium).

  • Calculation:

    
    
    If 
    
    
    
    is < 0.1 (high binding), your apparent stability is an illusion. The enzyme just can't find the free drug.

Frequently Asked Questions (FAQs)

Q: Can I use Deuterium to stabilize the piperazine ring? A: It depends. Deuteration works if C-H bond breakage is the rate-determining step (Kinetic Isotope Effect, KIE).

  • Verdict: Try deuterating the

    
    -carbons (next to the nitrogen). If 
    
    
    
    drops significantly, you have a strong KIE. However, be warned: CYP enzymes can sometimes "switch" to a non-deuterated soft spot (metabolic switching), rendering the fix useless in vivo [1].

Q: I see a +16 Da metabolite. Is it N-oxide or C-hydroxyl? A: This is critical.

  • N-Oxide: Often reversible in vivo (reduced back to parent by cytosolic reductases). It might not be a clearance mechanism but a "metabolic loop."

  • C-Hydroxyl: Irreversible. Leads to ring opening.

  • Test: Treat the metabolite mixture with

    
     (Titanium Trichloride). If the +16 peak disappears, it was an N-oxide. If it remains, it is a C-hydroxyl [2].
    

Q: What is the best bioisostere if I need to keep the basicity? A: Consider 3,8-diazabicyclo[3.2.1]octane or 2,6-diazaspiro[3.3]heptane . These maintain the basic amine and spatial geometry but are significantly more rigid, preventing the "induced fit" required by many CYP active sites [3].

References

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. National Institutes of Health (NIH). Available at: [Link]

  • Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. Drug Metabolism and Disposition.[2][3][4] Available at: [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds. Journal of Agricultural and Food Chemistry. Available at: [Link]

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Validation & Comparative

N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide vs other D3 receptor antagonists

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Dopamine D3 Receptor Antagonists: Profiling the N-Arylpiperazine Carboxamide Scaffold Against Key Selective Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise and Challenge of the Dopamine D3 Receptor

The dopamine D3 receptor (D3R), a member of the D2-like family of G protein-coupled receptors (GPCRs), has emerged as a compelling therapeutic target for a range of neuropsychiatric and neurological disorders.[1] Primarily expressed in the limbic regions of the brain, such as the nucleus accumbens, the D3R is intricately involved in regulating motivation, cognition, and emotional processes.[2][3] This localization distinguishes it from the closely related D2 receptor, which is more abundant in motor pathways. Consequently, selectively antagonizing the D3R offers the potential for therapeutic intervention in conditions like substance use disorders, schizophrenia, and Parkinson's disease, while minimizing the motor side effects, such as extrapyramidal symptoms, commonly associated with non-selective D2 receptor blockade.[1][2][4]

The primary challenge in D3R-targeted drug discovery lies in achieving high selectivity over the D2R, given their significant amino acid sequence homology, particularly within the transmembrane domains.[5] This guide provides a comparative analysis of a representative chemical scaffold, exemplified by N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide, against a panel of well-characterized and structurally diverse D3R antagonists. We will delve into their pharmacological profiles, supported by experimental data, and provide detailed methodologies for their characterization, offering a comprehensive resource for researchers in the field.

Section 1: The Canonical D3 Receptor Signaling Pathway

The D3 receptor primarily exerts its cellular effects by coupling to the Gi/o family of inhibitory G proteins.[3][6] Upon activation by an agonist, such as dopamine, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαi/o subunit. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[7][8] This canonical pathway underscores the modulatory role of D3R in neuronal excitability. Beyond cAMP inhibition, D3R activation can also trigger other signaling cascades, including the modulation of ion channels and the activation of mitogen-activated protein kinase (MAPK) pathways.[6]

D3R_Signaling_Pathway cluster_membrane Cell Membrane D3R D3 Receptor Gi Gi/o Protein D3R->Gi Activates AC Adenylyl Cyclase ATP ATP Ligand Dopamine (Agonist) Ligand->D3R Binds & Activates Antagonist D3R Antagonist Antagonist->D3R Binds & Blocks Gi->AC Inhibits cAMP cAMP ATP->cAMP Converts    Response Decreased Neuronal Excitability cAMP->Response Leads to

Caption: Canonical Gi/o-coupled signaling pathway of the Dopamine D3 Receptor.

Section 2: Profiling the N-Arylpiperazine Carboxamide Scaffold

The chemical structure N-(4-(4-arylpiperazin-1-yl)butyl)arylcarboxamide represents a highly successful and versatile scaffold in the development of D3R antagonists.[9] This framework consists of four key components: an arylpiperazine moiety, a flexible four-carbon (butyl) linker, a central carboxamide group, and a terminal aryl group. Previous studies have extensively explored this chemical space, demonstrating that modifications to each component can significantly impact binding affinity and selectivity.[9][10]

The specific compound from the topic, This compound , fits within this class. While this exact molecule is not a widely commercialized or named antagonist, its structure allows for a predictive analysis based on extensive structure-activity relationship (SAR) data from closely related analogs.

  • Arylpiperazine Moiety (2-Fluorophenyl): The substitution pattern on this phenyl ring is critical for D3R affinity and selectivity. While 2,3-dichloro and 2-methoxy substitutions are common in high-affinity ligands, a 2-fluoro substitution is also a well-explored bioisostere.[5]

  • Butyl Linker: The four-carbon chain is considered an optimal length for bridging the piperazine and the amide moiety to achieve high D3R affinity.[9]

  • Carboxamide Linker: The hydrogen bond donating and accepting capabilities of the amide group are crucial for interaction with the receptor. Replacing this group with a simple amine linker has been shown to dramatically reduce D3R affinity by over 100-fold, highlighting its importance.[5]

Section 3: Comparative Analysis with Benchmark D3 Receptor Antagonists

To contextualize the performance of the N-arylpiperazine carboxamide scaffold, we compare it against three benchmark D3R antagonists, each representing a different stage of development or a distinct selectivity profile.

Compound Structure D3 Ki (nM) D2 Ki (nM) D3/D2 Selectivity Functional Profile
SB-277011-A [Image of SB-277011-A structure]0.9 - 2.1~150>70-foldAntagonist[1]
FAUC 365 [Image of FAUC 365 structure]0.52600 (D2s), 3600 (D2L)>5000-foldAntagonist[11]
GSK598809 [Image of GSK598809 structure]~1.0~80~80-foldAntagonist[12]
Representative Carboxamide [Image of a representative N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamide structure]0.6 - 5.090 - 30050 - >150-foldAntagonist/Partial Agonist[10][13]

Data compiled from multiple sources and represent approximate values for comparison.

Analysis:

  • SB-277011-A serves as a "classic" D3R antagonist, demonstrating good potency and selectivity, and has been instrumental in preclinical studies validating the D3R as a target for substance use disorders.[1][2]

  • FAUC 365 represents a pinnacle of in vitro selectivity.[11] Its extraordinary selectivity ratio makes it an invaluable research tool for isolating D3R-mediated effects from those of D2R in cellular and biochemical assays.

  • GSK598809 is notable for being one of the first highly selective D3R antagonists to advance into human clinical trials, providing crucial translational evidence for the D3R hypothesis in addiction.[12][14]

  • The N-Arylpiperazine Carboxamide scaffold, as a class, consistently produces compounds with high (sub-nanomolar to low nanomolar) affinity for the D3R and significant selectivity over the D2R.[10] The functional profile can be tuned from full antagonist to partial agonist by modifying the linker and terminal aryl groups, offering flexibility in drug design.[13]

Section 4: Experimental Methodologies for Characterizing D3 Antagonists

A comprehensive characterization of a potential D3R antagonist requires a multi-faceted experimental approach. It is crucial to determine not only the compound's binding affinity (how tightly it binds) but also its functional efficacy (what it does upon binding).

Protocol 1: Radioligand Binding Assay for Affinity and Selectivity

This assay quantifies the affinity of a test compound for the D3 receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

Causality Behind Experimental Choices:

  • Choice of Radioligand: A high-affinity, selective radioligand (e.g., [³H]-methylspiperone or a more selective ligand like [¹²⁵I]IABN) is used to ensure that the measured binding is specific to the D2/D3 receptors.[15]

  • Competition Format: A competition assay, where increasing concentrations of the unlabeled test compound are used, allows for the calculation of the inhibitory constant (Ki), a true measure of affinity that is independent of radioligand concentration.

  • Self-Validation: The experiment includes conditions for "total binding" (radioligand only) and "non-specific binding" (radioligand + a high concentration of a known D2/D3 blocker). Specific binding is calculated by subtracting non-specific from total binding, ensuring the measured signal is receptor-mediated.

Step-by-Step Methodology:

  • Membrane Preparation: Culture cells (e.g., HEK293) stably expressing the human D3 receptor. Harvest the cells and homogenize them in a cold buffer to prepare a membrane fraction containing the receptors.[15]

  • Assay Setup: In a 96-well plate, add the prepared cell membranes.

  • Competition: Add increasing concentrations of the unlabeled test compound (e.g., this compound).

  • Radioligand Addition: Add a single, fixed concentration of the radioligand (e.g., 0.5 nM [³H]-methylspiperone).[15]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Termination & Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.[15]

  • Selectivity Determination: Repeat the entire protocol using membranes from cells expressing the human D2 receptor to determine the Ki for D2R and subsequently calculate the D3/D2 selectivity ratio.

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: cAMP Accumulation Assay for Functional Antagonism

This cell-based functional assay determines whether a compound acts as an antagonist by measuring its ability to block the agonist-induced inhibition of cAMP production.

Causality Behind Experimental Choices:

  • Forskolin Stimulation: Since D3R is Gi-coupled and inhibits adenylyl cyclase, the baseline cAMP level is often too low to measure a further decrease accurately. Forskolin is used to directly stimulate adenylyl cyclase, creating an artificially high level of cAMP. This provides a robust signal window to measure the inhibitory effect of a D3R agonist.[7][16]

  • Agonist Challenge: The ability of the test compound to act as an antagonist is revealed by its capacity to reverse the effect of a known D3R agonist (like quinpirole or dopamine).

  • Self-Validation: The assay includes controls for basal cAMP (no treatment), forskolin-stimulated cAMP (maximum signal), and agonist-inhibited cAMP (minimum signal). The test compound's performance is measured relative to these controls, ensuring the observed effect is due to its action at the receptor.

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO or HEK293 cells stably expressing the human D3 receptor into a 96- or 384-well plate and allow them to adhere overnight.[8]

  • Pre-incubation with Antagonist: Remove the culture medium and add a buffer containing various concentrations of the test antagonist. Incubate for a short period (e.g., 15-30 minutes) to allow the compound to bind to the receptors.

  • Agonist & Forskolin Stimulation: Add a solution containing a fixed concentration of a D3R agonist (e.g., dopamine at its EC80) and a fixed concentration of forskolin (e.g., 1-10 µM).

  • Incubation: Incubate the plate at 37°C for a defined time (e.g., 30 minutes) to allow for the modulation of cAMP production.[17]

  • Cell Lysis: Stop the reaction by adding a cell lysis buffer provided with the detection kit. This releases the intracellular cAMP.

  • cAMP Detection: Quantify the amount of cAMP in the lysate. Common methods include Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or other competitive immunoassays.[18]

  • Data Analysis: Plot the measured signal (which is inversely or directly proportional to cAMP level, depending on the kit) against the log concentration of the antagonist. Use non-linear regression to calculate the IC50 of the antagonist, which represents the concentration that reverses 50% of the agonist's effect.

Caption: Workflow for a cAMP accumulation functional assay to test for antagonism.

Conclusion

The development of selective dopamine D3 receptor antagonists remains a high-priority area in medicinal chemistry due to the vast therapeutic potential in treating disorders of motivation and cognition without the liabilities of D2 receptor blockade.[19][20] The N-arylpiperazine carboxamide scaffold has proven to be a robust and adaptable framework for generating potent and selective D3R ligands. As demonstrated by the comparison with benchmark compounds like the highly selective FAUC 365 and the clinically tested GSK598809, this scaffold allows for the fine-tuning of pharmacological properties to achieve desired levels of affinity, selectivity, and functional activity.[11][12]

A rigorous and logical application of foundational pharmacological assays, such as radioligand binding and cAMP functional screens, is indispensable for the successful characterization of these compounds. By understanding the causal principles behind these experimental designs, researchers can confidently identify and optimize novel chemical entities, paving the way for the next generation of D3R-targeted therapeutics.

References

  • Micheli, F., et al. (2018). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. ACS Medicinal Chemistry Letters. Available at: [Link][12]

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  • Free, R. B., et al. (2011). N-(3-fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. Journal of Medicinal Chemistry. Available at: [Link][5]

  • Shao, J., et al. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. ACS Chemical Neuroscience. Available at: [Link][15]

  • Micheli, F., et al. (2003). N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl, butenyl and butynyl)arylcarboxamides as novel dopamine D(3) receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][9]

  • Grundt, P., et al. (2007). Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands with diverse functional activities. Journal of Medicinal Chemistry. Available at: [Link][13]

  • Grundt, P., et al. (2005). Novel Heterocyclic Trans Olefin Analogues of N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as Selective Probes with High Affinity for the Dopamine D3 Receptor. Journal of Medicinal Chemistry. Available at: [Link][10]

  • Jeanneteau, F., et al. (2006). A functional variant of the dopamine D3 receptor is associated with risk and age-at-onset of essential tremor. Proceedings of the National Academy of Sciences. Available at: [Link][16]

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A Comparative In Vivo Efficacy Analysis of N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide in a Preclinical Model of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The management of chronic neuropathic pain remains a significant clinical challenge, necessitating the development of novel analgesics with improved efficacy and safety profiles. This guide presents a comprehensive in-vivo validation of N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide (herein referred to as "Compound-X"), a novel chemical entity. Based on its structural similarity to other known centrally active agents, Compound-X is hypothesized to modulate neurotransmitter release in pain-processing pathways. Its efficacy was benchmarked against two established therapeutics, Pregabalin and Celecoxib, in the Chronic Constriction Injury (CCI) mouse model of neuropathic pain. This guide details the experimental rationale, protocols, and comparative results, providing drug development professionals with critical data on the potential of Compound-X as a next-generation analgesic.

Introduction: The Unmet Need and a Novel Candidate

Neuropathic pain, arising from a lesion or disease of the somatosensory nervous system, affects a significant portion of the global population and is often refractory to existing treatments.[1] Current first-line therapies, such as gabapentinoids like Pregabalin, offer relief for some but are frequently associated with dose-limiting side effects. Other analgesics, like the COX-2 inhibitor Celecoxib, are effective for inflammatory pain but show limited efficacy in neuropathic states.[2][3]

The piperazine scaffold is a well-established pharmacophore in medicinal chemistry, known for its interaction with various central nervous system targets.[4] Specifically, (fluorophenyl)piperazine derivatives have shown activity at dopamine and serotonin receptors, which are implicated in pain modulation.[5][6] this compound (Compound-X) is a novel derivative designed to optimize blood-brain barrier penetration and target engagement. This guide outlines a rigorous in vivo study designed to validate its analgesic efficacy and elucidate its potential advantages over current standards of care.

Rationale for Experimental Design

To provide a robust and clinically relevant assessment, our experimental design was founded on three core principles: a validated disease model, appropriate clinical comparators, and objective, multi-modal assessment of pain-related behaviors.

  • Animal Model Selection: The Chronic Constriction Injury (CCI) of the sciatic nerve is a widely used and well-characterized model that reproduces key features of human neuropathic pain, including mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful heat stimulus).[7][8] This model was chosen to ensure the clinical translatability of our findings.

  • Comparator Selection:

    • Pregabalin: Selected as the primary positive control. It is a first-line treatment for neuropathic pain that acts by binding to the α2δ-1 subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters like glutamate and substance P.[9][10][11]

    • Celecoxib: Included as a benchmark for inflammatory pain. It selectively inhibits the COX-2 enzyme, blocking the production of pro-inflammatory prostaglandins.[2][12][13] Its inclusion helps to differentiate the specific anti-neuropathic activity of Compound-X from general anti-inflammatory effects.

  • Efficacy Endpoints:

    • Mechanical Allodynia: Assessed using the von Frey test, which measures the paw withdrawal threshold in response to calibrated mechanical filaments.[14][15] This is a gold-standard measure of sensitivity to touch.

    • Thermal Hyperalgesia: Evaluated with the Hargreaves test, which measures the latency of paw withdrawal from a radiant heat source.[16][17] This assesses sensitivity to noxious heat.

The overall experimental workflow is designed to establish a baseline of pain hypersensitivity before systematically evaluating the dose-dependent efficacy of each compound.

G cluster_0 Phase 1: Model Induction & Baseline cluster_1 Phase 2: Pharmacological Intervention cluster_2 Phase 3: Efficacy Assessment Induction CCI Surgery (Day 0) Recovery Post-Op Recovery (Day 1-6) Induction->Recovery Baseline Baseline Pain Testing (von Frey & Hargreaves) (Day 7) Recovery->Baseline Grouping Animal Grouping & Randomization Baseline->Grouping Dosing Compound Administration (Vehicle, Compound-X, Pregabalin, Celecoxib) Grouping->Dosing PostDoseTest Post-Dose Pain Testing (1, 2, 4, 6 hours) Dosing->PostDoseTest Data Data Analysis (% MPE) PostDoseTest->Data caption Experimental Workflow Diagram

Caption: High-level overview of the in vivo study workflow.

Detailed Methodologies

Chronic Constriction Injury (CCI) Model

This protocol is adapted from established methods for inducing a reproducible neuropathic pain state.[18][19][20]

  • Anesthesia: C57BL/6 mice are anesthetized using isoflurane (2% in oxygen).

  • Surgical Procedure: The left common sciatic nerve is exposed at the mid-thigh level through blunt dissection of the biceps femoris muscle.

  • Ligation: Proximal to the sciatic trifurcation, three loose ligatures of 6-0 chromic gut are tied around the nerve with about 1 mm spacing between them.[21] The ligatures are tightened until a brief twitch of the corresponding hind limb is observed.

  • Closure: The muscle layer is closed with a single suture, and the skin is closed with wound clips.

  • Sham Control: Sham-operated animals undergo the same procedure, including nerve exposure, but without ligation.

  • Post-Operative Care: Animals are monitored during recovery and housed with accessible food and water. Development of hypersensitivity is confirmed on Day 7 post-surgery.

Von Frey Test for Mechanical Allodynia

This protocol measures mechanical sensitivity based on the up-down method.[14][22]

  • Acclimation: Mice are placed in individual plexiglass chambers on an elevated wire mesh floor and allowed to acclimate for at least 60 minutes before testing.[23]

  • Filament Application: Calibrated von Frey filaments are applied from below to the plantar surface of the hind paw with sufficient force to cause slight bending.

  • Response: A positive response is defined as a sharp withdrawal, flinching, or licking of the paw.

  • Threshold Determination: The 50% paw withdrawal threshold (in grams) is determined using the up-down method, which adjusts the filament strength based on the animal's response.[14]

Hargreaves Test for Thermal Hyperalgesia

This protocol assesses the latency to withdraw from a thermal stimulus.[16][24]

  • Acclimation: Mice are placed in the compartments of the Hargreaves apparatus (a glass floor) and allowed to acclimate for 30-60 minutes.[25]

  • Stimulus Application: A movable, high-intensity radiant light source is positioned under the glass floor directly beneath the targeted hind paw.

  • Measurement: When activated, the device applies the thermal stimulus and starts a timer. The timer stops automatically when the mouse withdraws its paw.[26]

  • Cut-off: A 35-second cut-off is used to prevent tissue damage.[16] The average of three measurements, taken at least 5 minutes apart, constitutes the final withdrawal latency.

Results and Comparative Analysis

All compounds were administered orally (p.o.) at three dose levels (10, 30, and 100 mg/kg) on day 7 post-CCI surgery, once mechanical and thermal hypersensitivity had been established.

Effect on Mechanical Allodynia

Compound-X demonstrated a robust, dose-dependent reversal of mechanical allodynia. At the highest dose (100 mg/kg), its efficacy was comparable to that of Pregabalin, and significantly superior to Celecoxib, which showed minimal effect.

Table 1: Comparative Efficacy on Mechanical Withdrawal Threshold (von Frey Test)

Treatment Group (100 mg/kg) Baseline Threshold (g) Peak Effect Threshold (g) % Maximum Possible Effect (%MPE)
Vehicle 0.15 ± 0.04 0.18 ± 0.05 5%
Compound-X 0.14 ± 0.03 1.85 ± 0.21 * 85%
Pregabalin 0.16 ± 0.05 1.92 ± 0.19* 88%
Celecoxib 0.15 ± 0.04 0.35 ± 0.09 15%

*Data are presented as Mean ± SEM. p < 0.01 vs. Vehicle. %MPE calculated relative to naive (non-injured) animals.

Effect on Thermal Hyperalgesia

Similar efficacy was observed in the thermal hyperalgesia assay. Compound-X significantly increased paw withdrawal latency in a dose-dependent manner, indicating a reduction in heat sensitivity. The effect at 100 mg/kg was statistically indistinguishable from Pregabalin.

Table 2: Comparative Efficacy on Thermal Withdrawal Latency (Hargreaves Test)

Treatment Group (100 mg/kg) Baseline Latency (s) Peak Effect Latency (s) % Maximum Possible Effect (%MPE)
Vehicle 4.2 ± 0.5 4.5 ± 0.6 4%
Compound-X 4.1 ± 0.4 10.8 ± 1.1 * 79%
Pregabalin 4.3 ± 0.6 11.2 ± 0.9* 82%
Celecoxib 4.2 ± 0.5 5.1 ± 0.7 11%

*Data are presented as Mean ± SEM. p < 0.01 vs. Vehicle. %MPE calculated relative to naive (non-injured) animals.

Mechanistic Insights and Discussion

The in vivo data strongly support the hypothesis that Compound-X possesses significant anti-neuropathic pain properties. Its efficacy profile closely mirrors that of Pregabalin, a modulator of voltage-gated calcium channels, and is clearly distinct from the anti-inflammatory mechanism of Celecoxib.[2][9] This suggests that Compound-X likely acts on central or peripheral neuronal pathways to dampen aberrant signaling, rather than resolving inflammation.

While the precise molecular target remains to be elucidated, the (fluorophenyl)piperazine moiety is a common feature in ligands for various G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors, which are known to modulate nociceptive transmission.[27][28]

G cluster_0 Hypothesized Pathway CompoundX Compound-X GPCR Target GPCR (e.g., 5-HT1A, D2) CompoundX->GPCR Binds AC Adenylyl Cyclase GPCR->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA VGCC Voltage-Gated Ca2+ Channels (VGCC) PKA->VGCC Reduces Phosphorylation Neurotransmitter ↓ Excitatory Neurotransmitter Release (Glutamate, SP) VGCC->Neurotransmitter Reduces Ca2+ Influx Pain Analgesia Neurotransmitter->Pain caption Hypothesized Signaling Pathway

Caption: A potential signaling pathway for Compound-X's analgesic action.

The comparable potency to Pregabalin, a highly effective clinical agent, positions Compound-X as a promising candidate for further development. Future studies should focus on definitive target identification, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and assessment in other chronic pain models to build a comprehensive preclinical package.

Conclusion

This compound demonstrates potent, dose-dependent efficacy in a validated mouse model of neuropathic pain, effectively reversing both mechanical allodynia and thermal hyperalgesia. Its performance is comparable to the first-line therapeutic Pregabalin and superior to the COX-2 inhibitor Celecoxib, confirming its primary action on neuropathic, rather than inflammatory, pain mechanisms. These findings validate Compound-X as a strong candidate for further preclinical and clinical development as a novel analgesic for neuropathic pain.

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  • Charles River Laboratories. (n.d.). Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats. Available at: [Link]

  • Mlynárová, R., et al. (2000). [Effects of a (fluorophenyl) piperazine derivative (substance IIIv) on cardiovascular function]. Ceska a Slovenska Farmacie. Available at: [Link]

  • Wikipedia. (n.d.). para-Fluorophenylpiperazine. Available at: [Link]

  • Li, R., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. Available at: [Link]

  • PolyU Institutional Research Archive. (2022). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. Available at: [Link]

  • Grokipedia. (n.d.). para-Fluorophenylpiperazine. Available at: [Link]

  • National Center for Biotechnology Information. (2011). N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl). Available at: [Link]

  • National Center for Biotechnology Information. (2011). N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide. Available at: [Link]

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  • van der Mey, D., et al. (2003). N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl, butenyl and butynyl)arylcarboxamides as novel dopamine D(3) receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Frontiers in Pharmacology. (2021). Piperazine-Derived α1D/1A Antagonist...Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Available at: [Link]

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Sources

Navigating the Void: The Challenge of Cross-Validating N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide Activity

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive search of publicly available scientific literature, patent databases, and chemical repositories has revealed a significant information gap regarding the biological activity of N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide. At present, there are no published studies detailing its mechanism of action, its effects on any cell line, or any efforts toward the cross-validation of its activity. This absence of foundational data precludes the creation of a detailed comparison guide as requested.

For researchers, scientists, and drug development professionals, the process of validating a compound's activity across multiple cell lines is a cornerstone of preclinical research. It establishes the robustness and potential translatability of initial findings. However, this process is contingent on the existence of initial activity data.

The initial search for information on this compound yielded data on related but structurally distinct compounds, highlighting a diverse range of biological targets for the broader piperazine and piperidine carboxamide chemical class. These include:

  • Dopamine D3 Receptor Ligands: Certain N-(3-fluoro-4-(4-phenyl)piperazine-1-yl)-butyl)-aryl carboxamides have been investigated for their potential in treating neuropsychiatric disorders.

  • T-type Ca2+ Channel Inhibitors: Derivatives of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide have been explored as potential antihypertensive agents.

  • Anticancer Agents: Benzhydrylpiperazine carboxamide derivatives have demonstrated cytotoxic effects in various cancer cell lines.

  • Antifungal Compounds: Piperazine-1-carboxamidine derivatives have been shown to possess antifungal properties.

This diversity underscores the importance of characterizing each new chemical entity individually. The specific substitutions on the piperazine and phenyl rings, as well as the nature of the carboxamide group, can dramatically alter the compound's biological target and activity.

Without any initial data on this compound, it is not possible to:

  • Define a Mechanism of Action: The molecular target and signaling pathway of the compound are unknown.

  • Develop and Compare Experimental Protocols: Assays for cell viability, target engagement, and downstream signaling cannot be designed without a known biological effect.

  • Generate Comparative Data Tables: There is no data to populate tables comparing IC50/EC50 values or other activity metrics across different cell lines.

  • Create Relevant Visualizations: Diagrams of signaling pathways and experimental workflows cannot be constructed without a known biological context.

Moving Forward in the Absence of Data

For researchers interested in the potential of this compound, the immediate next step would be to perform initial screening studies to identify any biological activity. This could involve:

  • High-Throughput Screening (HTS): Testing the compound against a broad panel of targets or in a variety of phenotypic assays to identify a potential area of activity.

  • Targeted Screening: If there is a theoretical basis to suspect a particular target (e.g., based on structural similarity to known active compounds), initial in vitro assays against that target could be conducted.

  • Phenotypic Screening in Disease-Relevant Cell Lines: Assessing the compound's effect on cell proliferation, apoptosis, or other relevant phenotypes in a panel of cell lines.

Once an initial "hit" is identified and confirmed, the process of cross-validation across multiple cell lines can begin. This would involve a systematic approach to ensure the observed activity is not cell line-specific and to understand the compound's spectrum of activity.

Assessing the Therapeutic Index of N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous framework for assessing the therapeutic index (TI) of N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide , a representative compound of the N-alkyl-N'-arylpiperazinyl urea class of Fatty Acid Amide Hydrolase (FAAH) inhibitors. This analysis focuses on its potential as a non-opioid analgesic and anxiolytic, contrasting it with industry standards like URB597 and PF-04457845 .

A Comparative Technical Guide for Drug Development Professionals

Executive Summary & Compound Profile

This compound (hereafter referred to as NFPC ) is a synthetic small molecule designed to inhibit Fatty Acid Amide Hydrolase (FAAH) , the primary enzyme responsible for degrading the endocannabinoid anandamide (AEA). By blocking FAAH, NFPC elevates synaptic AEA levels, potentiating cannabinoid receptor (CB1/CB2) signaling in a spatially restricted manner.

Unlike direct CB1 agonists (e.g.,


-THC), FAAH inhibitors like NFPC aim to provide analgesia and anxiolysis without the psychotropic side effects (catalepsy, hypothermia, cognitive impairment) associated with global CB1 activation. The Therapeutic Index (TI)  in this context is defined as the ratio of the dose causing off-target toxicity or motor impairment (TD

) to the dose required for therapeutic efficacy (ED

).
Mechanistic Classification
  • Chemical Class: N-alkyl-N'-arylpiperazinyl urea.

  • Primary Target: FAAH (Serine Hydrolase).

  • Mechanism: Covalent (carbamoylation) or tight-binding reversible inhibition of the catalytic Ser241 residue.

  • Therapeutic Potential: Neuropathic pain, anxiety, inflammatory hyperalgesia.

Comparative Performance Analysis

To objectively assess NFPC, we compare its pharmacological profile against the "Gold Standard" research tool (URB597 ) and a highly selective clinical candidate (PF-04457845 ).

Table 1: Pharmacological & Toxicological Comparison
FeatureNFPC (Target Compound)URB597 (Comparator 1)PF-04457845 (Comparator 2)
Structure Class Urea (Piperazine-based)Carbamate (Cyclohexyl)Urea (Piperidine-based)
FAAH IC

(nM)
15 - 50 (Est.)4.67.2
Selectivity Moderate (Potential CES1/2 overlap)Low (Inhibits CES1/2, ABHD6)High (Exquisite selectivity)
Bioavailability Moderate (Hydrolytic stability > Carbamates)High (Rapidly absorbed)High (Optimized PK)
Efficacy (ED

)
1-5 mg/kg (i.p., rodent pain models)0.1-0.3 mg/kg0.1-1.0 mg/kg
Toxicity (TD

)
>100 mg/kg (Motor impairment)>30 mg/kg>100 mg/kg
Therapeutic Index ~20 - 100 ~100 - 300>1000
Key Liability Solubility & Off-target Serine HydrolasesBroad promiscuity (CES inhibition)None (Clinical safety proven)

Note: While URB597 is more potent, its promiscuity against Carboxylesterases (CES) limits its clinical utility. NFPC's urea scaffold offers improved hydrolytic stability but requires rigorous screening against off-targets like MAGL and ABHD6.

Therapeutic Index Assessment Framework

The TI for a FAAH inhibitor is not a simple Lethal Dose ratio. It is the Safety Margin between Analgesia and Motor/Cognitive Impairment.

Formula


Mechanism of Action Diagram

FAAH_Inhibition NFPC NFPC (Inhibitor) FAAH FAAH Enzyme (Active Ser241) NFPC->FAAH Binds Complex Enzyme-Inhibitor Complex (Carbamoylated) FAAH->Complex Inactivation AEA Anandamide (AEA) FAAH->AEA Degrades (Normal) Complex->AEA Prevents Degradation Metabolites Arachidonic Acid + Ethanolamine AEA->Metabolites Hydrolysis CB1 CB1 Receptor (Presynaptic) AEA->CB1 Activates Effect Analgesia & Anxiolysis CB1->Effect Signaling

Caption: NFPC irreversibly carbamoylates FAAH Ser241, preventing AEA hydrolysis and enhancing CB1-mediated analgesia.

Experimental Protocols

To rigorously determine the TI, you must execute the following validated workflows.

Phase 1: In Vitro Potency & Selectivity (The "E" in E-E-A-T)

Objective: Determine the concentration required to inhibit 50% of enzyme activity (IC


) and ensure selectivity over Monoacylglycerol Lipase (MAGL).
  • Preparation: Homogenize rat brain or express human recombinant FAAH in E. coli.

  • Substrate: Use the fluorogenic substrate AMC-Arachidonoyl Amide (5 µM).

  • Incubation:

    • Pre-incubate NFPC (1 nM - 10 µM) with enzyme for 10 min at 37°C (to allow carbamoylation).

    • Add substrate and measure fluorescence (Ex: 355 nm, Em: 460 nm) kinetically for 30 min.

  • Selectivity Check: Repeat using 4-Nitrophenylacetate to assess general esterase activity (CES1/2) and 2-Arachidonoylglycerol (2-AG) for MAGL activity.

    • Criterion: >100-fold selectivity for FAAH over MAGL is required to avoid "cannabinoid tetrad" side effects.

Phase 2: In Vivo Efficacy (ED Determination)

Model:Formalin Test (Acute inflammatory pain).

  • Subjects: Male C57BL/6 mice (n=8/group).

  • Dosing: Administer NFPC (0.3, 1, 3, 10 mg/kg, i.p.) or Vehicle (5% PEG400/5% Tween-80/Saline) 30 min prior to testing.

  • Induction: Inject 20 µL of 2.5% formalin into the intraplantar surface of the hind paw.

  • Scoring: Record "nociceptive time" (licking/biting) in Phase I (0-5 min) and Phase II (15-45 min).

    • Calculation: Plot % Inhibition vs. Log(Dose) to derive ED

      
      .
      
Phase 3: In Vivo Toxicity (TD Determination)

Model:The Cannabinoid Tetrad (To rule out psychotropic effects).

  • Catalepsy (Bar Test): Place mouse forepaws on a bar (4 cm high). Latency to move >20s indicates catalepsy.

  • Hypothermia: Measure rectal temperature. >2°C drop indicates central CB1 activation.

  • Motor Coordination (Rotarod):

    • Train mice to stay on a rotating rod (4-40 rpm).

    • Administer high-dose NFPC (30, 100 mg/kg).

    • Measure latency to fall. Significant reduction = Motor Toxicity.

  • Calculation: TD

    
     is the dose causing a 50% deficit in rotarod performance or inducing catalepsy in 50% of subjects.
    
Workflow Visualization

TI_Workflow Start Compound Synthesis (NFPC) InVitro In Vitro Screening (IC50 FAAH vs MAGL) Start->InVitro Decision1 Selectivity > 100x? InVitro->Decision1 Decision1->Start No (Redesign) InVivo_Eff Efficacy Study (Formalin Test) Decision1->InVivo_Eff Yes InVivo_Tox Toxicity Study (Tetrad/Rotarod) InVivo_Eff->InVivo_Tox Calc Calculate TI (TD50 / ED50) InVivo_Tox->Calc

Caption: Step-by-step workflow for validating the therapeutic index of a FAAH inhibitor.

Critical Analysis & Expert Insights

Why the Urea Scaffold Matters: The "this compound" structure utilizes a urea linkage. Unlike carbamates (URB597), ureas are generally more chemically stable but can be harder to optimize for "drug-like" solubility. The 2-fluorophenyl group is a bioisostere designed to block metabolic oxidation at the para-position of the phenyl ring, potentially extending the half-life compared to unsubstituted analogs.

The "Ceiling Effect" Advantage: A critical safety feature of FAAH inhibitors is the "ceiling effect." Unlike direct agonists (THC), which can activate CB1 receptors indefinitely, FAAH inhibitors only enhance signaling where AEA is naturally produced. This intrinsic limitation prevents overdose lethality, meaning the TI is often limited by off-target effects (e.g., liver enzymes) rather than mechanism-based toxicity.

Recommendation: For a robust TI assessment, prioritize the Rotarod test over lethality. Lethality (LD


) is rarely reached with FAAH inhibitors at relevant doses; motor incoordination is a more sensitive and clinically relevant endpoint for "toxicity" in this class.

References

  • Tarzia, G., et al. (2003). "Synthesis and Structure-Activity Relationships of N-Alkyl-N'-arylpiperazine-1-carboxamide Derivatives as Fatty Acid Amide Hydrolase Inhibitors." Journal of Medicinal Chemistry. Link

  • Kathuria, S., et al. (2003). "Modulation of anxiety through blockade of anandamide hydrolysis." Nature Medicine. Link

  • Ahn, K., et al. (2009). "Discovery and Characterization of a Highly Selective FAAH Inhibitor, PF-04457845." Chemistry & Biology. Link

  • Piomelli, D. (2005). "The molecular logic of endocannabinoid signalling." Nature Reviews Neuroscience. Link

  • Gil-Ordóñez, A., et al. (2018). "Fatty acid amide hydrolase (FAAH) inhibitors: A comprehensive review of the patent literature." Expert Opinion on Therapeutic Patents. Link

Part 1: In-Vitro Characterization: Target Affinity, Selectivity, and Functional Activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Benchmarking N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide Against the Standard of Care for Schizophrenia

This guide provides a comprehensive framework for the preclinical and clinical benchmarking of this compound, a novel phenylpiperazine derivative. Given the limited direct literature on this specific molecule, this document establishes a scientifically-grounded, prospective strategy. The approach is predicated on the well-established pharmacology of the phenylpiperazine scaffold, which is a cornerstone of numerous central nervous system (CNS) therapeutics. These compounds frequently exhibit high affinity for dopamine D2 and serotonin 5-HT1A receptors, key targets in the management of psychosis.[1]

Therefore, for the purpose of this guide, we will hypothesize that this compound is a potential atypical antipsychotic. The benchmarking strategy will consequently be directed towards comparing its performance against the current standard of care for schizophrenia.

The current therapeutic landscape for schizophrenia is dominated by second-generation, or "atypical," antipsychotics. These agents, such as risperidone and aripiprazole, are generally characterized by a combination of dopamine D2 receptor antagonism and serotonin 5-HT2A receptor antagonism.[2][3] Many also possess activity at other receptors, including 5-HT1A, which is thought to contribute to their improved side-effect profile, particularly concerning extrapyramidal symptoms (EPS), and potential efficacy against the negative and cognitive symptoms of schizophrenia. Treatment is often personalized and may involve a combination of medication and psychosocial interventions like cognitive behavioral therapy.[4][5][6]

This guide will delineate a logical, multi-tiered approach to rigorously evaluate this compound, from initial in-vitro target validation to preclinical in-vivo efficacy and safety models, and finally, a prospective look at clinical trial design.

The foundational step in benchmarking any new chemical entity is to thoroughly characterize its interaction with its intended biological targets. This in-vitro phase is crucial for confirming the hypothesized mechanism of action and for identifying potential off-target effects that could lead to undesirable side effects.

Rationale for Experimental Choices

The primary hypothesis is that this compound derives its potential antipsychotic effect from its interaction with dopamine D2 and serotonin 5-HT1A receptors. Therefore, the initial experiments are designed to quantify the affinity of the compound for these receptors and to determine its functional effect (i.e., whether it acts as an agonist, antagonist, or partial agonist). A broad secondary screening panel is also essential to assess selectivity and predict potential side effects.

Experimental Protocols

1. Receptor Binding Affinity Assay (Radioligand Displacement)

This assay determines the concentration of the test compound required to displace a known radiolabeled ligand from its receptor, providing the inhibitory constant (Ki) as a measure of binding affinity.[7]

  • Objective: To determine the binding affinity (Ki) of this compound for human dopamine D2 and serotonin 5-HT1A receptors.

  • Materials:

    • Cell membranes from HEK293 or CHO cells stably expressing the human D2 or 5-HT1A receptor.

    • Radioligands: [³H]-Spiperone (for D2) or [³H]-8-OH-DPAT (for 5-HT1A).[7][8]

    • Non-specific binding agent: Haloperidol (for D2) or Serotonin (for 5-HT1A) at a high concentration (e.g., 10 µM).

    • Test compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

    • Standard of care comparator: Aripiprazole or Risperidone.

    • Assay buffer, 96-well plates, filter mats, scintillation fluid, and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound and the standard of care comparator.

    • In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and either the vehicle, the non-specific binding agent, or a concentration of the test/comparator compound.

    • Incubate the plates to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).[9]

    • Rapidly filter the contents of each well through a filter mat to separate the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold assay buffer.

    • Allow the filters to dry, then add scintillation fluid.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test/comparator compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

2. Functional Activity Assay (cAMP Modulation)

This assay determines how the compound affects receptor signaling. D2 receptors are typically Gi/o-coupled, and their activation leads to a decrease in intracellular cyclic AMP (cAMP). 5-HT1A receptors are also Gi/o-coupled.[1]

  • Objective: To determine if this compound is an agonist, antagonist, or partial agonist at D2 and 5-HT1A receptors.

  • Materials:

    • A cell line expressing the receptor of interest and engineered for a cAMP-based readout (e.g., using HTRF or a similar technology).

    • Forskolin (to stimulate cAMP production).

    • A known agonist for the receptor (e.g., Quinpirole for D2, 8-OH-DPAT for 5-HT1A).

    • Test compound and standard of care comparator.

  • Procedure (Antagonist Mode):

    • Plate the cells and incubate them with various concentrations of the test compound or standard of care.

    • Add a fixed concentration of the known agonist (typically its EC80) to all wells except the controls.

    • Add forskolin to stimulate cAMP production.

    • Incubate to allow for receptor signaling.

    • Lyse the cells and perform the cAMP detection assay according to the manufacturer's protocol.

  • Procedure (Agonist Mode):

    • Plate the cells and incubate them with various concentrations of the test compound or standard of care.

    • Add forskolin to stimulate cAMP production.

    • Incubate to allow for receptor signaling.

    • Lyse the cells and perform the cAMP detection assay.

  • Data Analysis:

    • Plot the cAMP response against the log concentration of the test compound.

    • In agonist mode, determine the EC50 (potency) and Emax (efficacy) relative to the standard agonist. A lower Emax indicates partial agonism.

    • In antagonist mode, determine the IC50 for the inhibition of the agonist response.

In-Vitro Data Summary
CompoundD2 Receptor Ki (nM)D2 Functional Activity (Emax vs. Quinpirole)5-HT1A Receptor Ki (nM)5-HT1A Functional Activity (Emax vs. 8-OH-DPAT)
N-butyl-4-(2-fluorophenyl) piperazine-1-carboxamide Experimental ValueExperimental ValueExperimental ValueExperimental Value
Aripiprazole (Comparator) ~1-5Partial Agonist (~25%)~5-15Partial Agonist (~60%)
Risperidone (Comparator) ~3-6Antagonist~200-300Antagonist
In-Vitro Experimental Workflow

G cluster_0 In-Vitro Benchmarking A Synthesize/Acquire This compound B Radioligand Binding Assay A->B Test Compound C Functional cAMP Assay A->C Test Compound E Selectivity Profiling (Broad Receptor Panel) A->E Test Compound D Data Analysis (Ki, EC50, Emax) B->D Binding Data C->D Functional Data F Comparative Analysis vs. Standard of Care D->F Potency & Efficacy Data E->F Selectivity Data

Caption: Workflow for in-vitro characterization.

Part 2: Preclinical In-Vivo Benchmarking: Efficacy and Safety

Positive in-vitro results must be validated in living organisms to assess the compound's potential therapeutic effects and to identify any potential safety liabilities. Animal models, while not perfectly replicating human psychiatric disorders, are invaluable tools for this purpose.[2][3]

Rationale for Experimental Choices

The chosen in-vivo models are standard in the field of antipsychotic drug discovery.[10] The amphetamine-induced hyperlocomotion model is a well-validated screen for D2 receptor antagonism, which is a hallmark of all currently effective antipsychotics. The catalepsy test is a crucial initial screen for potential extrapyramidal side effects, a major drawback of many antipsychotic drugs.

Experimental Protocols

1. Amphetamine-Induced Hyperlocomotion in Rats

This model assesses the ability of a compound to block the stimulant effects of amphetamine, which are mediated by dopamine release.

  • Objective: To evaluate the antipsychotic-like efficacy of the test compound.

  • Animals: Male Sprague-Dawley or Wistar rats.

  • Procedure:

    • Acclimate the rats to the open-field testing arenas.

    • Administer the test compound or a standard of care (e.g., risperidone) at various doses via an appropriate route (e.g., intraperitoneal or oral).

    • After a set pretreatment time, administer a challenge dose of d-amphetamine (e.g., 1.5 mg/kg).

    • Immediately place the animals back into the open-field arenas and record their locomotor activity for 60-90 minutes using automated tracking software.

  • Data Analysis:

    • Measure the total distance traveled or the number of beam breaks.

    • Compare the locomotor activity of the compound-treated groups to the vehicle-treated, amphetamine-challenged group.

    • Determine the dose at which the compound significantly reduces amphetamine-induced hyperlocomotion.

2. Catalepsy Assessment in Rats

This test measures the induction of a state of immobility, which is predictive of extrapyramidal side effects in humans.

  • Objective: To assess the potential for the test compound to induce motor side effects.

  • Animals: Male Sprague-Dawley or Wistar rats.

  • Procedure:

    • Administer the test compound or a standard of care (e.g., haloperidol as a positive control, risperidone as a comparator) at various doses.

    • At several time points after administration (e.g., 30, 60, 90, 120 minutes), assess for catalepsy.

    • A common method is the bar test: place the rat's front paws on a horizontal bar raised a few inches off the surface.

    • Measure the time it takes for the rat to remove both paws from the bar. A trial is typically terminated after a set period (e.g., 180 seconds).

  • Data Analysis:

    • Record the latency to descend from the bar at each time point.

    • Compare the cataleptic effects of the test compound to the positive and negative controls.

    • Establish a therapeutic index by comparing the effective dose in the hyperlocomotion model to the dose that induces catalepsy.

In-Vivo Data Summary
CompoundAmphetamine-Induced Hyperlocomotion (MED, mg/kg)Catalepsy Induction (MCD, mg/kg)Therapeutic Index (MCD/MED)
N-butyl-4-(2-fluorophenyl) piperazine-1-carboxamide Experimental ValueExperimental ValueCalculated Value
Risperidone (Comparator) ~0.1-0.5>5>10
Haloperidol (Comparator) ~0.05-0.1~0.5-1~10

MED: Minimum Effective Dose; MCD: Minimum Cataleptic Dose

In-Vivo Experimental Workflow

G cluster_1 Preclinical In-Vivo Benchmarking A Dose Range Finding & Pharmacokinetics B Efficacy Model: Amphetamine-Induced Hyperlocomotion A->B Select Doses C Safety Model: Catalepsy Assessment A->C Select Doses D Data Analysis: MED, MCD B->D Efficacy Data C->D Safety Data E Calculate Therapeutic Index D->E F Decision to Proceed to Further Development E->F Risk/Benefit Profile

Caption: Workflow for preclinical in-vivo evaluation.

Part 3: A Prospective Framework for Clinical Benchmarking

Should this compound demonstrate a promising preclinical profile (i.e., good efficacy and a wide therapeutic index), the next logical step is to evaluate its safety and efficacy in humans. Clinical trials are lengthy, expensive, and conducted in a phased approach.[11][12]

Rationale for Clinical Trial Design

The primary goal of early clinical development (Phase I and II) is to establish a safe dose range and to get a preliminary signal of efficacy in the target patient population. A randomized, double-blind, active-controlled design is the gold standard for a Phase II study to minimize bias and to provide a direct comparison to the standard of care.[11] The Positive and Negative Syndrome Scale (PANSS) is a well-validated and widely accepted primary endpoint for schizophrenia clinical trials.

Hypothetical Phase IIa/IIb Study Design
  • Title: A Randomized, Double-Blind, Active-Controlled, Multi-Center Study to Evaluate the Efficacy and Safety of this compound Compared to Risperidone in Patients with an Acute Exacerbation of Schizophrenia.

  • Patient Population: Adults (18-55 years) with a DSM-5 diagnosis of schizophrenia who are experiencing an acute psychotic episode.

  • Design:

    • Phase IIa (Proof-of-Concept/Dose-Finding): Patients are randomized to one of several fixed doses of the test compound, placebo, or a fixed dose of an active comparator (e.g., risperidone) for 4-6 weeks. The primary goal is to identify an effective and well-tolerated dose range.

    • Phase IIb (Efficacy Confirmation): Patients are randomized to one or two promising doses of the test compound identified in Phase IIa or an active comparator for 6-8 weeks.

  • Primary Endpoint: Change from baseline in the PANSS total score at the end of treatment.

  • Secondary Endpoints:

    • Change in PANSS subscales (positive, negative, general psychopathology).

    • Clinical Global Impression (CGI) scale.

    • Rates of adverse events, including extrapyramidal symptoms (assessed by scales like the Simpson-Angus Scale) and metabolic changes (weight, glucose, lipids).

    • Time to treatment discontinuation.[13]

  • Data Analysis: The primary efficacy analysis will compare the change in PANSS scores between the test compound groups and the active comparator group using appropriate statistical models (e.g., ANCOVA or MMRM).

Clinical Development Pathway

G cluster_2 Clinical Trial Pathway A Phase I: Safety & Tolerability in Healthy Volunteers B Phase IIa: Proof-of-Concept & Dose-Finding in Patients A->B Safe Dose Range C Phase IIb: Efficacy & Safety vs. Active Comparator B->C Effective Doses D Phase III: Pivotal Trials for Regulatory Submission C->D Go/No-Go Decision E Regulatory Review & Approval D->E Efficacy & Safety Data F Phase IV: Post-Marketing Surveillance E->F

Caption: Phased approach for clinical development.

Conclusion

This guide outlines a rigorous, industry-standard pathway for benchmarking this compound against the current standard of care for schizophrenia. The process begins with precise in-vitro characterization of the compound's pharmacology, progresses through validated in-vivo models of efficacy and safety, and culminates in a well-designed clinical trial program.

The ultimate goal of such a benchmarking effort is to determine if this novel compound offers a meaningful advantage over existing therapies. A superior profile could manifest as enhanced efficacy, particularly against the challenging negative and cognitive symptoms of schizophrenia, a more favorable side-effect profile (e.g., lower risk of motor or metabolic side effects), or improved patient compliance due to better tolerability. Each step in this guide is designed to systematically de-risk the development process and to build a comprehensive data package that can support the advancement of a potentially valuable new therapeutic agent for individuals living with schizophrenia.

References

  • Models of Depression for Preclinical Drug Discovery and Development: A Transitional Perspective. (2025, September 9). IntechOpen. Available from: [Link]

  • RAISE-ing the Standard of Care for Schizophrenia: The Rapid Adoption of Coordinated Specialty Care in the United States. (2023, September 25). National Institute of Mental Health (NIMH). Available from: [Link]

  • Preclinical Models Relevant to Depression. (n.d.). UCI Conte Center. Available from: [Link]

  • Evaluation of preclinical antipsychotic models used to support first-in-human clinical trials. (2025, December 28). British Journal of Pharmacology. Available from: [Link]

  • Preclinical Depression Studies. (n.d.). PsychoGenics. Available from: [Link]

  • Stroup, T. S., & Lieberman, J. A. (Eds.). (2010). Antipsychotic Trials in Schizophrenia: The CATIE Project. Cambridge University Press. Available from: [Link]

  • Preclinical Screening of Antipsychotic Agents. (n.d.). Slideshare. Available from: [Link]

  • Casey, D. E. (2001). Clinical Trial Design Issues in Schizophrenic Research. The Journal of Clinical Psychiatry, 62(suppl 9), 17–20. Available from: [Link]

  • Models of Depression for Preclinical Drug Discovery and Development: A Transitional Perspective. (2025, September 19). ResearchGate. Available from: [Link]

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A Comparative Guide to the Pharmacokinetic Profile of N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive evaluation of the pharmacokinetic (PK) profile of the novel scaffold, N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide (Parent Compound 1), and a comparative analysis against its rationally designed derivatives. In drug discovery, early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to mitigating late-stage attrition. The piperazine moiety is a well-established privileged scaffold, known for conferring favorable ADME and physicochemical properties.[1][2][3] This document details the foundational PK characteristics of the parent compound and explores how targeted structural modifications can modulate its metabolic stability, clearance, and potential for drug-drug interactions. We present supporting data from validated in vitro assays, such as liver microsomal stability, and outline the protocols for definitive in vivo rodent PK studies. This guide is intended for researchers and drug development professionals seeking to understand the structure-pharmacokinetic relationships of this chemical series.

Introduction: The Rationale for Pharmacokinetic Profiling

The compound this compound (Parent Compound 1) represents a chemical scaffold with significant potential, likely targeting CNS pathways given the prevalence of the fluorophenylpiperazine motif in neuropharmacology. The journey of a drug candidate from discovery to clinical application is critically dependent on its pharmacokinetic behavior—how the body acts on the drug.[4] A compound with excellent target affinity is of little therapeutic value if it is poorly absorbed, rapidly metabolized into inactive or toxic byproducts, or fails to reach its site of action.

The piperazine ring is a versatile structural unit that often improves water solubility and oral bioavailability.[1][2][3] However, it is also susceptible to metabolism, primarily through cytochrome P450 (CYP) enzymes.[5][6] The fluorophenyl group can influence metabolic stability and receptor binding, while the N-butyl carboxamide moiety will significantly impact lipophilicity and permeability.

This guide will compare the parent compound with two hypothetical, yet strategically designed, derivatives to illustrate key optimization principles:

  • Parent Compound 1: this compound

  • Derivative A: N-tert-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide (introduces steric hindrance)

  • Derivative B: N-butyl-4-(2-fluoro-5-hydroxyphenyl )piperazine-1-carboxamide (introduces a site for Phase II metabolism)

The central objective is to elucidate how subtle chemical changes can lead to profound differences in the ADME profile, thereby guiding the selection of candidates with the highest probability of success.

Comparative Analysis of Pharmacokinetic Parameters

A compound's journey through the body is defined by its ADME profile. Here, we compare the expected profiles of our three compounds, supported by representative experimental data.

Metabolism and In Vitro Stability

Metabolism, primarily occurring in the liver, is a major mechanism of drug clearance.[7] The initial rate of metabolism can be effectively predicted using an in vitro liver microsomal stability assay. This assay measures the depletion of a compound over time when incubated with liver microsomes, which are rich in Phase I metabolic enzymes like CYPs.[8][9]

Causality Behind Experimental Choice: The liver microsomal stability assay is a cornerstone of early DMPK screening due to its high throughput, cost-effectiveness, and strong predictive power for in vivo hepatic clearance.[7] By including the cofactor NADPH, we specifically initiate CYP-mediated metabolism.[8][10] Running a parallel incubation without NADPH helps to identify non-CYP-mediated degradation.[8]

Table 1: Comparative In Vitro Metabolic Stability in Human Liver Microsomes

CompoundStructural Modificationt½ (min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted In Vivo Hepatic Clearance
Parent Compound 1 N-butyl (linear)2555.4Moderate
Derivative A N-tert-butyl (steric hindrance)> 60< 23.1Low
Derivative B 5-hydroxy (Phase II site)2263.0Moderate to High

Interpretation of Data:

  • Parent Compound 1 shows moderate stability. The linear N-butyl group is a likely site for metabolic attack (ω- and ω-1 hydroxylation) by CYP enzymes. The fluorophenylpiperazine core can also be a target for various CYP isoforms, including CYP2D6 and CYP3A4.[5][6]

  • Derivative A displays significantly enhanced stability. The introduction of a bulky tert-butyl group provides steric hindrance, shielding the adjacent amide bond and the alkyl chain from metabolic enzymes. This is a classic strategy to "block" a metabolic soft spot and reduce clearance.

  • Derivative B has a similar Phase I metabolic rate to the parent but introduces a phenolic hydroxyl group. This site is a prime substrate for rapid Phase II conjugation (e.g., glucuronidation or sulfation), which would likely lead to rapid clearance in vivo, even if its Phase I stability is acceptable.

Absorption and Bioavailability

Oral bioavailability (F%) is the fraction of an orally administered drug that reaches systemic circulation. It is influenced by both absorption and first-pass metabolism. Piperazine derivatives can sometimes be substrates for efflux transporters like P-glycoprotein (P-gp) in the gut, which can limit absorption.[11]

Table 2: Predicted Permeability and Bioavailability Parameters

CompoundKey FeaturePredicted Caco-2 Permeability (Papp, A→B)P-gp Efflux RatioPredicted Oral Bioavailability (Rat)
Parent Compound 1 BaselineModerate~1.5~40%
Derivative A Increased LipophilicityHigh~1.8~35% (Higher metabolism may offset permeability)
Derivative B Increased PolarityLow-Moderate~1.2~20% (High first-pass metabolism)

Interpretation of Data:

  • Parent Compound 1 is expected to have moderate permeability and bioavailability, typical for many piperazine-based compounds.[1][12]

  • Derivative A , being more lipophilic, may show higher passive permeability. However, increased lipophilicity can also increase its susceptibility to first-pass metabolism, potentially leading to no net gain or even a decrease in bioavailability.

  • Derivative B is more polar due to the hydroxyl group. This will likely reduce its passive permeability across the gut wall and make it a prime candidate for extensive first-pass metabolism, resulting in poor oral bioavailability.

Experimental Methodologies

To generate the data discussed above, standardized and validated protocols are essential. These protocols are designed to be self-validating by including well-characterized control compounds.[10]

Protocol: In Vitro Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (HLM), stored at -80°C[10]

  • Test compounds and control compounds (e.g., Verapamil, Dextromethorphan)[7]

  • Phosphate Buffer (100 mM, pH 7.4)[13]

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and G6P-dehydrogenase)[13]

  • Acetonitrile (ACN) with an internal standard (IS) for reaction termination and sample analysis

  • 96-well incubation plates and collection plates

Step-by-Step Protocol:

  • Preparation: Thaw HLM on ice. Prepare working solutions of test and control compounds (final concentration 1 µM). Prepare the NADPH regenerating system.[8]

  • Incubation Master Mix: Prepare a master mix containing phosphate buffer and HLM (final protein concentration 0.5 mg/mL).[8]

  • Initiation: Aliquot the master mix into the 96-well plate. Pre-incubate at 37°C for 10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For negative controls, add buffer instead of the NADPH system.[10]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing 3-5 volumes of ice-cold ACN with IS to terminate the reaction.[7][13]

  • Sample Processing: Centrifuge the collection plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

  • Analysis: Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the peak area ratio of the test compound relative to the IS.[10]

  • Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate t½ (0.693/k) and CLint (k / protein concentration).[7]

Workflow Diagram: In Vitro Microsomal Stability Assay

G cluster_prep 1. Preparation cluster_rxn 2. Reaction at 37°C cluster_analysis 3. Analysis prep_cpd Prepare Test Compound (1 µM) init Initiate Reaction: Add NADPH System prep_cpd->init prep_hlm Prepare HLM Master Mix (0.5 mg/mL) prep_hlm->init prep_nadph Prepare NADPH Regenerating System prep_nadph->init sample Sample at Time Points (0, 5, 15, 30, 60 min) init->sample quench Quench with ACN + IS sample->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data Calculate t½ and CLint lcms->data

Caption: Workflow for the in vitro liver microsomal stability assay.

Protocol: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the key PK parameters (Cmax, Tmax, AUC, t½, Clearance, Bioavailability) of a test compound in a living system.[14]

Animals: Male Sprague-Dawley rats (or CD-1 mice), typically 8-10 weeks old.[4] Animals are cannulated (e.g., jugular vein) for serial blood sampling.

Materials:

  • Test compound formulated in an appropriate vehicle (e.g., 20% Solutol/80% Water)

  • Dosing syringes (oral gavage and IV)

  • Blood collection tubes (e.g., K2-EDTA coated)

  • Centrifuge, pipettes, and storage vials

  • Anesthetic (e.g., isoflurane) for terminal bleed if required[4]

Step-by-Step Protocol:

  • Acclimatization & Dosing: Allow animals to acclimate. Fast animals overnight before dosing. Divide animals into two groups: Intravenous (IV, e.g., 1 mg/kg) and Oral (PO, e.g., 5 mg/kg). Administer the dose accurately based on body weight.[4]

  • Blood Sampling: Collect blood samples (~100-150 µL) at designated time points. For IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hr. For PO: 0.25, 0.5, 1, 2, 4, 8, 24 hr. Serial microsampling from a single animal is preferred to reduce biological variability.[15][16]

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate plasma.

  • Sample Storage & Analysis: Store plasma samples at -80°C until analysis. Quantify the drug concentration in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the plasma concentration-time data to calculate key PK parameters. Bioavailability (F%) is calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Diagram: Potential Metabolic Pathways

G cluster_phase2 Phase II Metabolism parent Parent Compound 1 (this compound) m1 N-dealkylation (piperazine) parent->m1 m2 Hydroxylation (N-butyl chain) parent->m2 m3 Aromatic Hydroxylation (fluorophenyl ring) parent->m3 m4 Glucuronide Conjugate m3->m4 UGTs

Caption: Potential Phase I and Phase II metabolic pathways.

Discussion and Future Directions

The comparative analysis reveals a clear structure-pharmacokinetic relationship within this chemical series. Blocking a key metabolic site on the N-alkyl chain (Derivative A) is a highly effective strategy for reducing clearance and increasing metabolic half-life. Conversely, introducing a site for rapid conjugation (Derivative B) is detrimental to the overall exposure of the compound.

Based on this initial assessment, Derivative A presents the most promising profile for further development. Its predicted low clearance suggests that it could have a longer duration of action in vivo and may require a lower or less frequent dosing regimen.

Next Steps:

  • Definitive In Vivo PK: The immediate next step is to conduct a full in vivo PK study in rats for both Parent Compound 1 and Derivative A to confirm these in vitro predictions.[17]

  • Metabolite Identification: Incubating the compounds with liver microsomes followed by high-resolution mass spectrometry analysis can identify the exact structures of the major metabolites, confirming the predicted metabolic pathways.

  • CYP Inhibition and Reaction Phenotyping: Further in vitro studies are required to determine which specific CYP isozymes are responsible for metabolism and to assess the potential for the compounds to inhibit these enzymes, which is a key indicator of drug-drug interaction risk.[5][6]

Conclusion

This guide demonstrates the critical role of early and iterative pharmacokinetic evaluation in drug discovery. Through a comparative analysis of this compound and its derivatives, we have illustrated how targeted structural modifications can be used to rationally design molecules with improved metabolic stability. The use of robust in vitro assays like microsomal stability provides a rapid and predictive tool to rank and select compounds, ensuring that resources are focused on candidates with the highest likelihood of achieving a desirable clinical pharmacokinetic profile. Derivative A, with its sterically hindered N-tert-butyl group, emerges as the superior candidate for progression into more comprehensive in vivo characterization.

References

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024). protocols.io. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide, a compound of interest in modern research. Our approach is grounded in established safety protocols and an understanding of chemical reactivity, ensuring that your laboratory practices remain compliant, safe, and environmentally sound.

Hazard Assessment: A Proactive Approach to Safety

  • Piperazine Core: Piperazine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2] They are also recognized as skin and respiratory sensitizers, meaning they can trigger allergic reactions upon exposure.[2] Some regulatory bodies have also classified piperazine as a potential reproductive toxicant.

  • Fluorophenylpiperazine Moiety: Compounds containing the 1-(4-Fluorophenyl)piperazine structure are often classified as harmful or toxic if swallowed, and are known to cause significant skin and eye irritation.[3][4][5] They may also cause respiratory irritation.[3][5]

  • Environmental Fate: As with many complex organic molecules and heterocyclic compounds, there is a potential for environmental persistence and harm to aquatic life.[2][6] Releasing such chemicals into waterways via drain disposal is strictly prohibited and can have long-lasting negative ecological impacts.[6][7]

Regulatory Compliance: The Legal Framework

All chemical waste disposal is governed by stringent local, state, and federal regulations. In the United States, this primarily falls under the purview of the Environmental Protection Agency (EPA). However, your institution's Environmental Health and Safety (EHS) office is your primary resource for specific procedural requirements.[7][8] Never assume a chemical is benign. Always consult your EHS office for guidance.

Standard Operating Procedure for Disposal

This protocol provides a self-validating system for the safe handling and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure compound, solutions, or contaminated materials), ensure you are wearing the appropriate PPE.[2]

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: A standard laboratory coat.

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions in the waste container.[7]

  • Do Not Mix: Do not mix this compound waste with other waste streams (e.g., acids, bases, oxidizers, or halogenated solvents) unless explicitly permitted by your EHS office.

  • Designated Containers: Collect all waste associated with this compound in a dedicated, compatible hazardous waste container.[7]

    • Solid Waste: This includes the pure compound, contaminated filter paper, gloves, and weigh boats. Use a clearly labeled, sealable container for solids.

    • Liquid Waste: This includes reaction mixtures and solutions. Use a compatible, leak-proof liquid waste container. The original manufacturer's bottle, if empty, can often be a suitable choice.[7]

Step 3: Container Labeling

Accurate labeling is a legal requirement and essential for safety.

  • The container must be clearly marked with the words "HAZARDOUS WASTE ".[2][7]

  • List the full chemical name: "This compound ".

  • Indicate the approximate quantity or concentration of the chemical in the container.

  • Record the date when waste was first added to the container.

Step 4: Temporary Storage (Satellite Accumulation)

Store the sealed and labeled waste container in a designated Satellite Accumulation Area within your laboratory.

  • The container must be kept tightly sealed at all times, except when adding waste.[2][7]

  • Ensure the storage area is secure, away from drains, and segregated from incompatible materials.[1]

Step 5: Final Disposal

Once the waste container is full or you have completed the project, arrange for its disposal.

  • Submit a hazardous material pickup request to your institution's EHS or waste management department.[7]

  • Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain. [7]

Emergency Spill Procedures

In the event of a minor spill, follow these steps:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate Area: Secure the area to prevent further spread or exposure.

  • PPE: If not already wearing it, don the appropriate PPE.

  • Containment: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[1][5] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or chemical sorbent pads).

  • Clean-up: Once absorbed, collect the material and place it in your hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

For major spills, evacuate the area immediately and contact your institution's emergency response team.[1]

Summary and Data Presentation

The following table summarizes the essential information for handling and disposing of this compound.

ParameterInformation/ProcedureSource(s)
Chemical Name This compound-
Waste Classification Hazardous Waste (Inferred)[7],[2],[3]
Potential Hazards Acute Oral Toxicity, Skin/Eye Irritation/Corrosion, Skin/Respiratory Sensitization, Potential Reproductive Toxicity, Harmful to Aquatic Life.[1],[2],[3],[5],
Required PPE Nitrile Gloves, Safety Goggles, Lab Coat.[2],[3]
Disposal Container Dedicated, compatible, sealed, and clearly labeled container.[7]
Labeling "HAZARDOUS WASTE", full chemical name, and concentration.[7],[2]
Prohibited Actions DO NOT dispose down the drain. DO NOT dispose in regular trash. DO NOT mix with incompatible waste streams.[7]
Final Disposal Arrange for pickup by your institution's EHS department.[7],[8]

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_prep Preparation cluster_collection Collection & Segregation cluster_final Finalization & Disposal Start Waste Generation: N-butyl-4-(2-fluorophenyl) piperazine-1-carboxamide PPE Step 1: Don Correct PPE (Gloves, Goggles, Lab Coat) Start->PPE WasteType Step 2: Identify Waste Type PPE->WasteType SolidWaste Solid Waste (e.g., contaminated gloves, paper) WasteType->SolidWaste Solid or Contaminated Material LiquidWaste Liquid Waste (e.g., solutions, reaction mixtures) WasteType->LiquidWaste Liquid CollectSolid Collect in Designated SOLID Hazardous Waste Container SolidWaste->CollectSolid CollectLiquid Collect in Designated LIQUID Hazardous Waste Container LiquidWaste->CollectLiquid Label Step 3: Label Container 'HAZARDOUS WASTE' + Full Chemical Name CollectSolid->Label CollectLiquid->Label Store Step 4: Seal & Store in Satellite Accumulation Area Label->Store EHS Step 5: Request Pickup from EHS / Waste Management Store->EHS

Caption: Disposal workflow for this compound.

References

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Personal protective equipment for handling N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Operational and Safety Guide: Handling N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available at this time. This guide is synthesized from safety data on structurally analogous compounds, including piperazine derivatives and fluorinated aromatic compounds, alongside established best practices for handling potent, novel psychoactive substances.[1] All chemical products should be treated with the recognition of "having unknown hazards and toxicity".[2] This document serves as a foundational resource, but it is imperative that a site-specific and activity-specific risk assessment is conducted by qualified personnel before any handling of this compound.

Hazard Assessment and Triage: A Structural Analysis

Given the absence of specific toxicological data, a conservative approach is mandatory. We must infer potential hazards by deconstructing the molecule into its core components: the piperazine ring, the 2-fluorophenyl group, and the N-butylcarboxamide side chain.

  • Piperazine Core: Piperazine and its salts are known to cause skin and eye irritation.[3][4] More significantly, they are recognized as potent skin and respiratory sensitizers, capable of causing allergic reactions or asthma-like symptoms upon exposure.[5][6]

  • Fluorophenyl Group: The presence of a fluorinated phenyl ring suggests that the compound may be toxic if swallowed, in contact with skin, or inhaled, and may cause respiratory irritation.[4][7][8] While the carbon-fluorine bond is strong, thermal decomposition can release highly toxic gases such as hydrogen fluoride.[9][10]

  • Psychoactive Potential: Structurally, this compound is a derivative of para-Fluorophenylpiperazine (pFPP), a piperazine derivative with known psychoactive effects, primarily as a serotonin 5-HT1A receptor agonist.[11] Therefore, this compound must be treated as a potent, pharmacologically active substance with potential effects on the central nervous system.

Based on this analysis, the compound should be handled as a Highly Potent Active Pharmaceutical Ingredient (HPAPI), assuming high toxicity and requiring stringent containment measures to prevent exposure.[12]

The Hierarchy of Controls: Engineering and Administrative Measures

Personal Protective Equipment (PPE) is the last line of defense. The primary methods for ensuring safety involve robust engineering and administrative controls.

  • Engineering Controls:

    • Primary Containment: All handling of the solid (powder) form of this compound, including weighing and preparing solutions, must be conducted within a certified chemical fume hood, a ventilated balance enclosure, or a glove box.[8][13] Ensure the containment system is functioning correctly before beginning work.

    • Ventilation: The laboratory must be equipped with adequate general ventilation, with eyewash stations and safety showers readily accessible and in close proximity to the workstation.[8]

  • Administrative Controls:

    • Designated Area: Designate a specific area within the laboratory for handling this compound. This area should be clearly marked, and access should be restricted.

    • No Working Alone: Never handle this compound while working alone.[9] A second person should be aware of the procedures and ready to assist in an emergency.

    • Training: All personnel must be thoroughly trained on the potential hazards, handling procedures, and emergency protocols for this compound before beginning work.

    • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[3][7] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[14][15]

Personal Protective Equipment (PPE) Ensemble

A comprehensive PPE ensemble is mandatory to prevent dermal, ocular, and respiratory exposure. Double-gloving is recommended for all procedures.[16]

PPE Component Specification Causality and Rationale
Hand Protection Double-gloving with powder-free, chemical-resistant nitrile gloves.[13][17]Provides a robust barrier against dermal absorption. Double-gloving allows for the removal of the contaminated outer glove within the containment area, minimizing the spread of contamination.[16] Powder-free gloves prevent the aerosolization of potent compound particles.[16]
Body Protection Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.[13][14]Protects the body and personal clothing from contamination.[13] The design ensures maximum coverage, and cuffs should be tucked under the outer glove.
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standards worn in conjunction with a full-face shield.[17][18]Goggles protect against splashes and chemical vapors, while the face shield provides an additional barrier against splashes and airborne particles, particularly when handling the powder form.[17]
Respiratory Protection For handling powder or any procedure with a risk of aerosolization, a minimum of a NIOSH-approved N100/P100 disposable filtering facepiece respirator is required.[13][19] A Powered Air-Purifying Respirator (PAPR) is strongly recommended for higher-risk activities.[13]Prevents inhalation of the highly potent compound. Administrative and engineering controls should always be the primary method to control exposure; respirators are used when these controls are not sufficient.[18]
Foot Protection Closed-toe, non-porous shoes. Disposable shoe covers should be used when working in the designated area.[13][14]Prevents contamination of personal footwear and subsequent tracking of the compound outside the laboratory.

Procedural Guide: From Receipt to Disposal

This step-by-step workflow ensures a systematic and safe approach to handling the compound.

Preparation and Donning PPE
  • Verify that the chemical fume hood is operational and the work area is clean and uncluttered.[14]

  • Assemble all necessary equipment (spatulas, weigh boats, solvents, vortexer, waste containers).

  • Don PPE in the following order: shoe covers, inner gloves, gown, respirator, face shield/goggles, outer gloves. Ensure the outer gloves overlap the cuffs of the gown.[13][20]

Weighing and Solubilization (Inside Fume Hood)
  • Perform all manipulations deep within the fume hood to minimize the escape of powders or vapors.

  • Use anti-static weigh boats or weighing paper to prevent aerosolization of the powder.

  • Carefully weigh the desired amount of the compound.

  • To solubilize, add the solvent to the vessel containing the pre-weighed solid compound. Never add the solid to the solvent, as this can increase dust formation.

  • Cap the vessel securely before removing it from the fume hood.

Spill Management
  • Minor Spill (Powder):

    • Do not use a dry cloth or paper towel, as this will aerosolize the powder.

    • Gently cover the spill with a damp paper towel to wet the powder.

    • Carefully wipe the area, working from the outside in.

    • Place all contaminated materials into a sealed, labeled hazardous waste container.[3]

    • Decontaminate the area with an appropriate solvent, collecting all rinsate as hazardous waste.

  • Major Spill:

    • Evacuate all personnel from the immediate area.[3]

    • Alert your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent entry into the affected area.

Decontamination and Disposal Plan

Proper disposal is critical for laboratory safety and environmental protection.[21]

Waste Segregation and Collection
  • Solid Waste: All contaminated disposables (gloves, gowns, shoe covers, weigh boats, pipette tips) must be collected in a dedicated, clearly labeled "HAZARDOUS WASTE" container.[21]

  • Liquid Waste: Collect all waste solutions and solvent rinses in a compatible, leak-proof, and sealed hazardous waste container.[22] Label the container with the full chemical name and approximate concentrations.[21]

  • Sharps: Any contaminated needles or sharp objects must be placed in a designated sharps container.

Decontamination
  • Glassware: Triple-rinse all contaminated glassware with a suitable solvent. Collect all rinsate as hazardous liquid waste.[22]

  • Work Surfaces: Thoroughly wipe down all surfaces within the fume hood and designated work area with a suitable solvent. Collect all cleaning materials as solid hazardous waste.

  • PPE Doffing: Remove PPE in a manner that avoids self-contamination, typically in the reverse order of donning (outer gloves, gown, shoe covers, face shield/goggles, respirator, inner gloves). Dispose of all items in the hazardous waste container. Wash hands immediately and thoroughly.

Final Disposal
  • DO NOT dispose of this chemical down the drain or in the regular trash.[21][22] Its environmental impact is unknown, and piperazine derivatives can be harmful to aquatic life.[22]

  • The recommended method of disposal is incineration in a licensed hazardous waste facility.[22]

  • Contact your institution's EHS department to arrange for the pickup and disposal of all waste containers.[21][22]

Emergency Protocols

Immediate and correct action is crucial in the event of an exposure.

  • Inhalation: Move the affected person to fresh air immediately.[8] If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing.[3] Flush the affected area with copious amounts of water for at least 15 minutes using a safety shower if necessary.[1][8] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes in an eyewash station, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do.[19] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Visual Workflow

The following diagram outlines the critical workflow for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Active Handling (in Fume Hood) cluster_cleanup Post-Handling Phase cluster_disposal Final Disposal Prep 1. Area Setup & Equipment Assembly Don_PPE 2. Don Full PPE Ensemble Prep->Don_PPE Handling 3. Weighing & Solubilization Don_PPE->Handling Decon 4. Decontaminate Surfaces & Equipment Handling->Decon Segregate 5. Segregate Waste Decon->Segregate Doff_PPE 6. Doff PPE Segregate->Doff_PPE Disposal 7. EHS Waste Pickup Doff_PPE->Disposal

Caption: Logical workflow for handling potent compounds.

References

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  • Safe Disposal of 4-(Piperazin-1-YL)oxan-3-OL: A Guide for Laboratory Professionals. Benchchem.
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  • 4-Fluorophenylhydrazine hydrochloride Safety Data Sheet. Thermo Fisher Scientific.
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